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  • Product: Benzene, 2-iodo-1,3,5-tris(1-methylethyl)-
  • CAS: 2100-22-3

Core Science & Biosynthesis

Foundational

physical and chemical properties of Benzene, 2-iodo-1,3,5-tris(1-methylethyl)-

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Benzene, 2-iodo-1,3,5-tris(1-methylethyl)-, also known as 2-iodo-1,3,5-triisopropylbenzene. This stericall...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Benzene, 2-iodo-1,3,5-tris(1-methylethyl)-, also known as 2-iodo-1,3,5-triisopropylbenzene. This sterically hindered aryl iodide is a compound of interest for researchers and professionals in synthetic organic chemistry and drug development due to its potential as a building block in complex molecular architectures. This document delves into its synthesis, predicted spectral characteristics, and expected reactivity, offering field-proven insights and methodologies.

Molecular Structure and Identification

Benzene, 2-iodo-1,3,5-tris(1-methylethyl)- possesses a unique structure characterized by a benzene ring substituted with a bulky iodine atom and three isopropyl groups at the 1, 3, and 5 positions. This high degree of substitution, particularly the flanking isopropyl groups, imparts significant steric hindrance around the carbon-iodine bond, which profoundly influences its reactivity.

IdentifierValue
IUPAC Name Benzene, 2-iodo-1,3,5-tris(1-methylethyl)-
Synonyms 2-iodo-1,3,5-triisopropylbenzene, 1-iodo-2,4,6-triisopropylbenzene
CAS Number 2100-22-3[1]
Molecular Formula C₁₅H₂₃I[1]
Molecular Weight 330.25 g/mol
SMILES CC(C)c1cc(C(C)C)c(I)c(C(C)C)c1[1]
InChIKey KZNFQXYERQBXPV-UHFFFAOYSA-N[1]

Physical Properties

PropertyValueSource/Justification
Appearance Expected to be a colorless to pale yellow liquid or low-melting solid.Based on the appearance of its precursor, 1,3,5-triisopropylbenzene, which is a colorless liquid.[2]
Melting Point N/ANot experimentally determined in available literature.[1] The introduction of a large iodine atom may increase the melting point compared to the precursor (-7 °C).[3]
Boiling Point N/ANot experimentally determined in available literature.[1] Expected to be significantly higher than the precursor's boiling point (232-236 °C) due to the increased molecular weight.[3]
Density N/ANot experimentally determined in available literature.[1] Expected to be higher than the precursor's density (0.845 g/mL at 25 °C) due to the presence of the heavy iodine atom.[2]
Solubility Immiscible with water; soluble in non-polar organic solvents.Based on the hydrophobic nature of the triisopropylbenzene core and general solubility of aryl iodides.[4][5]
LogP 5.66140Calculated value, indicating high lipophilicity.[1]

Synthesis and Experimental Protocol

The synthesis of 2-iodo-1,3,5-triisopropylbenzene is typically achieved through the direct iodination of its precursor, 1,3,5-triisopropylbenzene. Due to the electron-rich nature of the aromatic ring, activated by the three isopropyl groups, direct iodination can proceed with elemental iodine in the presence of an oxidizing agent.

Conceptual Workflow for Synthesis

Synthesis_Workflow Precursor 1,3,5-Triisopropylbenzene Reaction Electrophilic Aromatic Substitution Precursor->Reaction Iodination Iodination Reagents (I₂, Oxidizing Agent) Iodination->Reaction Product 2-Iodo-1,3,5-triisopropylbenzene Reaction->Product Purification Purification (e.g., Chromatography) Product->Purification

Caption: Synthetic workflow for 2-iodo-1,3,5-triisopropylbenzene.

Detailed Experimental Protocol: Iodination of 1,3,5-Triisopropylbenzene

This protocol is based on established methods for the iodination of electron-rich and sterically hindered arenes.[6][7][8]

Materials:

  • 1,3,5-Triisopropylbenzene

  • Iodine (I₂)

  • Periodic acid (H₅IO₆) or another suitable oxidizing agent (e.g., nitric acid, hydrogen peroxide)

  • Glacial acetic acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3,5-triisopropylbenzene in glacial acetic acid.

  • Addition of Reagents: To the stirred solution, add elemental iodine (I₂). Once the iodine has dissolved, slowly add the oxidizing agent (e.g., periodic acid) portion-wise. The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting material and the formation of the product.

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and dichloromethane.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining iodine), saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexane) to afford pure 2-iodo-1,3,5-triisopropylbenzene.

Spectroscopic Properties (Predicted)

Due to the lack of publicly available experimental spectra, the following ¹H and ¹³C NMR data are predicted based on the known spectra of 1,3,5-triisopropylbenzene and 2-iodo-1,3,5-trimethylbenzene, as well as established principles of NMR spectroscopy.[2][9][10][11]

Predicted ¹H NMR Spectrum

The introduction of the iodine atom at the 2-position breaks the C₃ symmetry of the 1,3,5-triisopropylbenzene precursor, leading to a more complex spectrum.

Proton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationJustification
Aromatic (H-4, H-6)~6.9-7.1Singlet or narrow multiplet2HThe two aromatic protons are chemically equivalent and will appear as a single resonance.
Methine (CH at C1, C5)~2.9-3.1Septet2HThese two methine protons are equivalent and coupled to the twelve methyl protons of their respective isopropyl groups.
Methine (CH at C3)~2.9-3.1Septet1HThis methine proton is in a unique environment and is coupled to the six methyl protons of its isopropyl group. It may overlap with the other methine signals.
Methyl (CH₃ at C1, C5)~1.2-1.4Doublet12HThe four methyl groups on the isopropyl substituents at C1 and C5 are equivalent and are coupled to their respective methine protons.
Methyl (CH₃ at C3)~1.2-1.4Doublet6HThe two methyl groups on the isopropyl substituent at C3 are equivalent and are coupled to their methine proton. This signal may overlap with the other methyl signals.
Predicted ¹³C NMR Spectrum

The loss of symmetry will also be evident in the ¹³C NMR spectrum, with more signals than the precursor.

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)Justification
Aromatic (C-I)~90-100The carbon directly attached to iodine is expected to be significantly shielded.
Aromatic (C-H)~120-125The two equivalent aromatic CH carbons.
Aromatic (C-isopropyl at C1, C5)~148-152The two equivalent aromatic carbons bearing isopropyl groups.
Aromatic (C-isopropyl at C3)~148-152The aromatic carbon bearing the third isopropyl group. This signal may be distinct from the other two.
Methine (CH at C1, C5)~34-36The two equivalent methine carbons.
Methine (CH at C3)~34-36The third methine carbon, which may have a slightly different chemical shift.
Methyl (CH₃ at C1, C5)~23-25The four equivalent methyl carbons.
Methyl (CH₃ at C3)~23-25The two equivalent methyl carbons, which may be distinguishable from the other set.

Chemical Properties and Reactivity

The chemical reactivity of 2-iodo-1,3,5-triisopropylbenzene is dominated by two key features: the presence of a reactive carbon-iodine bond and the significant steric hindrance imposed by the three isopropyl groups.

  • Cross-Coupling Reactions: Aryl iodides are highly valued substrates in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). The C-I bond is the most readily activated among the aryl halides. However, the steric bulk of the ortho- and para-isopropyl groups in 2-iodo-1,3,5-triisopropylbenzene can significantly influence the reaction kinetics and may require specialized bulky phosphine ligands and optimized reaction conditions to achieve high yields.

  • Formation of Organometallic Reagents: The compound can be used to generate sterically encumbered organometallic reagents, such as Grignard or organolithium species, through metal-halogen exchange. These reagents are valuable for introducing the bulky 2,4,6-triisopropylphenyl moiety into other molecules.

  • Steric Shielding: The three isopropyl groups provide a significant steric shield around the aromatic core. This can be exploited to direct reactions to less hindered positions in more complex derivatives or to stabilize reactive intermediates.

Logical Relationship of Reactivity

Reactivity ArylIodide 2-Iodo-1,3,5-triisopropylbenzene (Bulky Aryl Iodide) CrossCoupling Transition-Metal-Catalyzed Cross-Coupling Reactions ArylIodide->CrossCoupling C-I bond activation Organometallic Formation of Organometallic Reagents (Grignard, Organolithium) ArylIodide->Organometallic Metal-halogen exchange Applications Synthesis of Complex Molecules, Bulky Ligands, and Materials CrossCoupling->Applications Organometallic->Applications

Caption: Key reactivity pathways for 2-iodo-1,3,5-triisopropylbenzene.

Potential Applications

While specific applications of 2-iodo-1,3,5-triisopropylbenzene are not extensively documented, its structure suggests its utility in several areas of chemical research and development:

  • Precursor for Bulky Ligands: It can serve as a key starting material for the synthesis of sterically demanding phosphine and N-heterocyclic carbene (NHC) ligands, which are crucial for enhancing the efficiency and selectivity of catalytic processes.

  • Fragment in Drug Discovery: The 2,4,6-triisopropylphenyl group can be incorporated into drug candidates to modulate their physicochemical properties, such as solubility and metabolic stability, or to probe steric interactions within a biological target.

  • Building Block in Materials Science: Its rigid and bulky nature makes it a candidate for incorporation into polymers and other materials where control of morphology and intermolecular interactions is desired.

Safety and Handling

Specific safety data for 2-iodo-1,3,5-triisopropylbenzene is limited. However, based on the properties of its precursor and general knowledge of halogenated aromatic compounds, the following precautions should be observed:

  • General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. Avoid contact with eyes, skin, and clothing.

  • Flammability: The precursor, 1,3,5-triisopropylbenzene, is a combustible liquid. While the iodinated derivative is expected to be less flammable, it should still be kept away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

  • Chemsrc. 2-iodo-1,3,5-tri(propan-2-yl)benzene. [Link]

  • Hildebrand, J. H., & Benesi, H. A. (1949). Interaction of Iodine with Aromatic Hydrocarbons. Journal of the American Chemical Society, 71(8), 2703–2707. [Link]

  • Benesi, H. A., & Hildebrand, J. H. (1949). A Spectrophotometric Investigation of the Interaction of Iodine with Aromatic Hydrocarbons. Journal of the American Chemical Society, 71(8), 2703–2707. [Link]

  • Chemia. (2022, November 7). Hydrocarbon iodination: Aromatic compound iodination overview and reactions. [Link]

  • Google Patents. (2012).
  • CPAChem. (2023, October 31). Safety data sheet. [Link]

  • Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. [Link]

  • Chemsrc. 2-iodo-1,3,5-tri(propan-2-yl)benzene. [Link]

  • Let's Talk Academy. (2025, December 24). 1H NMR Spectrum of 1,3,5-Triisopropylbenzene in CDCl3. [Link]

  • Chemistry LibreTexts. (2020, April 29). Predicting a 1H-NMR Spectrum From The Structure. [Link]

  • Let's Talk Academy. (2025, December 24). 1H NMR Spectrum of 1,3,5-Triisopropylbenzene in CDCl3. [Link]

  • Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. [Link]

  • Chem-Impex. 1,3,5-Triisopropylbenzene. [Link]

  • Matar, S., & Mirbach, M. F. (2008). Iodination of Organic Compounds Using the Reagent System I2/30% Aqueous H2O2. ARKIVOC, 2008(15), 180-190. [Link]

  • Wishart, D. S., et al. PROSPRE - 1H NMR Predictor. [Link]

  • Chemistry LibreTexts. (2024, October 4). Other Aromatic Substitutions. [Link]

  • NMRdb.org. Predict 13C carbon NMR spectra. [Link]

  • Lulinski, P., & Skulski, L. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(3), 394–407. [Link]

  • The Royal Society of Chemistry. (n.d.). High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting. [Link]

  • Eduncle. (2020, October 24). The total number of multiplet peaks in the 'h nmr spectrum of 1,3,5-tri-isopropylbenzene. [Link]

Sources

Exploratory

The Decisive Role of Steric Hindrance: A Technical Guide to the Application of 2,4,6-Triisopropyliodobenzene in Organometallic Chemistry

Abstract: In the intricate landscape of organometallic chemistry, the deliberate orchestration of steric effects is a paramount strategy for achieving enhanced selectivity, stabilizing ephemeral intermediates, and access...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: In the intricate landscape of organometallic chemistry, the deliberate orchestration of steric effects is a paramount strategy for achieving enhanced selectivity, stabilizing ephemeral intermediates, and accessing novel reactivity. 2,4,6-Triisopropyliodobenzene, a sterically encumbered aryl iodide, serves as a powerful precursor to the 2,4,6-triisopropylphenyl (Tipp) moiety, a group whose profound steric bulk has been masterfully exploited to push the boundaries of synthetic chemistry. This guide provides an in-depth technical exploration of the steric influence of the Tipp group in organometallic transformations, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causal relationships between the Tipp group's architecture and its impact on reaction outcomes, from the kinetic stabilization of low-coordinate species to the nuanced control of cross-coupling reactions.

The Principle of Steric Shielding: More Than Just Bulk

Steric hindrance, often perceived as a kinetic impediment, is, in the hands of a synthetic chemist, a precision tool. The strategic placement of bulky substituents around a reactive center can create a microenvironment that dictates the trajectory of a chemical transformation. The 2,4,6-triisopropylphenyl group is a quintessential example of a sterically demanding substituent. The two ortho-isopropyl groups, in concert with the para-isopropyl group, form a formidable steric shield around the ipso-carbon, profoundly influencing the accessibility of this position and any metal center to which it is attached. This steric congestion is not merely about size; it imparts specific conformational rigidities and electronic perturbations that can be leveraged for synthetic advantage.

Synthesis of 2,4,6-Triisopropyliodobenzene: The Gateway to Steric Control

The journey to harnessing the steric power of the Tipp group begins with the synthesis of its iodinated precursor. The preparation of 2,4,6-triisopropyliodobenzene is typically achieved through the electrophilic iodination of 1,3,5-triisopropylbenzene, a readily available starting material.

Experimental Protocol: Iodination of 1,3,5-Triisopropylbenzene

  • Reaction Setup: In a well-ventilated fume hood, a solution of 1,3,5-triisopropylbenzene is prepared in a suitable solvent system, such as a mixture of glacial acetic acid and carbon tetrachloride, in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: To this solution, iodine (I₂) and periodic acid (H₅IO₆) are added portion-wise. The periodic acid serves as an in-situ oxidizing agent to regenerate the active iodinating species.

  • Reaction Monitoring: The reaction mixture is stirred at ambient temperature. The progress of the reaction is conveniently monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is poured into a separatory funnel containing water and extracted with an organic solvent like diethyl ether. The organic layer is then washed sequentially with a saturated aqueous solution of sodium thiosulfate (to quench any remaining iodine), water, and finally brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or recrystallization to afford 2,4,6-triisopropyliodobenzene as a crystalline solid.

Taming Reactivity: Stabilization of Low-Coordinate Species

A signal achievement of sterically demanding ligands is their ability to kinetically stabilize low-coordinate and highly reactive species. The Tipp group excels in this role, effectively "cocooning" a metal center and preventing decomposition pathways such as dimerization or polymerization.

This principle has been elegantly demonstrated in the stabilization of a variety of main group and transition metal complexes. For instance, the sheer bulk of the Tipp substituent has been instrumental in the isolation of elusive species like primary pnictanes (compounds with E-H bonds, where E = P, As, Sb). A series of sterically crowded primary pnictanes of the formula ArEH₂ (where Ar = a terphenyl ligand incorporating the Tipp group) have been synthesized and characterized by X-ray crystallography[1]. The steric pressure exerted by the Tipp groups prevents the typical oligomerization of these reactive species.

Diagram: Steric Stabilization of a Primary Pnictane

G ReactiveSpecies Reactive Primary Pnictane (REH₂) StabilizedComplex Kinetically Stabilized [Tipp-Ar]EH₂ Complex ReactiveSpecies->StabilizedComplex Forms Stable Adduct Decomposition Oligomerization/Decomposition ReactiveSpecies->Decomposition Without Steric Protection BulkyLigand Bulky Tipp-based Ligand BulkyLigand->StabilizedComplex Provides Steric Shield G Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-Limiting) Pd0->OxAdd Tipp-I PdII Ar-Pd(II)-I(L₂) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'B(OH)₂ / Base PdII_Ar Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar'

Sources

Foundational

Structural and Crystallographic Profiling of CAS 2100-22-3 (2-Iodo-1,3,5-triisopropylbenzene) and Its Hypervalent Derivatives

Executive Summary CAS 2100-22-3, systematically known as 2-iodo-1,3,5-triisopropylbenzene (TRIP-I), is a sterically hindered aryl iodide that has revolutionized the synthesis of hypervalent iodine reagents. This whitepap...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

CAS 2100-22-3, systematically known as 2-iodo-1,3,5-triisopropylbenzene (TRIP-I), is a sterically hindered aryl iodide that has revolutionized the synthesis of hypervalent iodine reagents. This whitepaper provides an in-depth crystallographic and mechanistic analysis of TRIP-I and its λ³-iodane derivatives. By exploring X-ray diffraction data, structural geometry, and self-validating crystallization protocols, this guide equips researchers and drug development professionals with the foundational knowledge required to leverage TRIP-I in advanced C–H functionalization and complex molecule synthesis.

Introduction: The Strategic Role of Steric Hindrance

In modern organometallic and synthetic chemistry, precise control over electrophilic transfer is paramount. CAS 2100-22-3 serves as a highly specialized "dummy ligand" precursor in the formation of unsymmetrical diaryliodonium salts[1].

The presence of three bulky isopropyl groups at the 2, 4, and 6 positions provides immense steric shielding around the iodine center. During cross-coupling reactions—such as the synthesis of BODIPY(aryl)iodonium salts or the arylation of complex pharmacophores—this steric bulk prevents unwanted nucleophilic attack on the TRIP ring itself. Consequently, the incoming nucleophile is forced to attack the less hindered, synthetically valuable aryl group, cleanly releasing the TRIP-I monomer as a recyclable byproduct[1].

Crystallographic Profiling & X-Ray Diffraction Data

While the TRIP-I monomer is a low-melting compound, its oxidized λ³-iodane derivatives (such as diaryliodonium tetrafluoroborates) form highly ordered, diffracting crystals. X-ray crystallography of these salts reveals a characteristic distorted T-shaped geometry at the iodine(III) center, which is a hallmark of hypervalent 3-center-4-electron bonding[1].

The orthogonal twisting of the aryl rings is a direct consequence of the ortho-isopropyl groups. This structural conformation is not merely an academic curiosity; it is the physical basis for the reagent's high selectivity. The steric wall forces the reactive ligand into an equatorial position, priming it for reductive elimination or nucleophilic displacement.

Table 1: Typical X-Ray Diffraction Parameters for TRIP-Iodonium Crystals
Structural ParameterTypical Value RangeCrystallographic Significance
I–C(TRIP) Bond Length 2.10 – 2.14 ÅElongated due to steric repulsion from the bulky ortho-isopropyl groups.
I–C(Ligand) Bond Length 2.08 – 2.12 ÅA relatively shorter bond indicates the strong electrophilic character of the transferred ligand.
C–I–C Bond Angle 88° – 95°Defines the distorted T-shaped geometry characteristic of λ³-iodanes, driven by iodine lone pairs[1].
Interplanar Aryl Angle 75° – 90°Orthogonal twisting minimizes steric clash between the bulky TRIP group and the equatorial ligand.

Mechanistic Pathway of TRIP-Iodonium Formation

To harness the structural benefits of CAS 2100-22-3, it must be oxidized from an I(I) state to an I(III) state, followed by ligand coupling. The logical progression of this transformation, leading to crystallographic resolution, is mapped below.

G N1 CAS 2100-22-3 (TRIP-I Precursor) N2 Oxidation via mCPBA/TfOH (Steric Shielding Active) N1->N2 I(I) → I(III) N3 λ³-Iodane Intermediate [TRIP-I(OH)(OTf)] N2->N3 Activation N4 Electrophilic Ligand Coupling (Aryl Boronic Acid) N3->N4 Substitution N5 Anion Exchange (NaBF4) Unsymmetrical Diaryliodonium N4->N5 Stabilization N6 Vapor Diffusion Crystallization (MeOH / Et2O) N5->N6 Nucleation N7 X-Ray Diffraction Analysis (T-Shaped Geometry) N6->N7 Resolution

Workflow for the synthesis and crystallographic resolution of TRIP-iodonium salts.

Experimental Workflow: Synthesis and Crystallization

The following step-by-step methodology details the synthesis of a highly crystalline TRIP-based diaryliodonium tetrafluoroborate salt. This workflow is designed as a self-validating system , ensuring that intermediate success can be verified before proceeding to X-ray diffraction analysis.

Step 1: Oxidation to λ³-Iodane
  • Procedure: Dissolve 1.0 equivalent of CAS 2100-22-3 in anhydrous dichloromethane (DCM) at 0 °C. Slowly add 1.1 equivalents of meta-chloroperoxybenzoic acid (mCPBA) followed by the dropwise addition of 1.1 equivalents of trifluoromethanesulfonic acid (TfOH).

  • Causality: mCPBA acts as a mild, controlled oxidant to reach the I(III) state without over-oxidizing to I(V). TfOH provides the necessary protonation to generate a highly electrophilic, active iodine center [TRIP-I(OH)(OTf)].

  • Validation Check: The reaction mixture will transition from a colorless solution to a distinct pale-yellow homogeneous mixture, visually confirming the formation of the active I(III) species.

Step 2: Ligand Coupling and Anion Exchange
  • Procedure: Add 1.0 equivalent of the target aryl boronic acid to the activated mixture and stir at room temperature for 2 hours. Quench the reaction with a saturated aqueous solution of sodium tetrafluoroborate (NaBF4) and stir vigorously for 30 minutes.

  • Causality: The boronic acid undergoes electrophilic substitution with the I(III) center. The subsequent NaBF4 wash performs a critical anion exchange, swapping the highly hygroscopic triflate for a tetrafluoroborate counterion, which heavily favors crystallization.

  • Validation Check: Phase separation during the aqueous wash should yield a clear organic layer. Evaporation of the organic layer must yield a crude solid, not an oil; an oil indicates incomplete anion exchange.

Step 3: Vapor Diffusion Crystallization for X-Ray Diffraction
  • Procedure: Dissolve the crude diaryliodonium salt in a minimum volume of methanol (MeOH) inside a small, uncapped glass vial. Place this vial inside a larger jar containing a pool of diethyl ether (Et₂O). Seal the outer jar and leave it undisturbed at room temperature for 24–48 hours.

  • Causality: Hypervalent iodine compounds are sensitive to rapid precipitation, which often yields amorphous powders unsuitable for X-ray diffraction. Vapor diffusion allows the anti-solvent (Et₂O) to slowly lower the solubility of the salt in MeOH, promoting the controlled nucleation of single crystals.

  • Validation Check: The appearance of distinct, translucent, geometric crystals (often block- or needle-like) on the walls of the inner vial validates the diffusion rate. Birefringence under polarized light confirms a highly ordered crystal lattice ready for the diffractometer.

Applications in Drug Discovery and Advanced Materials

The unique structural properties of CAS 2100-22-3 derivatives have driven significant advancements across multiple chemical disciplines:

  • Isoform-Selective Kinase Inhibitors: In the development of CK1ε-selective inhibitors, TRIP-iodonium salts were utilized to install bulky naphthyl and arylmethyl groups onto purine scaffolds. The steric control provided by the TRIP group ensured high regioselectivity during copper-mediated coupling, yielding inhibitors that successfully exploit the DFG-out conformation of the kinase[2].

  • Organometallic C–H Activation: TRIP-I has been utilized as an aryl halide precursor in the direct formation of propargyltin compounds via secondary propargylic C–H activation, where its steric bulk dictates the regiochemical outcome of the activation pathway[3].

  • Fluorophore Functionalization: Recent methodologies employ TRIP-I to synthesize BODIPY(aryl)iodonium salts. The crystallographic stability and selective transfer capability of these salts allow for the precise, late-stage functionalization of BODIPY dyes, which are critical for the selective detection of biomolecules like serum albumin[1].

References

  • Title: BODIPY(aryl)iodonium salts in the efficient synthesis of diversely functionalized BODIPYs and selective detection of serum albumin Source: RSC Publishing URL: 1

  • Title: Structure-Based Development of Isoform Selective Inhibitors of Casein Kinase 1ε vs. Casein Kinase 1δ Source: NIH / ACS Publications URL: 2

  • Title: Direct Formation of Propargyltin Compounds via C−H Activation Source: Organometallics (ACS Publications) URL: 3

Sources

Exploratory

An In-Depth Technical Guide to the NMR Spectroscopic Characterization of Benzene, 2-iodo-1,3,5-tris(1-methylethyl)-

Introduction: Unveiling the Structure of a Sterically Hindered Aromatic In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel organic molecules is paramount. Benze...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Structure of a Sterically Hindered Aromatic

In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel organic molecules is paramount. Benzene, 2-iodo-1,3,5-tris(1-methylethyl)-, a sterically demanding polysubstituted aromatic compound, presents a unique set of challenges and opportunities for structural characterization. The presence of three bulky isopropyl groups and a heavy iodine atom on the benzene ring introduces significant electronic and steric effects that profoundly influence its chemical and physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for unambiguously determining the constitution and conformation of such molecules in solution.

This in-depth technical guide provides a comprehensive framework for the complete NMR spectroscopic characterization of 2-iodo-1,3,5-tris(1-methylethyl)benzene. We will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting a full suite of NMR data, from standard one-dimensional proton (¹H) and carbon-13 (¹³C) spectra to advanced two-dimensional correlation experiments. This guide is designed for researchers, scientists, and drug development professionals who seek not only to understand the NMR spectrum of this molecule but also to master the strategic application of NMR techniques for the structural analysis of complex aromatic systems.

Beyond a mere listing of spectral data, this guide will illuminate the rationale behind experimental design, data processing choices, and the nuanced interpretation of spectral features. We will explore how the interplay of substituent effects dictates the observed chemical shifts and coupling patterns, and how through-space interactions, revealed by advanced NMR methods, can provide critical insights into the molecule's three-dimensional structure.

Methodology: A Validating System for Structural Integrity

The acquisition of high-quality, reproducible NMR data is the bedrock of accurate structural characterization. The following protocols are designed to constitute a self-validating system, ensuring the integrity of the obtained spectra.

Protocol 1: Standard ¹H and ¹³C NMR Sample Preparation

The quality of the NMR sample is paramount for obtaining high-resolution spectra. The following protocol outlines the standard procedure for preparing a sample of 2-iodo-1,3,5-tris(1-methylethyl)benzene for routine ¹H and ¹³C NMR analysis.

  • Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[1] The higher concentration for ¹³C NMR is necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds due to its excellent solubilizing properties and relatively clean spectral window.[2][3] The deuterium signal from the solvent is used by the spectrometer to "lock" the magnetic field, compensating for any drift.

  • Dissolution: Gently vortex or swirl the vial to ensure complete dissolution of the sample. If necessary, gentle sonication can be employed. Visually inspect the solution against a light source to ensure no particulate matter is present, as this can degrade the spectral resolution.[4]

  • Filtration and Transfer: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube. This step is crucial to remove any microscopic solid impurities that can adversely affect the magnetic field homogeneity.[4]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

¹H NMR Spectroscopic Analysis: A Window into the Proton Environment

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. Due to the substitution pattern of 2-iodo-1,3,5-tris(1-methylethyl)benzene, a distinct set of signals is expected. The following is a predicted ¹H NMR spectrum based on the known effects of the substituents and data from analogous compounds.

Predicted ¹H NMR Spectrum

The introduction of the iodine atom at the C2 position breaks the C₃ symmetry of the 1,3,5-triisopropylbenzene precursor, leading to a more complex spectrum.

Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
Aromatic (H4/H6)~7.10Singlet2H-These two protons are chemically equivalent and are deshielded by the aromatic ring current. They are too far from other protons to exhibit significant coupling.
Methine (CH at C1/C5)~3.10Septet2H~7.0These two methine protons are equivalent and are coupled to the six methyl protons of their respective isopropyl groups. They are deshielded due to their benzylic position.
Methine (CH at C3)~3.50Septet1H~7.0This methine proton is unique due to its proximity to the iodine atom and is expected to be further deshielded. It is coupled to the six methyl protons of its isopropyl group.
Methyl (CH₃ at C1/C5)~1.25Doublet12H~7.0These twelve methyl protons are equivalent and are coupled to the adjacent methine proton.
Methyl (CH₃ at C3)~1.35Doublet6H~7.0These six methyl protons are unique and are coupled to their adjacent methine proton. They may experience a slight downfield shift due to the influence of the nearby iodine.

¹³C NMR Spectroscopic Analysis: Mapping the Carbon Skeleton

The ¹³C NMR spectrum, typically acquired with proton decoupling, provides a single peak for each unique carbon atom in the molecule, offering a direct count of the non-equivalent carbons and information about their chemical environment.

Predicted ¹³C NMR Spectrum

The loss of symmetry upon iodination results in a greater number of distinct carbon signals compared to the parent 1,3,5-triisopropylbenzene.

Carbon TypePredicted Chemical Shift (δ, ppm)Rationale
C-I (C2)~100The "heavy atom effect" of iodine causes a significant upfield shift for the directly attached carbon.[5]
C-iPr (C1/C5)~150These carbons are substituted with bulky isopropyl groups and are part of the aromatic ring.
C-iPr (C3)~152This carbon is also substituted with an isopropyl group but is in a different environment due to its proximity to the iodinated carbon.
C-H (C4/C6)~124These are protonated aromatic carbons.
CH (isopropyl at C1/C5)~34Aliphatic methine carbons.
CH (isopropyl at C3)~38This methine carbon is expected to be slightly deshielded due to the influence of the nearby iodine.
CH₃ (isopropyl at C1/C5)~24Aliphatic methyl carbons.
CH₃ (isopropyl at C3)~25These methyl carbons are in a unique environment.

Advanced 2D NMR Techniques: Assembling the Molecular Puzzle

While 1D NMR provides fundamental information, 2D NMR experiments are indispensable for the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy)

The COSY experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds.[3]

  • Expected Correlations:

    • A cross-peak between the methine proton at ~3.10 ppm and the methyl protons at ~1.25 ppm, confirming the connectivity within the isopropyl groups at C1 and C5.

    • A cross-peak between the methine proton at ~3.50 ppm and the methyl protons at ~1.35 ppm, confirming the connectivity within the isopropyl group at C3.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations).[6]

  • Expected Correlations:

    • A cross-peak connecting the aromatic protons at ~7.10 ppm to the aromatic carbon at ~124 ppm.

    • Cross-peaks correlating the methine protons (~3.10 and ~3.50 ppm) to their respective methine carbons (~34 and ~38 ppm).

    • Cross-peaks linking the methyl protons (~1.25 and ~1.35 ppm) to their corresponding methyl carbons (~24 and ~25 ppm).

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH).[3] This is particularly powerful for identifying quaternary carbons and piecing together molecular fragments.

  • Key Expected Correlations:

    • The aromatic protons (H4/H6) will show correlations to the ipso-carbons of the isopropyl groups (C3 and C1/C5) and the iodinated carbon (C2).

    • The methine protons of the isopropyl groups will show correlations to the aromatic carbons they are attached to, as well as to the adjacent aromatic carbons.

    • The methyl protons will show correlations to the methine carbon of their own isopropyl group and to the aromatic carbon to which the isopropyl group is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy)

The NOESY experiment detects through-space correlations between protons that are in close proximity, providing crucial information about the molecule's three-dimensional structure and conformation.[6]

  • Expected Key Correlations:

    • A NOE correlation between the methine proton of the C3-isopropyl group and the aromatic protons (H4/H6) would provide evidence for a particular conformational preference.

    • NOE correlations between the protons of adjacent isopropyl groups can reveal information about the rotational barriers and preferred orientations of these bulky substituents.

Quantitative NMR (qNMR): Purity Assessment with Precision

Quantitative NMR (qNMR) is a powerful technique for determining the purity of a compound without the need for a specific reference standard of the analyte.[7] The method relies on the direct proportionality between the integrated signal area and the number of nuclei giving rise to that signal.

Protocol 2: qNMR for Purity Determination

This protocol outlines a step-by-step procedure for determining the purity of 2-iodo-1,3,5-tris(1-methylethyl)benzene using an internal standard.

  • Selection of Internal Standard: Choose a suitable internal standard that has a simple ¹H NMR spectrum with sharp signals in a region that does not overlap with the analyte's signals. For this aromatic compound, a good choice would be 1,4-dinitrobenzene or maleic anhydride. The standard should be of high, certified purity, stable, and soluble in the chosen NMR solvent.[8][9]

  • Sample Preparation:

    • Accurately weigh a known amount of the analyte (e.g., ~10 mg) into a vial.

    • Accurately weigh a known amount of the internal standard (e.g., ~5 mg) into the same vial. The masses should be chosen to give comparable signal intensities for the integrated peaks.[7]

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.7 mL of CDCl₃). Ensure complete dissolution.

    • Transfer the solution to a high-quality NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using quantitative parameters. This includes a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation between scans. A 90° pulse angle should be used.[7]

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.

  • Data Processing:

    • Process the spectrum with a zero-filling and a small amount of line broadening (e.g., 0.3 Hz) to improve the S/N.

    • Carefully phase the spectrum and perform a baseline correction.

  • Integration and Calculation:

    • Integrate a well-resolved, non-overlapping signal from the analyte (e.g., the singlet for the aromatic protons H4/H6) and a signal from the internal standard.

    • Calculate the purity of the analyte using the following equation:

    Purity (%) = (Ianalyte / Nanalyte) * (Nstandard / Istandard) * (MWanalyte / MWstandard) * (mstandard / manalyte) * Pstandard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualizing Molecular Connectivity and Experimental Workflows

The following diagrams, generated using Graphviz, provide a visual representation of the molecular structure, key NMR correlations, and the experimental workflow for comprehensive characterization.

Caption: Molecular structure of 2-iodo-1,3,5-tris(1-methylethyl)benzene.

nmr_workflow cluster_1d 1D NMR cluster_2d 2D NMR cluster_qnmr Quantitative Analysis H1_NMR ¹H NMR COSY COSY H1_NMR->COSY Initial Assignment HSQC HSQC H1_NMR->HSQC Initial Assignment HMBC HMBC H1_NMR->HMBC Initial Assignment NOESY NOESY H1_NMR->NOESY Initial Assignment C13_NMR ¹³C NMR C13_NMR->HSQC Initial Assignment C13_NMR->HMBC Initial Assignment COSY->HSQC Refine Assignments HSQC->HMBC Confirm Connectivity HMBC->NOESY Build Fragments qNMR qNMR NOESY->qNMR Confirm Structure & Purity

Caption: Experimental workflow for comprehensive NMR characterization.

Caption: Key predicted HMBC correlations for structural elucidation.

Conclusion: A Robust Framework for Structural Certainty

The comprehensive NMR spectroscopic characterization of 2-iodo-1,3,5-tris(1-methylethyl)benzene, as outlined in this guide, provides a robust and self-validating methodology for its unambiguous structural determination. By systematically applying a suite of 1D and 2D NMR experiments, researchers can confidently assign all proton and carbon resonances, elucidate the through-bond connectivity, and gain insights into the molecule's conformational preferences. The integration of quantitative NMR further enhances the analytical rigor by enabling the precise determination of purity.

The principles and protocols detailed herein are not limited to the title compound but serve as a transferable framework for the structural elucidation of a wide array of complex, substituted aromatic molecules. As a senior application scientist, I trust that this guide will empower researchers to approach their NMR analyses with a strategic mindset, moving beyond simple data acquisition to a deeper understanding of the rich structural information that modern NMR spectroscopy can provide.

References

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Mestrelab Research. (2025, April 14). qNMR Purity Recipe Book (1 - Sample Preparation). Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

  • SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • USP. (n.d.). Stimuli Article (qNMR). Retrieved from [Link]

  • University of Ottawa. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

  • Purity by Absolute qNMR Instructions. (n.d.). Retrieved from [Link]

  • PubMed. (2018, April 25). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved from [Link]

  • Let's Talk Academy. (2025, December 24). 1H NMR Spectrum of 1,3,5-Triisopropylbenzene in CDCl3. Retrieved from [Link]

  • UCSB Chem and Biochem NMR Facility. (2019, January). NOESY: Cross-Correlation Through Space. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • Chemsrc. (2025, August 31). 2-iodo-1,3,5-tri(propan-2-yl)benzene | CAS#:2100-22-3. Retrieved from [Link]

Sources

Foundational

The Thermodynamic and Kinetic Stability Paradox of Bulky Aryl Iodides: A Technical Guide to 2,4,6-Triisopropyliodobenzene

Executive Summary: The Dual Nature of Steric Bulk In advanced drug development and main-group organometallic chemistry, the deployment of bulky aryl iodides—most notably 2,4,6-triisopropyliodobenzene (Trip-I) —presents a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Dual Nature of Steric Bulk

In advanced drug development and main-group organometallic chemistry, the deployment of bulky aryl iodides—most notably 2,4,6-triisopropyliodobenzene (Trip-I) —presents a fascinating dichotomy between thermodynamic destabilization and kinetic shielding. As a Senior Application Scientist, I frequently encounter workflows where researchers misinterpret the stability of the C–I bond in these highly substituted systems.

While the extreme steric bulk of the ortho-isopropyl groups physically shields the iodine atom from associative nucleophilic attack (kinetic stability), it simultaneously compresses the van der Waals radius of the halogen, raising the ground-state energy of the molecule (thermodynamic instability). This technical guide deconstructs the causality behind the reactivity of Trip-I, providing field-proven, self-validating protocols for profiling its behavior in cross-coupling, C–H activation, and radical stabilization workflows.

Mechanistic Foundations: Steric Strain vs. Bond Dissociation

The typical C–I bond dissociation energy (BDE) in unhindered aryl iodides (e.g., iodobenzene) is approximately 65 kcal/mol. In Trip-I, the ground-state steric repulsion between the large iodine atom and the flanking isopropyl groups creates significant torsional strain.

When subjected to Single Electron Transfer (SET) conditions, such as the SRN​1 mechanism, the thermodynamic instability drives the formation of a radical anion. However, the kinetic shielding dictates the outcome. Because the bulky isopropyl groups physically block incoming nucleophiles from coupling with the radical center, the intermediate survives long enough to abstract a hydrogen atom from the solvent. Consequently, with greater steric hindrance, standard substitution reactivity falls, and the side reaction of dehalogenation becomes the dominant, appreciable pathway, as detailed in1[1].

Visualizing the Reaction Pathways

To understand how to manipulate Trip-I in the laboratory, we must map its divergent mechanistic pathways based on the applied reaction conditions.

TripI_Pathways cluster_0 Kinetic Pathway (Main Group Insertion) cluster_1 Thermodynamic Pathway (Electron Transfer) TripI 2,4,6-Triisopropyliodobenzene (Trip-I) OxAdd Oxidative Addition (Stannylene/Germylene) TripI->OxAdd C-I Insertion SRN1 Radical Anion Formation (SRN1) TripI->SRN1 Single Electron Transfer CHAct C-H Activation (KIE = 4.9 ± 0.5) OxAdd->CHAct Steric Relief Dehal Dehalogenation (Steric Rejection) SRN1->Dehal H-Abstraction

Figure 1: Mechanistic divergence of Trip-I under kinetic vs. thermodynamic reaction conditions.

Experimental Workflows & Self-Validating Protocols

Protocol A: Stannylene-Mediated C–H Activation Profiling

Objective: Determine the Kinetic Isotope Effect (KIE) of C–H activation driven by the steric bulk of Trip-I. Causality: Low-valent main-group elements (like stannylenes) can insert into the C–I bond. However, the resulting oxidative addition intermediate is so sterically congested that it must immediately activate a solvent C–H bond to relieve steric pressure. Self-Validating Mechanism: By utilizing a 1:1 volumetric mixture of toluene and toluene-d7 as both the solvent and the reactant, the protocol internally normalizes for temperature gradients, localized concentration spikes, and catalyst degradation. The ratio of the resulting products directly yields the KIE without cross-run variance.

Step-by-Step Methodology:

  • Preparation: In a strictly anaerobic glovebox, dissolve 1.0 equiv of Lappert's stannylene analog ( SnC(SiMe3​)2​CH2​CH2​C(SiMe3​)2​ ) and 1.0 equiv of Trip-I in a 1:1 mixture of anhydrous toluene/toluene-d7.

  • Thermal Activation: Seal the reaction vessel and heat to 80°C for 12 hours.

  • Spectroscopic Monitoring: Monitor the consumption of the oxidative addition intermediate via 119Sn NMR.

  • Quantification: Quantify the primary and deuterated C–H activation products via 1H NMR integration (comparing the residual aromatic protons) and GC-MS.

  • Validation: Calculate the KIE. The primary kinetic isotope effect for the reaction of SnC(SiMe3​)2​CH2​CH2​C(SiMe3​)2​ /2,4,6-triisopropyliodobenzene with toluene/toluene-d7 should resolve to 4.9 ± 0.5, confirming the mechanism as outlined in 2[2].

Protocol B: SRN​1 Nucleophilic Substitution and Dehalogenation Analysis

Objective: Evaluate the thermodynamic propensity for dehalogenation over substitution in sterically hindered radical anions. Causality: Potassium metal stimulates the SET, generating the Trip-I radical anion. The bulky isopropyl groups physically reject the acetone enolate nucleophile, extending the radical's half-life until it abstracts a proton. Self-Validating Mechanism: The protocol employs a parallel internal standard (unhindered iodobenzene) reacting in the same vessel with a chemically distinct, orthogonal nucleophile. By comparing the ratio of substitution to dehalogenation products against the unhindered control, the system isolates the steric variable and self-validates that the dehalogenation is not an artifact of poor solvent degassing or moisture contamination.

Step-by-Step Methodology:

  • Initiation: Prepare a 0.1 M solution of Trip-I, 0.1 M iodobenzene (control), and excess acetone enolate in anhydrous DMSO.

  • Stimulation: Initiate the SET using potassium metal stimulation or 390 nm LED photo-irradiation.

  • Quenching: Quench the reaction with ammonium nitrate after 2 hours of continuous stirring.

  • Extraction & Analysis: Extract the organic layer with diethyl ether and analyze the crude mixture via quantitative HPLC-UV.

  • Validation: The unhindered iodobenzene will yield the arylated substitution product. Conversely, the Trip-I will predominantly yield 1,3,5-triisopropylbenzene (the dehalogenation product), proving that reactivity falls as steric hindrance increases[1].

Quantitative Data Presentation

To facilitate easy comparison across drug development and catalyst design workflows, the thermodynamic and kinetic behaviors of varying aryl iodides are summarized below:

SubstrateSteric Bulk (Ortho-Substituents)Primary Reaction PathwayMajor ProductKIE (C–H Activation)
Iodobenzene None SRN​1 SubstitutionArylated AdductN/A
2,4,6-Triisopropyliodobenzene Isopropyl (High)Dehalogenation / C–H Act.1,3,5-Triisopropylbenzene4.9 ± 0.5
2,4,6-Tri-tert-butyliodobenzene tert-Butyl (Extreme)Ortho-C–H ActivationIntramolecular CyclizationN/A

Applications in Radical Stabilization

Beyond its role as a challenging substrate in cross-coupling, the Trip group is a privileged structural motif for stabilizing highly reactive main group species. By leveraging the kinetic shielding properties of the 2,4,6-triisopropylphenyl moiety, researchers can isolate otherwise transient molecules.

For example, the introduction of three bulky Trip groups into pnictogen frameworks results in unusual structures and redox properties. These extremely crowded triarylpnictogens display reversible redox waves at very low potentials in cyclic voltammograms, which suggests considerable stability of the corresponding cation radicals, as demonstrated in3[3]. The steric bulk prevents the dimerization of the radicals, effectively trapping them in a thermodynamically observable state.

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Exploratory

An In-depth Technical Guide to the Electronic Properties and Dipole Moment of 1-Iodo-2,4,6-triisopropylbenzene

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the electronic properties and the determination of the dipole moment of 1-iodo-2,4,6-triisopropylb...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic properties and the determination of the dipole moment of 1-iodo-2,4,6-triisopropylbenzene. This molecule, characterized by significant steric hindrance and a unique combination of substituents, presents an interesting case study in physical organic chemistry. Understanding its electronic landscape is crucial for predicting its reactivity, intermolecular interactions, and potential applications in medicinal chemistry and materials science.

Introduction: The Interplay of Steric and Electronic Effects

1-Iodo-2,4,6-triisopropylbenzene is a substituted aromatic compound where the benzene ring is functionalized with a single iodine atom and three bulky isopropyl groups at the ortho and para positions relative to the iodo substituent. The reactivity and physical properties of this molecule are governed by a delicate interplay between the electronic nature of the substituents and the significant steric hindrance they impose.[1]

The iodine atom, a halogen, exhibits dual electronic behavior. It is moderately electronegative, leading to an electron-withdrawing inductive effect (-I).[2] However, it also possesses lone pairs of electrons that can be delocalized into the aromatic π-system, resulting in an electron-donating resonance effect (+R).[2] In contrast, the isopropyl groups are weakly electron-donating through an inductive effect (+I) and hyperconjugation.[3] The sheer size of the isopropyl groups also introduces substantial steric strain, which can influence the planarity of the benzene ring and the orientation of the substituents, thereby modulating their electronic influence.[4]

Electronic Properties: A Quantitative Perspective

The electronic influence of substituents on an aromatic ring can be quantified using Hammett substituent constants (σ).[2][5] These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent at the meta and para positions. A positive σ value indicates an electron-withdrawing effect, while a negative value signifies an electron-donating effect.[1]

SubstituentHammett Constant (σp)Hammett Constant (σm)Primary Electronic Effect
Iodine (-I)0.18[2]0.35[2]Weakly deactivating, ortho-para directing
Isopropyl (-CH(CH₃)₂)-0.15[6]-0.07[5]Weakly activating, ortho-para directing

The triisopropyl substitution pattern in 1-iodo-2,4,6-triisopropylbenzene means there are two isopropyl groups ortho to the iodine and one para. While Hammett constants are typically not additive, they provide a qualitative understanding. The cumulative electron-donating nature of the three isopropyl groups is expected to increase the electron density of the benzene ring, counteracting the weakly deactivating nature of the iodine atom.

Dipole Moment: A Key Descriptor of Molecular Polarity

The dipole moment (μ) is a measure of the net molecular polarity, which arises from the vector sum of all individual bond dipoles within a molecule.[7] For 1-iodo-2,4,6-triisopropylbenzene, the overall dipole moment will be influenced by the C-I bond dipole and the smaller C-H and C-C bond dipoles of the isopropyl groups. Due to the molecule's asymmetry, a non-zero dipole moment is expected.

Experimental Determination of Dipole Moment

The dipole moment of 1-iodo-2,4,6-triisopropylbenzene can be experimentally determined using the Debye equation, which relates the molar polarization of a substance to its dipole moment and polarizability.[8] A common method involves measuring the dielectric constant and density of dilute solutions of the compound in a non-polar solvent.[9]

Experimental Protocol:

  • Solution Preparation: Prepare a series of dilute solutions of 1-iodo-2,4,6-triisopropylbenzene in a non-polar solvent (e.g., cyclohexane or benzene) of accurately known concentrations.

  • Dielectric Constant Measurement: Measure the dielectric constant of the pure solvent and each solution using a high-precision dielectrometer.

  • Density Measurement: Measure the density of the pure solvent and each solution using a pycnometer or a digital density meter.

  • Refractive Index Measurement: Measure the refractive index of the pure solvent and each solution using a refractometer.

  • Calculation of Molar Polarization: Calculate the molar polarization at infinite dilution (P₂∞) using the Hedestrand equation or the Guggenheim-Smith equation.

  • Calculation of Molar Refraction: Calculate the molar refraction (R₂) from the refractive index data.

  • Dipole Moment Calculation: The dipole moment (μ) is then calculated using the following equation: μ = 0.0128 √[(P₂∞ - R₂)T] where T is the absolute temperature in Kelvin.

experimental_workflow cluster_prep Sample Preparation cluster_measure Measurements cluster_calc Calculations prep Prepare dilute solutions in a non-polar solvent dielectric Measure Dielectric Constant prep->dielectric density Measure Density prep->density refractive Measure Refractive Index prep->refractive polarization Calculate Molar Polarization dielectric->polarization density->polarization refraction Calculate Molar Refraction refractive->refraction dipole Calculate Dipole Moment polarization->dipole refraction->dipole

Caption: Experimental workflow for dipole moment determination.

Computational Prediction of Dipole Moment

Quantum chemical calculations offer a powerful tool for predicting the dipole moment and other electronic properties of molecules. Density Functional Theory (DFT) is a widely used method that provides a good balance between accuracy and computational cost.

Computational Protocol:

  • Molecular Geometry Optimization: The first step is to obtain an accurate equilibrium geometry of 1-iodo-2,4,6-triisopropylbenzene. This is typically done using a DFT method with a suitable basis set. For accurate dipole moment calculations, a basis set that includes diffuse functions is recommended, such as aug-cc-pVDZ.[10]

  • Frequency Calculation: A frequency calculation should be performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Dipole Moment Calculation: The dipole moment is then calculated from the resulting electron distribution of the optimized geometry. This is a standard output of most quantum chemistry software packages.

computational_workflow start Initial Molecular Structure geom_opt Geometry Optimization (DFT/aug-cc-pVDZ) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify Verify Minimum Energy Structure freq_calc->verify verify->geom_opt Imaginary frequencies found dipole_calc Dipole Moment Calculation verify->dipole_calc No imaginary frequencies end Predicted Dipole Moment dipole_calc->end

Sources

Foundational

solubility profile of Benzene, 2-iodo-1,3,5-tris(1-methylethyl)- in non-polar solvents

An In-depth Technical Guide to the Solubility Profile of Benzene, 2-iodo-1,3,5-tris(1-methylethyl)- in Non-Polar Solvents Abstract This technical guide provides a comprehensive analysis of the solubility profile of Benze...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of Benzene, 2-iodo-1,3,5-tris(1-methylethyl)- in Non-Polar Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of Benzene, 2-iodo-1,3,5-tris(1-methylethyl)-, also known as 2-iodo-1,3,5-triisopropylbenzene. Designed for researchers, scientists, and professionals in drug development and materials science, this document navigates the theoretical principles governing its solubility in non-polar solvents and presents a robust experimental framework for its quantitative determination. We delve into the molecular structure, apply theoretical models like Hansen Solubility Parameters (HSP) for predictive analysis, and provide a detailed, field-proven protocol for the equilibrium shake-flask method. The causality behind experimental choices is emphasized to ensure both scientific integrity and practical applicability.

Introduction and Compound Overview

Benzene, 2-iodo-1,3,5-tris(1-methylethyl)- (CAS No. 2100-22-3) is a highly substituted aromatic hydrocarbon.[1] Its structure is characterized by a central benzene ring symmetrically substituted with three bulky isopropyl groups and a single iodine atom. This unique architecture, featuring significant steric hindrance and a predominantly non-polar character, makes it a valuable intermediate in specialized organic synthesis, potentially in the creation of ligands, catalysts, or advanced materials where precise steric control is paramount.[2]

Understanding the solubility of this compound in non-polar solvents is critical for its practical application. Solubility dictates crucial process parameters, including reaction kinetics, purification strategies (e.g., crystallization), and formulation of the final product. This guide will establish a foundational understanding of its expected solubility and provide the necessary tools to quantify it accurately.

Physicochemical Properties and Structural Analysis

The solubility of a compound is fundamentally governed by its physicochemical properties and the principle of "like dissolves like".[3][4]

Key Physicochemical Properties:

  • Molecular Formula: C₁₅H₂₃I[1]

  • Molecular Weight: 330.25 g/mol [1]

  • Structure: A benzene ring with three isopropyl groups and one iodine atom.

The molecule is overwhelmingly non-polar. The three isopropyl groups are aliphatic and contribute significantly to the molecule's lipophilicity and van der Waals surface area. The iodine atom, while more polarizable than carbon or hydrogen, does not impart significant overall polarity to such a large hydrocarbon structure. Therefore, the primary intermolecular interactions between molecules of 2-iodo-1,3,5-triisopropylbenzene and potential non-polar solvents will be London dispersion forces.

cluster_molecule 2-iodo-1,3,5-triisopropylbenzene cluster_solvent Non-Polar Solvent (e.g., Hexane) Molecule C₁₅H₂₃I Structure Solvent Solvent Molecules Molecule->Solvent Dominant Interaction: van der Waals / Dispersion Forces

Caption: Dominant intermolecular forces governing solubility.

Based on this structural analysis, we can confidently predict that Benzene, 2-iodo-1,3,5-tris(1-methylethyl)- will exhibit favorable solubility in a range of non-polar organic solvents such as alkanes (e.g., hexane, heptane), and aromatic hydrocarbons (e.g., toluene, xylene).

Theoretical Framework: Predicting Solubility with Hansen Parameters

Beyond the qualitative "like dissolves like" principle, a more quantitative prediction can be made using solubility parameters. The Hansen Solubility Parameters (HSP) are a powerful tool for predicting if one material will dissolve in another.[5] They deconstruct the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from atomic dispersion forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The fundamental concept is that substances with similar HSP values are likely to be miscible.[6][7] The "distance" (Ra) between the HSP values of a solute (1) and a solvent (2) can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [7]

A smaller Ra value indicates a higher likelihood of solubility. While the exact HSP values for 2-iodo-1,3,5-triisopropylbenzene are not published, we can infer its profile. Given its structure, it will have a high δD value, a very low δP value, and a near-zero δH value. Therefore, solvents with a similar HSP profile will be the most effective.

Table 1: Hansen Solubility Parameters for Common Non-Polar Solvents

Solvent δD (MPa⁰·⁵) δP (MPa⁰·⁵) δH (MPa⁰·⁵)
n-Hexane 14.9 0.0 0.0
Cyclohexane 16.8 0.0 0.2
Toluene 18.0 1.4 2.0
p-Xylene 17.8 1.0 3.1
Carbon Tetrachloride 17.8 0.0 0.6

(Data sourced from publicly available HSP datasets)

Based on this data, n-hexane and cyclohexane are predicted to be excellent solvents due to their complete lack of polar and hydrogen-bonding interactions, which closely matches the expected profile of our target compound.

Conceptual Hansen Solubility Space cluster_sphere Region of High Solubility center 2-iodo-1,3,5-triisopropylbenzene (Predicted HSP) Hexane Hexane Cyclohexane Cyclohexane Toluene Toluene Methanol Methanol (Polar Protic) Water Water (Polar Protic)

Caption: Conceptual plot of solvents in Hansen space relative to the solute.

Experimental Protocol: Quantitative Solubility Determination

To obtain definitive solubility data, an experimental approach is required. The shake-flask method is the gold standard for determining equilibrium thermodynamic solubility, providing a reliable measure of the maximum amount of a solute that can dissolve in a solvent at a given temperature.[3]

Principle

An excess amount of the solid compound is agitated in a known volume of solvent at a constant temperature for a sufficient period to reach equilibrium. After separating the undissolved solid, the concentration of the solute in the saturated supernatant is quantified using a validated analytical technique, typically High-Performance Liquid Chromatography (HPLC).[3]

Materials and Equipment
  • Benzene, 2-iodo-1,3,5-tris(1-methylethyl)- (high purity)

  • Selected non-polar solvents (HPLC grade)

  • Analytical balance

  • Temperature-controlled orbital shaker or incubator

  • Glass vials with PTFE-lined screw caps

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

Step-by-Step Methodology
  • Preparation of Standard Solutions:

    • Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (which may be one of the test solvents or a stronger solvent like acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Generation of Calibration Curve:

    • Analyze each standard solution by HPLC under optimized conditions.

    • Plot the detector response (e.g., peak area) versus the known concentration for each standard.

    • Perform a linear regression analysis to generate a calibration curve. An R² value > 0.995 is required for trustworthiness.

  • Sample Preparation and Equilibration:

    • Add an excess amount of solid 2-iodo-1,3,5-triisopropylbenzene to several vials. "Excess" is critical; a visible amount of undissolved solid must remain at equilibrium.

    • Add a precise volume of the chosen non-polar solvent (e.g., 5.0 mL) to each vial.

    • Place the sealed vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for an extended period (24-72 hours) to ensure equilibrium is reached. A preliminary kinetic study (sampling at 24, 48, and 72 hours) is recommended to validate that the concentration has plateaued.

  • Phase Separation and Sample Collection:

    • Once equilibrium is established, stop agitation and allow the vials to rest at the constant temperature for at least 2 hours for the excess solid to settle.

    • For enhanced separation, centrifuge the vials at a moderate speed.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step is crucial to remove any microscopic undissolved particles.

  • Sample Analysis and Quantification:

    • Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample by HPLC using the same method as for the standards.

    • Use the peak area from the sample and the equation of the calibration curve to determine the concentration of the diluted sample.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.

    • Report the final solubility in standard units, such as mg/mL or mol/L, at the specified temperature.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_anal 4. Analysis A Add excess solute to known volume of solvent B Agitate at constant T (e.g., 24-72 hours) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant with 0.22 µm PTFE filter C->D E Dilute filtrate to fall within calibration range D->E F Analyze by HPLC E->F G Quantify against calibration curve F->G

Caption: Experimental workflow for the Shake-Flask solubility method.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table to facilitate comparison and analysis.

Table 2: Example Solubility Data Presentation for 2-iodo-1,3,5-triisopropylbenzene at 25°C

Solvent Solubility (mg/mL) Solubility (mol/L) Qualitative Assessment
n-Hexane Experimental Value Calculated Value Very Soluble
Toluene Experimental Value Calculated Value Very Soluble
Diethyl Ether Experimental Value Calculated Value Soluble
Dichloromethane Experimental Value Calculated Value Moderately Soluble
Methanol Experimental Value Calculated Value Sparingly Soluble

| Water | Experimental Value | Calculated Value | Insoluble |

Conclusion

The solubility profile of Benzene, 2-iodo-1,3,5-tris(1-methylethyl)- is dictated by its large, non-polar, and sterically hindered molecular structure. Theoretical predictions using Hansen Solubility Parameters strongly indicate high solubility in non-polar aliphatic and aromatic solvents. This guide provides a robust, step-by-step experimental protocol based on the industry-standard shake-flask method to quantitatively validate these predictions. By combining theoretical understanding with rigorous experimental methodology, researchers can accurately determine the solubility of this compound, enabling its effective use in synthesis, formulation, and materials science applications.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link][6]

  • Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. [Link][7]

  • Hansen Solubility. (n.d.). Hansen Solubility Parameters. [Link][5]

  • Timberlake, K. C. (2016). General, Organic, and Biological Chemistry: Structures of Life, 5/e. Pearson Education, Inc. [Link][4]

  • Chemsrc. (2025). 2-iodo-1,3,5-tri(propan-2-yl)benzene | CAS#:2100-22-3. [Link][1]

  • SI Group. (n.d.). Utilization of 1,3,5-Triisopropylbenzene in the Specialty Chemical Industry. [Link]

Sources

Exploratory

Conformational Analysis of 1,3,5-Triisopropylbenzene Halogenated Derivatives: A Technical Guide

Executive Summary The conformational dynamics of sterically congested aromatic systems dictate their utility in advanced transition-metal catalysis and active pharmaceutical ingredient (API) design. Specifically, 1,3,5-t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The conformational dynamics of sterically congested aromatic systems dictate their utility in advanced transition-metal catalysis and active pharmaceutical ingredient (API) design. Specifically, 1,3,5-triisopropylbenzene and its halogenated derivatives (e.g., 2,4,6-triisopropylbromobenzene) serve as foundational motifs in modern ligand architecture. This whitepaper provides an in-depth mechanistic and experimental framework for analyzing the restricted rotation and "gear-locking" effects inherent to these molecules, integrating Density Functional Theory (DFT) with Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy.

Mechanistic Grounding: Steric Congestion and the "Gear Effect"

In the parent compound, 1,3,5-triisopropylbenzene, the molecule exhibits high symmetry. The 1 H NMR spectrum is characterized by a clean doublet for the methyl protons (~1.2 ppm) and a complex septet for the methine protons (~2.9 ppm)[1]. Despite this symmetry, rotation around the C(aryl)–C(isopropyl) bond is not entirely free; activation energies for this rotation fall within the range of 8 to 14 kcal/mol[2].

When a halogen atom is introduced at the 2-position (yielding 2-halo-1,3,5-triisopropylbenzene), the conformational landscape shifts dramatically. The van der Waals radius of the halogen atom induces severe steric repulsion against the methyl groups of the adjacent ortho-isopropyl moieties. To minimize this ground-state energy, the molecule adopts a bisected conformation . In this state, the methine C–H bond points directly toward the halogen, allowing the bulky methyl groups to straddle the meta-proton and point away from the steric clash.

As the size of the halogen increases (F < Cl < Br < I), the steric barrier to rotation increases non-linearly due to the r−12 dependence of van der Waals repulsion. In heavily congested derivatives like 2,4,6-triisopropylbromobenzene, the ortho-isopropyl groups become "gear-locked," meaning the rotation of one group necessitates the correlated rotation of the adjacent groups to avoid catastrophic steric overlap.

Conformation C1 Bisected Conformer (Global Minimum) TS Perpendicular TS (Max Steric Clash) C1->TS + ΔG‡ (Heating) C2 Degenerate Conformer (Rotated State) TS->C2 Relaxation

Conformational interconversion pathway of ortho-isopropyl groups overcoming steric barriers.

Theoretical Framework: Potential Energy Surface (PES) Mapping

Before executing empirical measurements, computational modeling is required to predict the rotational barrier ( ΔG‡ ) and identify the transition state (TS).

Computational Protocol: Density Functional Theory (DFT) is the standard for mapping the Potential Energy Surface (PES) of sterically hindered aromatics. The B3LYP functional paired with the 6-31G(d) basis set is highly recommended due to its extensively validated balance of computational cost and accuracy for organic thermochemistry[3].

  • Geometry Optimization: Optimize the ground-state bisected conformation.

  • Relaxed PES Scan: Drive the C(aryl)–C(isopropyl) dihedral angle in 10° increments from 0° to 180°.

  • Transition State Isolation: Identify the energy maximum (typically near the perpendicular conformation where methyl groups eclipse the halogen) and perform a rigorous TS optimization (e.g., using the Berny algorithm).

  • Frequency Analysis: Validate the TS by confirming the presence of exactly one imaginary frequency corresponding to the rotational mode.

Experimental Validation: Dynamic NMR (DNMR) Spectroscopy

Dynamic NMR is the empirical gold standard for quantifying the kinetics of conformational exchange. By monitoring the line broadening and eventual coalescence of the diastereotopic methyl signals as a function of temperature, the rate constant ( k ) of rotation can be extracted.

Workflow A Halogenated Derivative (e.g., 2-Bromo-1,3,5-triisopropylbenzene) B Theoretical Modeling (DFT / B3LYP) A->B C Experimental Validation (Dynamic NMR) A->C D Potential Energy Surface (PES) Scan & TS Optimization B->D E Variable Temperature (VT) Lineshape Analysis C->E F Rotational Barrier (ΔG‡) & Kinetic Parameters D->F Theoretical ΔG‡ E->F Experimental ΔG‡

Workflow for conformational analysis combining DFT modeling and Dynamic NMR spectroscopy.

Step-by-Step DNMR Protocol

This protocol is designed as a self-validating system; the raw spectral lineshape directly yields the kinetic parameters, which must align with the DFT predictions.

  • Sample Preparation: Dissolve 15–20 mg of the halogenated derivative in 0.6 mL of a deuterated solvent with a wide liquid temperature range (e.g., Toluene- d8​ or 1,1,2,2-Tetrachloroethane- d2​ ). Causality: A wide liquid range is mandatory to ensure the solvent does not boil or freeze before the coalescence temperature ( Tc​ ) is reached.

  • Instrument Calibration: Tune and match the NMR spectrometer (minimum 500 MHz) at ambient temperature. Calibrate the variable temperature (VT) unit using a standard (e.g., ethylene glycol or methanol).

  • VT-NMR Acquisition: Acquire 1 H NMR spectra in 5 K increments. Causality: Conformational exchange rates change exponentially with temperature. 5 K increments are required to accurately capture the rapid non-linear lineshape changes near Tc​ . Allow 10 minutes of thermal equilibration at each step.

  • Coalescence Identification: Monitor the isopropyl methyl doublets. Record the exact temperature ( Tc​ ) at which the distinct peaks broaden and merge into a single flat-topped peak.

  • Kinetic Calculation: Extract the rate constant k at Tc​ and calculate the Gibbs free energy of activation ( ΔG‡ ) using the Eyring equation[4]:

    ΔG‡=2.303RTc​[10.319−log(Tc​k​)]

Quantitative Data Summary

The table below summarizes the relationship between halogen size and the rotational barrier of the adjacent isopropyl groups. The data illustrates the transition from free rotation to gear-locked conformations.

DerivativeHalogenvan der Waals Radius (Å)Preferred ConformationEstimated ΔG‡ (kcal/mol)
1,3,5-TriisopropylbenzeneNone (H)1.20Bisected8.0 – 14.0
2-Fluoro-1,3,5-triisopropylbenzeneF1.47Bisected12.5 – 15.0
2-Chloro-1,3,5-triisopropylbenzeneCl1.75Gear-locked16.0 – 18.5
2-Bromo-1,3,5-triisopropylbenzeneBr1.85Gear-locked18.0 – 21.0
2-Iodo-1,3,5-triisopropylbenzeneI1.98Gear-locked> 22.0

Implications in Catalysis and Drug Design

Understanding these rotational barriers is not merely an academic exercise; it is the cornerstone of modern catalyst design. The precise conformational locking of 2,4,6-triisopropylphenyl groups is heavily exploited in the architecture of Buchwald-type biaryl phosphine ligands (e.g., XPhos, tBuBrettPhos)[5]. The massive steric bulk of the gear-locked isopropyl groups prevents unwanted palladium dimerization and forces the metal center into a low-coordinate state, thereby accelerating the reductive elimination step in difficult C–N and C–C cross-coupling reactions.

Furthermore, 2,4,6-triisopropylbromobenzene serves as a critical, sterically shielded substrate in base-mediated borylation with silylboranes (the BBS method). In this context, the rigid conformation dictates the trajectory of nucleophilic attack, preventing side reactions and enabling highly selective formal nucleophilic boryl substitutions[6].

References

  • Let's Talk Academy. "1H NMR Spectrum of 1,3,5-Triisopropylbenzene in CDCl3". Let's Talk Academy. Available at: [Link]

  • Ito, H., et al. "Reaction Mechanism of the Anomalous Formal Nucleophilic Borylation of Organic Halides with Silylborane: Combined Theoretical and Experimental Studies". Journal of the American Chemical Society. Available at: [Link]

  • France, S., et al. "Unexpected Formation of Hexasubstituted Arenes through a 2-fold Palladium-Mediated Ligand Arylation". The Journal of Organic Chemistry. Available at:[Link]

Sources

Foundational

The Architect's Keystone: 2,4,6-Triisopropyliodobenzene in the Design of Sterically Demanding Ligands

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the intricate world of coordination chemistry and catalysis, the rational design of ligands is paramount to controlling the reactivity...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of coordination chemistry and catalysis, the rational design of ligands is paramount to controlling the reactivity and selectivity of metal centers. Among the vast arsenal of synthetic building blocks, 2,4,6-triisopropyliodobenzene has emerged as a critical precursor for the construction of exceptionally bulky ligands. Its unique steric profile, conferred by the three isopropyl groups flanking the iodine atom, provides a powerful tool for creating sterically encumbered environments around a metal, thereby influencing coordination numbers, geometries, and catalytic outcomes. This in-depth technical guide explores the pivotal role of 2,4,6-triisopropyliodobenzene in the design and discovery of bulky ligands, offering insights into the causality behind its application and providing practical, self-validating protocols for its use.

The Strategic Imperative for Bulk: Why Steric Hindrance is a Design Principle

The deliberate introduction of steric bulk is a cornerstone of modern ligand design, enabling chemists to fine-tune the properties of metal complexes with remarkable precision. Large, sterically demanding ligands serve several critical functions:

  • Kinetic Stabilization: By physically shielding the metal center, bulky ligands can prevent unwanted side reactions, such as dimerization or decomposition, leading to more stable and well-defined catalysts.[1]

  • Control of Coordination Number and Geometry: The sheer size of these ligands can limit the number of other molecules that can bind to the metal, often enforcing unusual or low-coordination geometries that can be highly reactive.[2]

  • Enforcement of Specific Reaction Pathways: The steric environment created by bulky ligands can selectively favor certain transition states, thereby directing the course of a catalytic reaction towards a desired product with high selectivity (e.g., regioselectivity, enantioselectivity).[3]

  • Creation of Reactive Pockets: The defined three-dimensional space around a metal center, sculpted by bulky ligands, can act as a "reaction pocket" that influences substrate binding and activation.

The 2,4,6-triisopropylphenyl (Trip) group, readily introduced via 2,4,6-triisopropyliodobenzene, is a quintessential example of a sterically imposing substituent that has been instrumental in advancing these principles.[4]

2,4,6-Triisopropyliodobenzene: The Precursor of Choice

The utility of 2,4,6-triisopropyliodobenzene as a synthon for bulky ligands stems from a confluence of its structural and reactive properties. The three isopropyl groups provide a significant steric footprint, while the iodine atom serves as a versatile functional handle for a variety of coupling and substitution reactions.

Synthesis of 2,4,6-Triisopropyliodobenzene

The preparation of 2,4,6-triisopropyliodobenzene is a well-established procedure, typically involving the iodination of 1,3,5-triisopropylbenzene.

Experimental Protocol: Synthesis of 2,4,6-Triisopropyliodobenzene

Materials:

  • 1,3,5-Triisopropylbenzene

  • Iodine (I₂)

  • Periodic acid (H₅IO₆) or another suitable oxidizing agent

  • Glacial acetic acid

  • Sulfuric acid (concentrated)

  • Water

  • Sodium thiosulfate solution (aqueous)

  • Dichloromethane or diethyl ether

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3,5-triisopropylbenzene in glacial acetic acid.

  • Add iodine and the oxidizing agent (e.g., periodic acid) to the solution.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature and pour it into a beaker containing water and ice.

  • Quench any unreacted iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.

  • Extract the product into an organic solvent such as dichloromethane or diethyl ether.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 2,4,6-triisopropyliodobenzene by column chromatography on silica gel or by recrystallization.

Causality of Experimental Choices:

  • Oxidizing Agent: The in-situ generation of a more electrophilic iodine species (e.g., I⁺) is necessary for the electrophilic aromatic substitution to occur on the electron-rich triisopropylbenzene ring. Periodic acid is a common and effective choice.

  • Sulfuric Acid Catalyst: The strong acid protonates the oxidizing agent, further enhancing its oxidizing power and facilitating the generation of the electrophilic iodinating species.

  • Sodium Thiosulfate Quench: This step is crucial for removing excess iodine, which can complicate purification and subsequent reactions.

Gateway to Bulky Ligands: Synthetic Transformations of 2,4,6-Triisopropyliodobenzene

The carbon-iodine bond in 2,4,6-triisopropyliodobenzene is the linchpin for its synthetic versatility. It readily participates in a range of reactions to introduce the sterically demanding 2,4,6-triisopropylphenyl group onto a donor atom, most commonly phosphorus or nitrogen.

Synthesis of Bulky Phosphine Ligands

Bulky, electron-rich phosphine ligands are workhorses in homogeneous catalysis.[5] The synthesis of phosphines bearing the 2,4,6-triisopropylphenyl group often proceeds through an organometallic intermediate.

Experimental Protocol: Synthesis of a Triarylphosphine with a 2,4,6-Triisopropylphenyl Group

Materials:

  • 2,4,6-Triisopropyliodobenzene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or magnesium turnings

  • Dichlorophenylphosphine (PhPCl₂) or phosphorus trichloride (PCl₃)

  • Anhydrous solvents and inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation of the Organometallic Reagent:

    • Organolithium Route: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2,4,6-triisopropyliodobenzene in anhydrous diethyl ether or THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a stoichiometric amount of n-butyllithium dropwise. Stir the reaction mixture at -78 °C for 1 hour to generate 2,4,6-triisopropyllithium.

    • Grignard Route: In a flame-dried flask, activate magnesium turnings with a small crystal of iodine. Add a solution of 2,4,6-triisopropyliodobenzene in anhydrous THF dropwise to initiate the Grignard reaction. Reflux the mixture until the magnesium is consumed to form 2,4,6-triisopropylmagnesium iodide.

  • Reaction with Phosphorus Halide:

    • In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve dichlorophenylphosphine or phosphorus trichloride in anhydrous diethyl ether or THF and cool to -78 °C.

    • Slowly transfer the freshly prepared organolithium or Grignard reagent from step 1 into the stirred solution of the phosphorus halide via a cannula.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude phosphine ligand by column chromatography on silica gel or by recrystallization.

Self-Validating System: The success of this protocol relies on the rigorous exclusion of air and moisture, as organometallic reagents and phosphorus halides are highly reactive towards both. The use of flame-dried glassware, anhydrous solvents, and an inert atmosphere are non-negotiable for achieving high yields and purity. The formation of the desired phosphine can be confirmed by ³¹P NMR spectroscopy, which will show a characteristic chemical shift for the product.

Diagram of Synthetic Workflow

G cluster_start Starting Material cluster_reagent Organometallic Reagent Formation cluster_coupling Phosphine Synthesis start 2,4,6-Triisopropyliodobenzene reagent n-BuLi or Mg start->reagent Anhydrous Ether/THF -78 °C or Reflux intermediate 2,4,6-Triisopropyllithium or Grignard Reagent reagent->intermediate p_halide Phosphorus Halide (e.g., PhPCl₂) intermediate->p_halide Cannula Transfer -78 °C to RT product Bulky Phosphine Ligand p_halide->product G cluster_metal Metal Center cluster_ligand Bulky Ligand M M L P/N M->L Aryl Aryl L->Aryl Trip1 iPr Trip2 iPr Trip3 iPr Aryl->Trip1 Aryl->Trip2 Aryl->Trip3

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Exploratory

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of Benzene, 2-iodo-1,3,5-tris(1-methylethyl)-

Introduction: The Analytical Challenge of Sterically Hindered Aromatic Compounds For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of novel or modified c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Sterically Hindered Aromatic Compounds

For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of novel or modified compounds is a cornerstone of scientific rigor. Benzene, 2-iodo-1,3,5-tris(1-methylethyl)-, also known as 2-iodo-1,3,5-triisopropylbenzene, presents a unique analytical challenge due to its significant steric hindrance. The bulky isopropyl groups flanking the iodine atom influence not only its chemical reactivity but also its behavior under mass spectrometric analysis. This guide provides an in-depth exploration of the predicted fragmentation patterns of this molecule under Electron Ionization (EI), offering a roadmap for its identification and characterization in complex matrices.

Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation.[1] This "molecular fingerprint" is invaluable for structural elucidation. The fragmentation of 2-iodo-1,3,5-triisopropylbenzene is governed by the interplay between the lability of the carbon-iodine bond and the stability of carbocations formed through cleavages of the isopropyl substituents.

Pillar 1: Predicted Fragmentation Pathways under Electron Ionization (EI)

The fragmentation of 2-iodo-1,3,5-triisopropylbenzene is initiated by the formation of a molecular ion (M+•) upon electron impact. The subsequent fragmentation cascade is dictated by the relative bond strengths and the stability of the resulting fragments. Two primary, competing pathways are predicted to dominate the mass spectrum, driven by the facile cleavage of the weak C-I bond and the formation of stable benzylic carbocations.

Pathway A: Initial Loss of Iodine Radical

The carbon-iodine bond is the weakest in the molecule, making its cleavage a highly probable initial fragmentation event. The presence of bulky ortho-substituted groups, in this case, two isopropyl groups, can further promote this cleavage through the release of steric strain.[2]

  • Formation of the Molecular Ion (m/z 330): An energetic electron removes an electron from the molecule, forming the radical cation M+•.

  • α-Cleavage of Iodine: The molecular ion undergoes homolytic cleavage of the C-I bond, expelling a neutral iodine radical (I•). This results in the formation of the 1,3,5-triisopropylphenyl cation at m/z 203 . This ion is expected to be highly abundant.

  • Benzylic Cleavage: The ion at m/z 203, now devoid of iodine, fragments in a manner characteristic of alkylbenzenes. The most favorable subsequent fragmentation is the loss of a methyl radical (•CH₃) from one of the isopropyl groups. This benzylic cleavage results in a highly stable, resonance-stabilized secondary carbocation at m/z 188 .

Pathway B: Initial Benzylic Cleavage

Competing with the loss of iodine is the classic fragmentation pattern of isopropyl-substituted benzenes: the loss of a methyl group to form a stable benzylic cation.[3] The mass spectrum of the parent compound, 1,3,5-triisopropylbenzene, shows this as the dominant fragmentation, with the [M-15]+ ion forming the base peak.[4]

  • Formation of the Molecular Ion (m/z 330): As in Pathway A.

  • Benzylic Cleavage: The molecular ion loses a methyl radical (•CH₃) from one of the isopropyl groups. This forms a large, stable iodinated benzylic cation at m/z 315 . Due to the stability of this ion, this peak is expected to be a major feature in the spectrum.

  • Loss of Iodine: The ion at m/z 315 can then lose an iodine atom. This can occur via the expulsion of an iodine radical (I•) to form an ion at m/z 188 , or potentially through the loss of a neutral HI molecule (less common) to yield an ion at m/z 187. The cleavage to the m/z 188 ion converges with Pathway A.

The interplay of these pathways dictates that the ions at m/z 315, 203, and 188 will likely be the most significant peaks in the fragmentation pattern, aside from the molecular ion itself.

Visualization of Fragmentation Pathways

The logical flow of the competing fragmentation cascades can be visualized as follows:

G cluster_A Pathway A cluster_B Pathway B M Molecular Ion (M+•) m/z 330 A1 [M - I]+ m/z 203 M->A1 - I• B1 [M - CH₃]+ m/z 315 M->B1 - •CH₃ A2 [M - I - CH₃]+ m/z 188 A1->A2 - •CH₃ B1->A2 - I•

Caption: Predicted EI fragmentation pathways of 2-iodo-1,3,5-triisopropylbenzene.

Pillar 2: Data Presentation and Summary

The predicted key ions and their corresponding structures are summarized below. The relative abundance is a qualitative prediction based on established fragmentation principles, where higher stability of the ion corresponds to a higher expected abundance.

m/z (Mass-to-Charge Ratio)Proposed Fragment IonFormulaPredicted Relative AbundancePathway Origin
330Molecular Ion [C₁₅H₂₃I]⁺•C₁₅H₂₃IModerate-
315[M - CH₃]⁺C₁₄H₂₀IHighB
203[M - I]⁺C₁₅H₂₃HighA
188[M - I - CH₃]⁺C₁₄H₂₀High / Base PeakA, B

Pillar 3: Experimental Protocol for GC-MS Analysis

This protocol is a self-validating system designed for the robust analysis of 2-iodo-1,3,5-triisopropylbenzene and similar aromatic compounds. The methodology is adapted from established procedures for its parent compound, 1,3,5-triisopropylbenzene.[5]

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a 100 ppm stock solution of the analyte in a high-purity volatile solvent such as hexane or dichloromethane.

    • Perform a serial dilution to a final concentration of 1-10 ppm for injection.

  • Gas Chromatography (GC) Parameters:

    • System: Standard GC system coupled to a mass spectrometer.

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for its excellent separation of aromatic hydrocarbons.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection: 1 µL of the prepared sample injected in split mode (e.g., 50:1 split ratio) to prevent column overloading.

    • Injector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial Temperature: 120 °C, hold for 2 minutes.

      • Ramp: Increase to 300 °C at a rate of 15 °C/min.

      • Final Hold: Hold at 300 °C for 5 minutes.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI).[6]

    • Electron Energy: 70 eV.[6]

    • Mass Range: Scan from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • MS Transfer Line Temperature: 290 °C.

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Prepare 100 ppm Stock Solution Prep2 Dilute to 1-10 ppm in Hexane Prep1->Prep2 GC_Inject Inject 1 µL into GC Prep2->GC_Inject GC_Sep Separation on DB-5ms Column GC_Inject->GC_Sep MS_Ionize EI Ionization (70 eV) GC_Sep->MS_Ionize MS_Detect Mass Analysis (m/z 40-400) MS_Ionize->MS_Detect Data Acquire Mass Spectrum MS_Detect->Data

Caption: Experimental workflow for the GC-MS analysis of the target compound.

Conclusion

The mass spectrometric fragmentation of 2-iodo-1,3,5-triisopropylbenzene under Electron Ionization is predicted to be a well-defined process dominated by two competing, high-probability pathways. The primary drivers of fragmentation are the cleavage of the weak carbon-iodine bond and the formation of highly stable benzylic carbocations via the loss of a methyl group. The resulting mass spectrum is expected to feature prominent ions at m/z 315 ([M-CH₃]⁺), m/z 203 ([M-I]⁺), and a base peak or highly abundant ion at m/z 188 ([M-I-CH₃]⁺). This detailed guide provides researchers with the foundational knowledge and practical protocols necessary to confidently identify this sterically hindered molecule and interpret its mass spectral data with a high degree of scientific integrity.

References

  • BenchChem. (2025). detailed physical and chemical properties of 1,3,5-Triisopropylbenzene.
  • NIST. (n.d.). Benzene, 1,3,5-tris(1-methylethyl)-. NIST Chemistry WebBook. [Link]

  • Dolenc, D., & Plesnicar, B. (2006). Abstraction of Iodine From Aromatic Iodides by Alkyl Radicals: Steric and Electronic Effects. The Journal of Organic Chemistry, 71(21), 8028–8036. [Link]

  • Wikipedia. (2024). Electron ionization. [Link]

  • ChemSrc. (2025). 2-iodo-1,3,5-tri(propan-2-yl)benzene. [Link]

  • Evans, M. (2023). Fragmentation in Mass Spectrometry. YouTube. [Link]

  • Taylor & Francis Online. (n.d.). Electron ionization – Knowledge and References. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-iodopropane. [Link]

  • Vaia. (n.d.). Problem 35 Propylbenzene. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of Bulky N-Heterocyclic Carbene Precursors from 2,4,6-Triisopropyliodobenzene

Abstract: N-heterocyclic carbenes (NHCs) have become indispensable ligands in organometallic chemistry and catalysis, largely due to their strong σ-donating properties and the ability to tune their steric and electronic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: N-heterocyclic carbenes (NHCs) have become indispensable ligands in organometallic chemistry and catalysis, largely due to their strong σ-donating properties and the ability to tune their steric and electronic profiles.[1] Bulky NHCs, particularly those with 2,4,6-tri-substituted aryl groups, are renowned for stabilizing reactive metal centers and enhancing catalytic activity and selectivity in reactions like cross-coupling and olefin metathesis.[2][3] This guide provides a comprehensive, field-proven methodology for the synthesis of the imidazolium salt precursor to a highly hindered NHC, starting from the commercially available but less direct precursor, 2,4,6-triisopropyliodobenzene. The protocol details the critical initial C-N bond formation via an Ullmann-type condensation, followed by the established two-step construction of the imidazolium core. This document is intended for researchers and professionals in chemical synthesis and drug development, offering not just a procedural guide but also the underlying rationale for key experimental choices.

Rationale and Synthetic Strategy

The most direct and widely cited syntheses of bulky imidazolium-based NHC precursors, such as those related to IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), begin with the corresponding aniline (e.g., 2,6-diisopropylaniline).[4][5] However, synthetic strategies often require flexibility based on the availability and cost of starting materials. 2,4,6-triisopropyliodobenzene presents a viable alternative entry point into this chemical space.

The core of our synthetic strategy is a three-stage process. The initial and most critical stage involves the transformation of the aryl iodide into the corresponding primary amine, 2,4,6-triisopropylaniline. This is efficiently achieved through a copper-catalyzed Ullmann condensation, a classic and robust method for forming aryl-heteroatom bonds.[6][7] Once the key aniline intermediate is secured, the synthesis proceeds via the canonical pathway: (1) condensation with glyoxal to form a diazabutadiene (diimine) intermediate, and (2) subsequent acid-catalyzed cyclization with a formaldehyde equivalent to construct the final imidazolium salt. This imidazolium salt is a stable, crystalline solid that serves as the direct precursor to the free NHC upon deprotonation.[1][8]

The overall workflow is depicted below.

G A 2,4,6-Triisopropyliodobenzene B 2,4,6-Triisopropylaniline A->B  Step 1: Ullmann Condensation (CuI, Amine Source, Base) C N,N'-bis(2,4,6-triisopropylphenyl)- ethylenediimine B->C  Step 2: Diimine Formation (Glyoxal) D 1,3-bis(2,4,6-triisopropylphenyl)- imidazolium Halide (NHC Precursor) C->D  Step 3: Imidazolium Cyclization (Paraformaldehyde, Acid)

Caption: Overall synthetic workflow from aryl iodide to NHC precursor.

Mechanistic Insights

Stage 1: The Ullmann Condensation for C-N Coupling

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution. While the precise mechanism can vary with conditions, it is generally accepted to involve a Cu(I)/Cu(III) catalytic cycle.[7] The reaction initiates with the formation of a copper(I)-amide species from the amine source and the copper catalyst. This species then undergoes oxidative addition with the aryl iodide (2,4,6-triisopropyliodobenzene) to form a Cu(III) intermediate. Reductive elimination from this intermediate yields the desired C-N coupled product (2,4,6-triisopropylaniline) and regenerates a Cu(I) species, which re-enters the catalytic cycle.[6][9] The use of a ligand, such as 1,10-phenanthroline, can stabilize the copper intermediates and accelerate the reaction, often allowing for milder conditions.

Stage 2 & 3: Imidazolium Ring Construction

The formation of the imidazolium ring is a robust, two-step process.

  • Diimine Formation: Two equivalents of the synthesized 2,4,6-triisopropylaniline react with one equivalent of glyoxal in a condensation reaction. This step forms the symmetrical N,N'-bis(aryl)ethylenediimine. The reaction is typically driven to completion by the removal of water.

  • Cyclization: The diimine intermediate is treated with a C1 source, most commonly paraformaldehyde, in the presence of an acid. The acid catalyzes the cyclization, where the paraformaldehyde provides the central carbon atom (the eventual C2 of the imidazolium ring), forming the five-membered heterocyclic ring.[8][10] The choice of acid (e.g., HCl or HBr) determines the counter-ion of the final imidazolium salt.

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. All reactions should be conducted under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.

Protocol 1: Synthesis of 2,4,6-Triisopropylaniline

This protocol is adapted from standard Ullmann amination procedures.[6]

  • Materials:

    • 2,4,6-Triisopropyliodobenzene (1.0 equiv.)

    • Copper(I) Iodide (CuI) (0.1 equiv.)

    • 1,10-Phenanthroline (0.2 equiv.)

    • Sodium Amide (NaNH₂) (2.0 equiv.) or aqueous Ammonia (excess) in a pressure vessel.

    • Anhydrous Toluene or DMF

    • Schlenk flask or sealed reaction vessel

    • Magnetic stirrer and heating mantle/oil bath

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add CuI (0.1 equiv.), 1,10-phenanthroline (0.2 equiv.), and sodium amide (2.0 equiv.).

    • Add anhydrous toluene to the flask via cannula.

    • Add 2,4,6-triisopropyliodobenzene (1.0 equiv.) to the stirred suspension.

    • Heat the reaction mixture to 110 °C and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 2,4,6-triisopropylaniline.

Protocol 2: Synthesis of N,N'-bis(2,4,6-triisopropylphenyl)ethylenediimine

This protocol is based on the well-established condensation method.[4][10]

  • Materials:

    • 2,4,6-Triisopropylaniline (2.0 equiv.)

    • Glyoxal (40 wt. % in water, 1.0 equiv.)

    • Methanol (MeOH)

    • Formic acid (catalytic amount)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer

  • Procedure:

    • In a round-bottom flask, dissolve 2,4,6-triisopropylaniline (2.0 equiv.) in methanol.

    • Add a catalytic amount of formic acid (2-3 drops).

    • Add the glyoxal solution (1.0 equiv.) dropwise to the stirred aniline solution at room temperature. A yellow precipitate should form.

    • Stir the mixture at room temperature for 4-6 hours to ensure complete reaction.

    • Collect the yellow solid product by vacuum filtration.

    • Wash the solid with cold methanol to remove any unreacted starting material.

    • Dry the product under vacuum. The diimine is typically used in the next step without further purification.

Protocol 3: Synthesis of 1,3-bis(2,4,6-triisopropylphenyl)imidazolium Chloride

This cyclization procedure is a standard method for forming imidazolium salts.[8]

  • Materials:

    • N,N'-bis(2,4,6-triisopropylphenyl)ethylenediimine (1.0 equiv.)

    • Paraformaldehyde (1.1 equiv.)

    • Anhydrous Toluene

    • Anhydrous HCl (e.g., 4 M in dioxane, 1.5 equiv.) or Chlorotrimethylsilane (TMSCl) (1.1 equiv.)

    • Schlenk flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the diimine intermediate (1.0 equiv.), paraformaldehyde (1.1 equiv.), and anhydrous toluene.

    • Heat the mixture to 80 °C with vigorous stirring.

    • Slowly add the source of HCl (e.g., HCl in dioxane or TMSCl) to the hot solution.

    • Continue heating at 80-90 °C for 12-16 hours. A white precipitate will form as the reaction progresses.

    • Cool the reaction mixture to room temperature.

    • Collect the white solid by vacuum filtration.

    • Wash the solid thoroughly with toluene and then diethyl ether to remove impurities.

    • Dry the resulting white powder under vacuum to yield the pure imidazolium chloride salt.

Characterization and Data Analysis

Confirmation of the final product's identity and purity is crucial. NMR spectroscopy is the primary analytical tool.

Analysis Product Stage Expected Observations
¹H NMR 2,4,6-TriisopropylanilineAppearance of a broad singlet for the -NH₂ protons (~3.5-4.5 ppm), characteristic aromatic signals, and signals for the isopropyl groups.
¹H NMR Diimine IntermediateDisappearance of the -NH₂ signal. Appearance of a sharp singlet for the imine protons (-N=CH-CH=N-) around 8.1-8.3 ppm.
¹H NMR Imidazolium SaltDisappearance of the imine proton signal. Appearance of a characteristic, sharp singlet for the acidic C2-H proton (imidazolium proton) far downfield, typically between 8.5-10.0 ppm. Two singlets for the C4-H and C5-H protons of the imidazole backbone, usually around 7.5-8.0 ppm.
¹³C NMR Imidazolium SaltA key signal for the carbenic precursor carbon (C2) will appear around 140-145 ppm. The signal for the free carbene carbon, if generated, shifts significantly downfield to ~210-220 ppm.[11][12]
Melting Point Imidazolium SaltA sharp melting point is indicative of high purity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield in Ullmann Reaction (Protocol 1) Inactive copper catalyst; insufficient exclusion of air/moisture.Use fresh, high-purity CuI. Ensure all glassware is oven-dried and the reaction is run under a robust inert atmosphere.
Incomplete Diimine Formation (Protocol 2) Impure aniline; insufficient reaction time.Ensure the aniline starting material is pure. Increase reaction time and monitor by TLC.
Low yield or impure product in Cyclization (Protocol 3) Wet solvent or reagents; incomplete reaction.Use anhydrous solvents. Ensure paraformaldehyde is dry. Increase reaction time or temperature slightly if necessary. Thorough washing of the final product is critical for removing impurities.
Difficulty in product precipitation Product is too soluble in the reaction solvent.After cooling, try adding a co-solvent in which the product is insoluble (e.g., hexane or diethyl ether) to induce precipitation.

References

  • Application of Bulky NHC–Rhodium Complexes in Efficient S–Si and S–S Bond Forming Reactions. Inorganic Chemistry. Available at: [Link]

  • Application of Bulky NHC–Rhodium Complexes in Efficient S–Si and S–S Bond Forming Reactions - PMC. Available at: [Link]

  • The Mechanism of N‐Heterocyclic Carbene Organocatalysis through a Magnifying Glass - PMC. Available at: [Link]

  • NMR Spectroscopic Signatures of Cationic Surface Sites from Supported Coinage Metals Interacting with N-Heterocyclic Carbenes - PMC. Available at: [Link]

  • N-Heterocyclic Carbenes (NHCs). Available at: [Link]

  • NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. MDPI. Available at: [Link]

  • N-Heterocyclic Carbenes (NHCs): An Introduction - IntechOpen. Available at: [Link]

  • Diverse Chemical Applications of N-Heterocyclic Carbenes. Accounts of Chemical Research. Available at: [Link]

  • N-Heterocyclic Carbene Catalysis in Organic Synthesis - A Green Chemistry Approach. Chalmers University of Technology. Available at: [Link]

  • NMR Spectroscopic Signatures of Cationic Surface Sites from Supported Coinage Metals Interacting with N-Heterocyclic Carbenes. Journal of the American Chemical Society. Available at: [Link]

  • N-Heterocyclic Carbenes - Macmillan Group. Available at: [Link]

  • Bulky NHC–Cobalt Complex-Catalyzed Highly Markovnikov-Selective Hydrosilylation of Alkynes. MDPI. Available at: [Link]

  • 13C NMR Spectroscopy of N-Heterocyclic Carbenes Can Selectively Probe σ Donation in Gold(I) Complexes. SciSpace. Available at: [Link]

  • Enhanced Activity of Bulky N-Heterocylic Carbenes in Nickel–NHC Catalyzed Kumada–Corriu Cross-Coupling of Aryl Tosylates. The Royal Society of Chemistry. Available at: [Link]

  • Ullmann condensation - Wikipedia. Available at: [Link]

  • A new highly efficient NHC/Cu(I) catalyst system for the Ullmann-type N-arylation reactions | Request PDF. ResearchGate. Available at: [Link]

  • IPr# – highly hindered, broadly applicable N-heterocyclic carbenes - PMC. Available at: [Link]

  • N-Heterocyclic Carbenes. Wiley-VCH. Available at: [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]

  • On-surface synthesis – Ullmann coupling reactions on N-heterocyclic carbene functionalized gold nanoparticles. Nanoscale. Available at: [Link]

  • IPr# – highly hindered, broadly applicable N-heterocyclic carbenes. RSC Publishing. Available at: [Link]

  • Synthesis of N-heterocyclic carbene ligands and derived ruthenium olefin metathesis catalysts. PubMed. Available at: [Link]

  • Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]

  • Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PMC. Available at: [Link]

  • Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journals. Available at: [Link]

  • Metal Complexes of Very Bulky N,N′‐Diarylimidazolylidene N‐Heterocyclic Carbene (NHC) Ligands with 2,4,6‐Cycloalkyl Substituents. OA Monitor Ireland. Available at: [Link]

  • Recent Development of Carbenes: Synthesis, Structure, Photophysical Properties and Applications. IntechOpen. Available at: [Link]

  • N-Heterocyclic Carbenes in Catalytic Organic Synthesis 1. Available at: [Link]

Sources

Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Protocols for 2-Iodo-1,3,5-Triisopropylbenzene

Executive Summary 2-Iodo-1,3,5-triisopropylbenzene (also known as 1-iodo-2,4,6-triisopropylbenzene) is a benchmark substrate for testing the limits of transition-metal catalysis. The presence of two bulky isopropyl group...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Iodo-1,3,5-triisopropylbenzene (also known as 1-iodo-2,4,6-triisopropylbenzene) is a benchmark substrate for testing the limits of transition-metal catalysis. The presence of two bulky isopropyl groups at the ortho positions creates a severe steric shield around the carbon-iodine bond, rendering standard Suzuki-Miyaura protocols ineffective. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the physicochemical causality that dictates success or failure in highly hindered cross-coupling systems. By carefully matching dialkylbiaryl phosphine ligands and specific base/solvent systems, researchers can overcome protodeiodination and β -hydride elimination to achieve high-yielding aryl-aryl and aryl-alkyl couplings.

Mechanistic Causality: Overcoming Extreme Steric Bottlenecks

To successfully couple 2-iodo-1,3,5-triisopropylbenzene, the catalytic system must be engineered to overcome three distinct steric bottlenecks[1]:

  • Oxidative Addition (The Steric Shield): The ortho-isopropyl groups physically block the approach of standard Pd(0) complexes. Causality: Employing bulky, electron-rich dialkylbiaryl phosphines (e.g., SPhos, XPhos) forces the formation of a highly reactive, monoligated 14-electron Pd(0)L species. The electron-rich phosphine increases the nucleophilicity of the palladium center, allowing it to forcefully insert into the hindered C-I bond.

  • Transmetalation (The Rate-Limiting Step): Once the Ar−Pd(II)(L)I intermediate is formed, the palladium center is buried in a deep steric pocket. Standard weak bases (like Na2​CO3​ ) fail because the resulting boronate is not nucleophilic enough to displace the halide. Causality: Stronger bases such as KOH or Ba(OH)2​⋅8H2​O are required. They form a highly reactive [R−B(OH)3​]− species that can aggressively attack the hindered Pd(II) center.

  • Reductive Elimination & Side Reactions: While extreme steric crowding accelerates reductive elimination, the slow transmetalation step leaves the Pd(II) intermediate vulnerable. If an alkylboronic acid is used, β -hydride elimination outcompetes transmetalation, yielding reduced byproducts. Causality: Ligands like AntPhos coordinate their rigid anthracenyl moiety to the Pd center, blocking the vacant coordination site necessary for the β -hydride elimination transition state[2].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Sterically Hindered) Pd0->OxAdd + Ar-I PdII_1 Ar-Pd(II)(L)I (Ar = 2,4,6-iPr3C6H2) OxAdd->PdII_1 TransMet Transmetalation (Rate-Limiting Step) PdII_1->TransMet + [R-B(OH)3]- PdII_2 Ar-Pd(II)(L)R (R = Aryl/Alkyl) TransMet->PdII_2 - I-, - B(OH)3 RedElim Reductive Elimination (Ligand Accelerated) PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Hindered Product (Ar-R) RedElim->Product

Catalytic cycle of Suzuki-Miyaura coupling highlighting steric bottlenecks.

Quantitative Data: Ligand & Condition Selection Matrix

Selecting the correct ligand-base combination is entirely dependent on the nature of the boronic acid partner. Use the following validated matrix to design your experiment:

Coupling TypeBoronic Acid PartnerOptimal LigandOptimal BaseSolvent SystemTemp / Time
Aryl-Aryl Unhindered ArylSPhos K3​PO4​ Toluene / H2​O (10:1)100 °C / 12 h
Aryl-Aryl Hindered ArylXPhos or RuPhos Ba(OH)2​⋅8H2​O 1,4-Dioxane / H2​O (5:1)110 °C / 24 h
Aryl-Alkyl Primary AlkylXPhos KOH Toluene / H2​O (10:1)100 °C / 16 h
Aryl-Alkyl Secondary AlkylAntPhos K3​PO4​ Toluene (Anhydrous)110 °C / 24 h

Validated Experimental Protocols

Workflow Step1 Glovebox Setup (Inert Atmosphere) Step2 Reagent Loading (Pd, Ligand, Base, Ar-I) Step1->Step2 Step3 Solvent Addition (Degassed Toluene/H2O) Step2->Step3 Step4 Thermal Activation (110 °C, 12-24 h) Step3->Step4 Step5 Workup & Purification (Extraction & Column) Step4->Step5

Standard experimental workflow for highly hindered cross-coupling setups.

Protocol A: Aryl-Aryl Cross-Coupling (Synthesis of Tetra-ortho-substituted Biaryls)

This protocol utilizes SPhos and Barium Hydroxide to force transmetalation in extremely crowded biphenyl syntheses[1].

Reagents:

  • 2-Iodo-1,3,5-triisopropylbenzene (1.0 equiv, 1.0 mmol)

  • ortho-Substituted Arylboronic Acid (1.5 equiv, 1.5 mmol)

  • Pd2​(dba)3​ (0.02 equiv, 2 mol% Pd)

  • SPhos (0.08 equiv, 8 mol%)

  • Ba(OH)2​⋅8H2​O (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane / H2​O (5:1 v/v, 6.0 mL, thoroughly degassed)

Step-by-Step Methodology:

  • Inert Preparation: Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd2​(dba)3​ , SPhos, the arylboronic acid, and Ba(OH)2​⋅8H2​O .

    • Validation Cue: The solid mixture should appear deep purple/maroon due to the Pd2​(dba)3​ .

  • Substrate Addition: Add 2-iodo-1,3,5-triisopropylbenzene. If the iodide is a liquid at room temperature, it can be added via a microsyringe outside the glovebox under a positive flow of nitrogen.

  • Solvent Introduction: Add the degassed 1,4-Dioxane/ H2​O mixture. Seal the Schlenk tube with a Teflon valve.

    • Causality Note: Ba(OH)2​⋅8H2​O provides both the strong hydroxide nucleophile and localized water of hydration, preventing the formation of a biphasic system that would cause severe mass-transfer limitations.

  • Thermal Activation: Transfer the sealed tube to a pre-heated oil bath at 110 °C. Stir vigorously (1000 rpm) for 24 hours.

    • Validation Cue: Within the first 30 minutes, the solution should transition from purple to a clear yellow/orange, indicating the formation of the active Pd(0)L species. Black precipitates indicate catalyst death (aggregation to Pd black).

  • Workup: Cool to room temperature. Dilute with ethyl acetate (15 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the hindered biaryl.

Protocol B: Aryl-Alkyl Cross-Coupling (Suppression of β -Hydride Elimination)

Coupling a secondary alkylboronic acid to 2-iodo-1,3,5-triisopropylbenzene requires AntPhos to physically block the β -hydride elimination pathway[2].

Reagents:

  • 2-Iodo-1,3,5-triisopropylbenzene (1.0 equiv, 1.0 mmol)

  • Cyclohexylboronic Acid (2.0 equiv, 2.0 mmol)

  • Pd(OAc)2​ (0.01 equiv, 1 mol%)

  • AntPhos (0.02 equiv, 2 mol%)

  • K3​PO4​ (3.0 equiv, 3.0 mmol, finely milled and oven-dried)

  • Toluene (Anhydrous, 5.0 mL, thoroughly degassed)

Step-by-Step Methodology:

  • Inert Preparation: In a glovebox, charge a 20 mL reaction vial with Pd(OAc)2​ , AntPhos, cyclohexylboronic acid, and anhydrous K3​PO4​ .

  • Substrate & Solvent Addition: Add 2-iodo-1,3,5-triisopropylbenzene followed by anhydrous, degassed toluene. Seal the vial with a PTFE-lined crimp cap.

    • Causality Note: Unlike Protocol A, this reaction is kept strictly anhydrous. Water accelerates the protodeboronation of alkylboronic acids. The finely milled K3​PO4​ provides high surface area for solid-liquid transmetalation.

  • Thermal Activation: Heat the reaction mixture at 110 °C for 24 hours under vigorous stirring.

    • Validation Cue: Monitor via GC-MS after 12 hours. The presence of 1,3,5-triisopropylbenzene (deiodinated byproduct) indicates that transmetalation is failing, usually due to wet solvent or inactive base.

  • Workup & Purification: Cool the mixture, filter through a short pad of Celite to remove phosphate salts, and wash the pad with copious amounts of dichloromethane. Concentrate and purify via silica gel chromatography (100% hexanes) to yield the alkyl-aryl product.

References

  • Martín, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.

  • Li, C., Chen, T., Li, B., Xiao, G., & Tang, W. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(3), 225-229.

Sources

Method

Application Note: Overcoming Extreme Steric Hindrance in the Buchwald-Hartwig Amination of 2-Iodo-1,3,5-triisopropylbenzene

Executive Summary & Mechanistic Rationale The palladium-catalyzed formation of C–N bonds via the Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry [2]. However, substrates with extreme steric cong...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The palladium-catalyzed formation of C–N bonds via the Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry [2]. However, substrates with extreme steric congestion present severe challenges that render first- and second-generation catalyst systems obsolete.

Benzene, 2-iodo-1,3,5-tris(1-methylethyl)- , commonly known as 2,4,6-triisopropyliodobenzene , is a benchmark substrate for extreme steric hindrance. The two ortho-isopropyl groups create a massive steric shield around the iodine atom. Historically, it has been documented that with such profound steric hindrance, cross-coupling reactivity falls drastically, and the side reaction of hydrodehalogenation becomes highly appreciable [1].

As a Senior Application Scientist, I approach this substrate by analyzing the causality of failure in standard protocols:

  • Retarded Oxidative Addition: The steric bulk prevents the active Pd(0) species from approaching the C–I bond, leading to stalled reactions.

  • Slow Reductive Elimination & Competing Pathways: Even if oxidative addition and amine coordination occur, the resulting Pd(II)-amido complex is highly congested. If reductive elimination is not kinetically favored, the complex will undergo β-hydride elimination (if the amine possesses α-hydrogens) or protonation via trace moisture, yielding the undesired dehalogenated byproduct (1,3,5-triisopropylbenzene).

The Solution: Successful amination requires an exceptionally bulky, electron-rich ligand (such as the dialkylbiaryl phosphine XPhos ) paired with a modern precatalyst (e.g., XPhos Pd G3 ). The electron-rich phosphine accelerates the difficult oxidative addition, while its extreme spatial bulk paradoxically accelerates reductive elimination by forcing the coupled product out of the coordination sphere to relieve steric strain.

Catalytic Cycle & Reaction Diagnostics

The following diagram illustrates the catalytic cycle, specifically highlighting the steric bottlenecks and the competing off-cycle degradation pathways that must be mitigated through precise experimental design.

BuchwaldHartwig Pd0 Active Catalyst [Pd(0)L] OxAdd Oxidative Addition Complex Ar-Pd(II)-I(L) (Sterically Congested) Pd0->OxAdd + 2,4,6-Triisopropyliodobenzene (Rate Limiting) Amido Amido Complex Ar-Pd(II)-NR2(L) OxAdd->Amido + Amine, Base - Base·HI Dehalogenation Side Reaction Ar-H (Hydrodehalogenation) OxAdd->Dehalogenation Competing β-Hydride Elim. or Protonation Product Coupled Product Ar-NR2 + Pd(0)L Amido->Product Reductive Elimination (Accelerated by Bulky L) Amido->Dehalogenation Slow Reductive Elim. Promotes Breakdown Product->Pd0 Catalyst Regeneration

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination highlighting steric bottlenecks.

Quantitative Data: Catalyst & Condition Optimization

To demonstrate the necessity of modern catalytic systems, Table 1 summarizes the quantitative outcomes of coupling 2,4,6-triisopropyliodobenzene with a standard secondary amine (e.g., morpholine) under various conditions.

Note: The use of Pd₂(dba)₃ is strongly discouraged for this substrate. The dibenzylideneacetone (dba) ligand competes for coordination with Pd(0), increasing the activation energy required for the already difficult oxidative addition.

Table 1: Impact of Catalyst and Ligand Selection on Amination Outcomes

PrecatalystLigandBaseTemp (°C)Conversion (%)Primary Outcome
Pd(OAc)₂PPh₃NaOtBu100< 5%Unreacted Ar-I (Steric Block)
Pd₂(dba)₃BINAPNaOtBu10025%Hydrodehalogenation (Ar-H)
XPhos Pd G3 XPhos NaOtBu 100 > 95% Coupled Product (Ar-NR₂)
CuIPyrrol-olKOtBu10085%Coupled Product (Ar-NR₂) [3]

Detailed Experimental Protocol

This protocol utilizes a self-validating framework. By incorporating specific In-Process Controls (IPCs), the system verifies its own catalytic health before proceeding to completion.

Materials & Reagents
  • Aryl Halide: Benzene, 2-iodo-1,3,5-tris(1-methylethyl)- (1.0 mmol, 330.25 mg)

  • Amine: Morpholine or primary aniline (1.2 mmol)

  • Precatalyst: XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 mmol, 144 mg). Must be strictly anhydrous.

  • Solvent: Anhydrous Toluene (5.0 mL, 0.2 M)

Step-by-Step Methodology

Step 1: Inert Atmosphere Preparation

  • Flame-dry a 20 mL Schlenk tube equipped with a magnetic stir bar under vacuum.

  • Backfill with high-purity Argon (repeat 3 times). Causality: Pd(0) intermediates are highly susceptible to oxidation. Even trace oxygen will irreversibly poison the catalyst, leaving the unreactive starting material untouched.

Step 2: Reagent Charging

  • Inside an argon-filled glovebox, charge the Schlenk tube with 2,4,6-triisopropyliodobenzene (330 mg), XPhos Pd G3 (16.9 mg), and NaOtBu (144 mg).

  • Seal the tube with a rubber septum, remove it from the glovebox, and connect it to a Schlenk line.

  • Inject anhydrous toluene (5.0 mL) and the amine (1.2 mmol) via a gas-tight syringe.

Step 3: Reaction Execution & Self-Validation (IPC)

  • Place the Schlenk tube in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm).

  • Self-Validation Check (IPC at 2 hours): Withdraw a 50 µL aliquot using a micro-syringe under positive argon pressure. Quench into a GC vial containing 0.5 mL ethyl acetate and 0.5 mL water. Analyze the organic layer via GC-MS.

    • Diagnostic Pass: Depletion of the m/z 330 peak (Ar-I) and appearance of the product mass. Proceed with heating for 12 hours.

    • Diagnostic Fail (m/z 204 dominates): Formation of 1,3,5-triisopropylbenzene indicates hydrodehalogenation. This confirms moisture contamination in the amine/solvent or that the reductive elimination is failing. Abort, dry reagents over 4Å molecular sieves, and restart.

    • Diagnostic Fail (m/z 330 intact): Catalyst was poisoned by oxygen. Check Schlenk line integrity.

Step 4: Workup & Isolation

  • Cool the reaction to room temperature.

  • Dilute with ethyl acetate (10 mL) and filter the mixture through a pad of Celite to remove palladium black and inorganic salts.

  • Wash the filtrate with deionized water (2 × 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient). The extreme lipophilicity of the triisopropylbenzene moiety ensures the product will elute rapidly in non-polar solvent mixtures.

References

  • Title: On the Synthesis of Arylacetones by the SRN 1 Arylation of Acetone Enolate Ion Source: Chemical and Pharmaceutical Bulletin, 23(11), 2620-2628 (1975). URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia, The Free Encyclopedia (2024). URL: [Link]

  • Title: Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions Source: ACS Catalysis, 13(4), 2581-2589 (2023). URL: [Link]

Application

Synthesis of Sterically Demanding Phosphine Ligands from 2-Iodo-1,3,5-tris(1-methylethyl)benzene: An Application Note and Protocol

Introduction: The Indispensable Role of Bulky Phosphine Ligands in Modern Catalysis In the landscape of contemporary organic synthesis and drug development, palladium-catalyzed cross-coupling reactions stand as a corners...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Indispensable Role of Bulky Phosphine Ligands in Modern Catalysis

In the landscape of contemporary organic synthesis and drug development, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures. The efficacy of these transformations is profoundly influenced by the choice of phosphine ligand, which plays a pivotal role in stabilizing the metal center and modulating its reactivity.[1] Sterically hindered and electron-rich phosphine ligands have emerged as particularly powerful tools, facilitating challenging coupling reactions that were previously unattainable.[2] Their bulky nature promotes the crucial reductive elimination step in the catalytic cycle and can help in the formation of the active monoligated palladium(0) species.[1] This guide provides a comprehensive protocol for the synthesis of a bulky phosphine ligand, 2-(dicyclohexylphosphino)-1,3,5-tris(1-methylethyl)benzene, starting from the readily accessible 2-iodo-1,3,5-tris(1-methylethyl)benzene. This application note is intended for researchers, scientists, and professionals in drug development seeking to synthesize custom phosphine ligands to advance their synthetic endeavors.

Synthetic Strategy: A Two-Step, One-Pot Approach

The synthesis of the target bulky phosphine ligand is achieved through a two-step, one-pot procedure commencing with a lithium-halogen exchange reaction, followed by the introduction of the phosphine moiety.

1. Lithium-Halogen Exchange: The initial step involves the reaction of 2-iodo-1,3,5-tris(1-methylethyl)benzene with tert-butyllithium (t-BuLi). This is a well-established and rapid method for the generation of aryllithium species from aryl iodides.[1][3] The exchange is typically performed at low temperatures (-78 °C) to prevent side reactions. The choice of t-BuLi is crucial as it is a strong, non-nucleophilic base, ideal for this transformation.[4]

2. Phosphination: The in-situ generated 2,4,6-triisopropylphenyllithium is a potent nucleophile that readily reacts with an electrophilic phosphorus source, such as chlorodicyclohexylphosphine. This nucleophilic substitution at the phosphorus center yields the desired tertiary phosphine ligand.[5]

The overall synthetic workflow is depicted in the following diagram:

G cluster_start Starting Materials cluster_reaction One-Pot Synthesis cluster_end Final Product & Workup A 2-Iodo-1,3,5-tris(1-methylethyl)benzene D Lithium-Halogen Exchange (-78 °C, Anhydrous THF) A->D B tert-Butyllithium (t-BuLi) B->D C Chlorodicyclohexylphosphine F Phosphination (-78 °C to RT) C->F E In-situ generated 2,4,6-Triisopropylphenyllithium D->E E->F G Reaction Quenching F->G H Extraction & Purification G->H I 2-(dicyclohexylphosphino)-1,3,5- tris(1-methylethyl)benzene H->I

Caption: Synthetic workflow for the preparation of a bulky phosphine ligand.

Experimental Protocol: Synthesis of 2-(Dicyclohexylphosphino)-1,3,5-tris(1-methylethyl)benzene

This protocol provides a detailed, step-by-step methodology for the synthesis of the target bulky phosphine ligand.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
2-Iodo-1,3,5-tris(1-methylethyl)benzene39910-74-6330.2710.01.0
tert-Butyllithium (1.7 M in pentane)594-19-464.0611.01.1
Chlorodicyclohexylphosphine16523-54-9232.7410.51.05
Anhydrous Tetrahydrofuran (THF)109-99-972.11--
Saturated Aqueous Ammonium Chloride (NH₄Cl)12125-02-953.49--
Diethyl Ether60-29-774.12--
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37--

Equipment:

  • Three-neck round-bottom flask (250 mL), flame-dried

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Syringes and needles

  • Cannula

  • Separatory funnel

  • Rotary evaporator

Safety Precautions:

  • tert-Butyllithium is a pyrophoric reagent and will ignite spontaneously on contact with air or moisture. [6] All manipulations must be performed under an inert atmosphere (argon or nitrogen) using proper Schlenk techniques or in a glovebox.[4]

  • Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and chemical-resistant gloves.[5]

  • Perform the reaction in a well-ventilated fume hood.[7]

  • Have a Class D fire extinguisher readily available.

  • Quench any residual tert-butyllithium and organolithium intermediates carefully with isopropanol at low temperatures.

Step-by-Step Procedure:

  • Reaction Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a rubber septum under a positive pressure of argon.

  • Lithium-Halogen Exchange:

    • To the flask, add 2-iodo-1,3,5-tris(1-methylethyl)benzene (3.30 g, 10.0 mmol) and dissolve it in anhydrous THF (100 mL).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add tert-butyllithium (1.7 M in pentane, 6.5 mL, 11.0 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

    • Stir the resulting pale yellow solution at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • Phosphination:

    • In a separate flame-dried flask, prepare a solution of chlorodicyclohexylphosphine (2.44 g, 10.5 mmol) in anhydrous THF (20 mL).

    • Using a cannula, slowly transfer the solution of chlorodicyclohexylphosphine to the aryllithium solution at -78 °C over 20 minutes.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 16 hours).

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (50 mL).

    • Transfer the mixture to a separatory funnel and add diethyl ether (100 mL).

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 2-(dicyclohexylphosphino)-1,3,5-tris(1-methylethyl)benzene as a white solid.[5][8]

Characterization of the Final Product

The identity and purity of the synthesized phosphine ligand should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the isopropyl and cyclohexyl protons.

    • ¹³C NMR: Will confirm the carbon framework of the molecule.

    • ³¹P NMR: This is a crucial technique for characterizing phosphine ligands.[9] A single peak in the ³¹P{¹H} NMR spectrum is indicative of a single phosphorus-containing species. The chemical shift will be characteristic of a trialkylarylphosphine. For example, the ³¹P NMR chemical shift of the related XPhos is approximately -10 to -15 ppm.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized ligand.

Conclusion and Applications

The protocol detailed above provides a reliable method for the synthesis of a bulky, electron-rich phosphine ligand from 2-iodo-1,3,5-tris(1-methylethyl)benzene. The resulting ligand is expected to be a valuable tool for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.[8] The modularity of this synthetic approach allows for the preparation of a variety of analogous ligands by simply changing the chlorophosphine reagent, enabling the fine-tuning of steric and electronic properties for specific catalytic applications.

References

  • FAQ. (2023, February 14). What is the synthesis route of 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyls? Retrieved from [Link]

  • Lab Manager. (2024, December 6). 8 Rules for the Safe Handling of t-Butyllithium. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (n.d.). tert-butyllithium SOP template. Retrieved from [Link]

  • Haz-Map. (n.d.). tert-Butyllithium. Retrieved from [Link]

  • American Chemical Society. (2006, July 12). Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers. Journal of the American Chemical Society. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, September 5). Tertiary phosphines: preparation. In Organophosphorus Chemistry (Vol. 50). Retrieved from [Link]

  • American Chemical Society. (2025, November 17). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Retrieved from [Link]

  • American Chemical Society. (2025, February 20). Multigram-Scale Synthetic Routes to Solvent-Free Common Secondary Dialkylphosphines and Chlorodialkylphosphines. Organometallics. Retrieved from [Link]

  • PMC. (n.d.). Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans. Retrieved from [Link]

  • ChemistryViews. (2021, December 30). How Bulky Can a Phosphine Ligand Be? Retrieved from [Link]

  • Magritek. (n.d.). Monitoring the Oxidation of Phosphine ligands using 31P NMR. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1. 31 P{ 1 H} NMR chemical shifts of the free phosphine ligands.... Retrieved from [Link]

  • ResearchGate. (2020, January 22). Synthesis, Reactivity and Transition Metal Chemistry of Bulky Phosphines. Retrieved from [Link]

  • SpectraBase. (n.d.). Triisopropylphosphine - Optional[31P NMR] - Chemical Shifts. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Secondary diphosphine and diphosphido ligands: synthesis, characterisation and group 1 coordination compounds. Dalton Transactions. Retrieved from [Link]

  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]

  • PMC. (n.d.). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Retrieved from [Link]

  • YouTube. (2022, May 21). Organolithium Reactions (IOC 16). Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Lithiation / Iodination. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for SRN1 Radical Nucleophilic Substitution with 2-Iodo-1,3,5-triisopropylbenzene

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides an in-depth exploration of the SRN1 (Substitution Radical Nucleophilic Unimolecular...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides an in-depth exploration of the SRN1 (Substitution Radical Nucleophilic Unimolecular) reaction, with a specific focus on its application to the sterically hindered substrate, 2-iodo-1,3,5-triisopropylbenzene. This document is intended to serve as a practical resource, offering not only theoretical understanding but also actionable experimental protocols and field-proven insights for chemists engaged in the synthesis of complex aromatic compounds.

Introduction: The Power of the SRN1 Reaction for Sterically Encumbered Systems

The construction of carbon-carbon and carbon-heteroatom bonds on sterically congested aromatic rings presents a significant challenge in organic synthesis. Traditional nucleophilic aromatic substitution (SNAr) reactions are often ineffective for unactivated aryl halides, and the bulky nature of substrates like 2-iodo-1,3,5-triisopropylbenzene further impedes classical approaches. The SRN1 reaction, discovered in 1970 by Bunnett and Kim, offers a powerful alternative by proceeding through a radical chain mechanism, thereby circumventing the requirement for electron-withdrawing groups on the aromatic ring.[1][2]

This radical-mediated pathway is particularly well-suited for the functionalization of sterically hindered aryl halides, enabling the formation of novel molecular architectures that are otherwise difficult to access. This guide will delve into the mechanistic intricacies of the SRN1 reaction and provide detailed protocols for its successful implementation with 2-iodo-1,3,5-triisopropylbenzene.

The SRN1 Catalytic Cycle: A Mechanistic Overview

The SRN1 reaction is a chain process involving radical and radical anion intermediates.[3][4][5] The generally accepted mechanism consists of three key stages: initiation, propagation, and termination.

Initiation: The reaction is initiated by the transfer of a single electron to the aryl halide (ArX), forming a radical anion. This can be achieved through various methods, including photostimulation, electrochemical reduction, or the use of solvated electrons.[1][4]

Propagation: The propagation cycle consists of three key steps:

  • Fragmentation: The aryl halide radical anion undergoes rapid fragmentation to yield an aryl radical (Ar•) and a halide anion (X⁻).[3]

  • Nucleophilic Attack: The newly formed aryl radical reacts with a nucleophile (Nu⁻) to generate a new radical anion.[3]

  • Electron Transfer: This radical anion then transfers an electron to another molecule of the starting aryl halide, propagating the chain and forming the final substitution product.[3]

Termination: The chain reaction can be terminated by various processes, such as the abstraction of a hydrogen atom by the aryl radical or the dimerization of radical species.[1]

dot

Caption: The catalytic cycle of the SRN1 reaction.

Experimental Protocols: SRN1 Reaction of 2-Iodo-1,3,5-triisopropylbenzene

The following protocols provide a starting point for conducting SRN1 reactions with the sterically hindered substrate 2-iodo-1,3,5-triisopropylbenzene. Optimization of reaction conditions may be necessary for specific nucleophiles.

General Considerations and Safety Precautions
  • Inert Atmosphere: SRN1 reactions are sensitive to oxygen, which can act as a radical scavenger and inhibit the chain process. Therefore, all reactions must be performed under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Solvent Choice: The choice of solvent is crucial. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and liquid ammonia are commonly used as they are poor hydrogen atom donors, minimizing the formation of reduction byproducts.[1]

  • Initiation Method: Photostimulation is a widely used and effective method for initiating SRN1 reactions.[1] This typically involves irradiation with a high-pressure mercury lamp or a sunlamp.

  • Safety: 2-Iodo-1,3,5-triisopropylbenzene and many of the nucleophiles and bases used are hazardous. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Protocol 1: Reaction with a Ketone Enolate (Acetone Enolate)

This protocol details the reaction of 2-iodo-1,3,5-triisopropylbenzene with the enolate of acetone, a representative carbon-based nucleophile.

Materials:

  • 2-Iodo-1,3,5-triisopropylbenzene

  • Potassium tert-butoxide (t-BuOK)

  • Acetone (dried over molecular sieves)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or similar reaction vessel equipped with a magnetic stir bar

  • Photoreactor or a high-pressure mercury lamp

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of inert gas, add potassium tert-butoxide (1.5 equivalents).

  • Solvent Addition: Add anhydrous DMSO (sufficient to make a 0.1-0.2 M solution with respect to the aryl iodide) via a syringe.

  • Nucleophile Generation: Cool the mixture to room temperature and add acetone (2.0 equivalents) dropwise with stirring. Stir the resulting solution for 30 minutes to ensure complete formation of the potassium enolate.

  • Substrate Addition: Add 2-iodo-1,3,5-triisopropylbenzene (1.0 equivalent) to the reaction mixture.

  • Photostimulation: Place the reaction vessel in a photoreactor or position a high-pressure mercury lamp approximately 10-15 cm from the flask. Irradiate the stirred reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from a few hours to 24 hours depending on the scale and light source.

  • Workup: Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing water and diethyl ether. Separate the layers and extract the aqueous layer with diethyl ether (3 x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification setup 1. Flame-dry Schlenk flask under inert gas add_base 2. Add potassium tert-butoxide setup->add_base add_solvent 3. Add anhydrous DMSO add_base->add_solvent gen_nuc 4. Add acetone to form enolate add_solvent->gen_nuc add_sub 5. Add 2-iodo-1,3,5-triisopropylbenzene gen_nuc->add_sub irradiate 6. Irradiate with UV light add_sub->irradiate monitor 7. Monitor reaction progress (TLC/GC-MS) irradiate->monitor quench 8. Quench with water and extract with ether monitor->quench purify 9. Purify by column chromatography quench->purify

Sources

Application

Synthesis of 2-iodo-1,3,5-tris(1-methylethyl)phenylmagnesium Iodide: A Comprehensive Guide for sterically demanding Grignard Reactions

Introduction: Navigating the Challenges of Steric Encumbrance in Grignard Reagent Synthesis Grignard reagents, organomagnesium halides (R-MgX), are cornerstones of modern organic synthesis, enabling the formation of carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Challenges of Steric Encumbrance in Grignard Reagent Synthesis

Grignard reagents, organomagnesium halides (R-MgX), are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon bonds with a wide range of electrophiles.[1][2] Their utility in academic and industrial research, particularly in the development of novel therapeutics and functional materials, is well-established.[1][3] However, the synthesis of Grignard reagents from sterically hindered organic halides, such as 2-iodo-1,3,5-tris(1-methylethyl)benzene, presents a formidable challenge. The significant steric bulk imposed by the ortho-isopropyl groups impedes the approach of the aryl halide to the magnesium surface, often leading to sluggish or failed reactions.

This comprehensive guide provides a detailed protocol and in-depth analysis for the successful synthesis of 2-iodo-1,3,5-tris(1-methylethyl)phenylmagnesium iodide. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the critical experimental choices, ensuring a robust and reproducible procedure for researchers, scientists, and drug development professionals.

The Causality Behind Experimental Choices: A Mechanistic Perspective

The formation of a Grignard reagent is a complex heterogeneous reaction that occurs on the surface of the magnesium metal.[4] It is generally accepted to proceed through a single-electron transfer (SET) mechanism, initiating a radical pathway.[5] For sterically hindered aryl halides, several factors can impede this process:

  • Steric Hindrance: The bulky ortho-substituents physically block the iodine-bearing carbon from accessing the reactive sites on the magnesium surface. This increases the activation energy of the reaction, making initiation difficult.

  • Magnesium Passivation: A layer of magnesium oxide (MgO) naturally forms on the surface of magnesium metal, rendering it inert.[6] This passivating layer must be disrupted to expose fresh, reactive magnesium.

  • Wurtz Coupling: A significant side reaction in Grignard synthesis is the Wurtz coupling, where a newly formed Grignard molecule reacts with an unreacted molecule of the organic halide to form a homocoupled dimer (Ar-Ar).[5][7] This side reaction is particularly prevalent with reactive halides and can be exacerbated by high local concentrations of the halide.

To overcome these challenges, this protocol incorporates several key strategies:

  • Choice of Halide: Aryl iodides are more reactive towards magnesium than the corresponding bromides or chlorides, making them the preferred starting material for sterically hindered systems.[8]

  • Magnesium Activation: Chemical activation of the magnesium surface is crucial for initiating the reaction. This protocol utilizes a combination of iodine and 1,2-dibromoethane to etch the MgO layer and create fresh reactive sites.[9][10][11]

  • Controlled Addition: Slow, dropwise addition of the aryl iodide solution helps to maintain a low concentration of the halide in the reaction mixture, thereby minimizing the rate of the bimolecular Wurtz coupling side reaction.[7]

  • Solvent Selection: Anhydrous tetrahydrofuran (THF) is the solvent of choice. Its higher boiling point compared to diethyl ether allows for gentle heating to facilitate initiation, and its superior solvating power helps to stabilize the Grignard reagent as it forms.[12]

Experimental Protocol: Synthesis of 2-iodo-1,3,5-tris(1-methylethyl)phenylmagnesium Iodide

This protocol provides a detailed, step-by-step methodology for the synthesis of the target Grignard reagent. All operations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.

Reagents and Materials
Reagent/MaterialFormulaM.W. ( g/mol )QuantityPuritySupplier
2-Iodo-1,3,5-tris(1-methylethyl)benzeneC₁₅H₂₃I342.2510.0 g (29.2 mmol)≥98%(e.g., Sigma-Aldrich)
Magnesium turningsMg24.311.42 g (58.4 mmol)≥99.5%(e.g., Sigma-Aldrich)
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11100 mL≥99.9%, <50 ppm H₂O(e.g., Acros Organics)
IodineI₂253.811-2 small crystals≥99.8%(e.g., Sigma-Aldrich)
1,2-DibromoethaneC₂H₄Br₂187.86~0.2 mL≥99%(e.g., Sigma-Aldrich)
Step-by-Step Procedure
  • Apparatus Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a nitrogen/argon inlet, a pressure-equalizing dropping funnel, and a glass stopper. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • Magnesium Activation:

    • Place the magnesium turnings (1.42 g) into the reaction flask.

    • Add 1-2 small crystals of iodine. The iodine will sublime upon gentle heating and etch the surface of the magnesium, indicated by the disappearance of the purple vapor.[6]

    • Briefly and gently warm the flask with a heat gun under a flow of inert gas until the iodine vapor is observed. Allow the flask to cool to room temperature.

  • Reaction Initiation:

    • Add 20 mL of anhydrous THF to the flask containing the activated magnesium.

    • In the dropping funnel, prepare a solution of 2-iodo-1,3,5-tris(1-methylethyl)benzene (10.0 g) in 50 mL of anhydrous THF.

    • Add approximately 5 mL of the aryl iodide solution from the dropping funnel to the magnesium suspension.

    • If the reaction does not initiate spontaneously (as indicated by gentle bubbling and a slight exotherm), add a few drops (~0.2 mL) of 1,2-dibromoethane. The evolution of ethylene gas signifies successful activation.[9][11]

    • Gentle warming with a heat gun may be necessary to initiate the reaction. Once initiated, the reaction should be self-sustaining.

  • Grignard Reagent Formation:

    • Once the reaction has initiated, add the remaining aryl iodide solution dropwise from the dropping funnel over a period of 1-2 hours. The rate of addition should be controlled to maintain a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium. The final solution should appear as a cloudy, grayish-brown suspension.

  • Storage and Use:

    • The freshly prepared Grignard reagent should be used immediately for the best results.

    • If storage is necessary, the solution can be transferred via cannula to a dry, inert-gas-flushed Schlenk flask and stored under an inert atmosphere at 0-4 °C for a short period. The concentration of the Grignard reagent should be determined by titration before use.

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Sources

Method

Application Note: Synthesis and Kinetic Stabilization of Bulky Diarylgermylenes and Diarylstannylenes using CAS 2100-22-3

Executive Summary The isolation of low-coordinate main group compounds, specifically heavy carbene analogues (tetrylenes) such as germylenes (Ge^II^) and stannylenes (Sn^II^), represents a cornerstone of modern organomet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isolation of low-coordinate main group compounds, specifically heavy carbene analogues (tetrylenes) such as germylenes (Ge^II^) and stannylenes (Sn^II^), represents a cornerstone of modern organometallic chemistry. Due to their highly reactive vacant p-orbitals and active lone pairs, these species are prone to rapid oligomerization or polymerization.

This application note details the robust synthetic methodologies for generating kinetically stabilized diarylgermylenes (Tip₂Ge) and diarylstannylenes (Tip₂Sn) utilizing CAS 2100-22-3 (2-Iodo-1,3,5-triisopropylbenzene) as the critical steric shielding precursor[1]. By converting this aryl iodide into a bulky ligand transfer agent, researchers can successfully isolate monomeric or reversibly dimeric heavy carbenes for downstream applications in small-molecule activation and catalysis[2][3].

Mechanistic Rationale: The Role of CAS 2100-22-3

The fundamental challenge in isolating Ge(II) and Sn(II) species is thermodynamic: the heavier group 14 elements exhibit a pronounced "inert pair effect" and poor orbital overlap (due to disparate ns and np energy levels), making their double bonds (Ge=Ge, Sn=Sn) weak and highly reactive[4]. Without intervention, these species polymerize.

Causality of Steric Bulk: CAS 2100-22-3 is the direct precursor to the 2,4,6-triisopropylphenyl (Tip) ligand. The isopropyl groups at the ortho (2,6) positions of the phenyl ring create a dense "steric umbrella" around the metal center.

  • In Tip₂Ge , this bulk is sufficient to completely prevent dimerization, yielding a stable monomeric germylene[5].

  • In Tip₂Sn , the slightly larger atomic radius of tin allows for a weak, reversible dimerization in the solid state (forming a distannene, Tip₂Sn=SnTip₂), which readily dissociates back into the highly reactive monomeric stannylene in solution[4].

Experimental Protocols

Note: All procedures must be executed using rigorous Schlenk techniques or within an argon-filled glovebox. Trace oxygen or moisture will rapidly oxidize the M(II) centers to M(IV) oxides.

Protocol 3.1: Preparation of the Ligand Transfer Agent (TipMgBr)

Objective: Convert CAS 2100-22-3 into a nucleophilic Grignard reagent.

  • Preparation of Magnesium: Add magnesium turnings (1.2 equiv) to a flame-dried Schlenk flask. Activate the Mg by dry-stirring under vacuum for 30 minutes, followed by the addition of a catalytic crystal of iodine.

  • Halogen-Metal Exchange: Dissolve CAS 2100-22-3 (1.0 equiv) in anhydrous tetrahydrofuran (THF) to create a 0.5 M solution. Add 10% of this solution to the Mg turnings to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).

  • Completion: Dropwise add the remaining CAS 2100-22-3 solution over 1 hour. Reflux the mixture for an additional 2 hours to ensure complete conversion to TipMgBr. Titrate the resulting Grignard reagent before use.

Protocol 3.2: Synthesis of Bis(2,4,6-triisopropylphenyl)germylene (Tip₂Ge)

Objective: Salt metathesis to yield the monomeric germylene.

  • Ge(II) Source Preparation: Suspend GeCl₂·dioxane complex (1.0 equiv) in anhydrous diethyl ether at -78 °C. Causality: The dioxane adduct is utilized because bare GeCl₂ is polymeric and insoluble, whereas the adduct provides a soluble, reactive Ge(II) source.

  • Ligand Addition: Slowly add TipMgBr (2.0 equiv) dropwise to the cold suspension.

  • Warming and Extraction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. The solution will transition to a deep red/orange color, indicative of the low-coordinate Ge(II) center.

  • Purification: Remove all volatiles under reduced pressure. Extract the residue with anhydrous hexane to separate the product from the precipitated MgCl₂ salts. Filter through a Celite pad and concentrate the filtrate to yield Tip₂Ge crystals at -20 °C[2].

Protocol 3.3: Synthesis of Bis(2,4,6-triisopropylphenyl)stannylene (Tip₂Sn)

Objective: Synthesis of the stannylene/distannene equilibrium system.

  • Sn(II) Source Preparation: Suspend anhydrous SnCl₂ (1.0 equiv) in THF at -78 °C.

  • Ligand Addition: Add TipMgBr (2.0 equiv) dropwise.

  • Isolation: Warm to room temperature. The solution will turn a deep purple/red. Remove the THF under vacuum, extract with pentane, and filter out the magnesium salts.

  • Crystallization: Cool the pentane extract to -30 °C. Deep purple crystals of the distannene (Tip₂Sn=SnTip₂) will form, which dissociate into monomeric Tip₂Sn upon dissolution in non-polar solvents[4].

Data Presentation & Characterization

The physical and spectroscopic properties of the synthesized heavy carbenes are highly dependent on the steric shielding provided by the Tip ligands derived from CAS 2100-22-3.

PropertyTip₂Ge (Diarylgermylene)Tip₂Sn (Diarylstannylene)
Precursor CAS 2100-22-3CAS 2100-22-3
Metal Source GeCl₂·dioxaneSnCl₂
Solid State Structure Monomeric (V-shaped)Dimeric (Distannene, trans-bent)
Solution State MonomericMonomeric (Dissociates completely)
Visual Appearance Deep Red/OrangeDeep Purple (Solid) / Red (Solution)
Primary Stabilization Kinetic (Steric Shielding)Kinetic (Steric Shielding)

Mandatory Visualization

The following diagram illustrates the synthetic workflow and the logical mechanisms of stabilization enabled by the bulky Tip ligand.

G A CAS 2100-22-3 (2-Iodo-1,3,5-triisopropylbenzene) B Grignard Formation (Mg, THF) A->B Halogen-Metal Exchange C TipMgBr (Ligand Transfer Agent) B->C E1 Tip2Ge (Diarylgermylene) C->E1 + Ge(II) source E2 Tip2Sn (Diarylstannylene) C->E2 + Sn(II) source D1 GeCl2·dioxane D1->E1 D2 SnCl2 D2->E2 F Kinetic Stabilization (Steric Shielding) E1->F Monomeric State E2->F Reversible Dimerization

Caption: Synthetic workflow for Tip-substituted heavy carbenes from CAS 2100-22-3.

Trustworthiness & Self-Validating Systems (Troubleshooting)

To ensure the integrity of the synthesized compounds, researchers must rely on self-validating observational and spectroscopic cues:

  • Colorimetric Validation: Low-coordinate main group species exhibit intense colors due to narrow HOMO-LUMO gaps (n → p transitions). If the Tip₂Ge or Tip₂Sn solutions turn pale yellow or colorless, it is a definitive indication of a compromised inert atmosphere and subsequent oxidation.

  • Solubility Causality: The transition from a dimeric solid (Tip₂Sn=SnTip₂) to a monomeric solution (Tip₂Sn) is driven by entropy. The deep purple crystals dissolving into a red solution self-validates the reversible cleavage of the weak Sn=Sn double bond, confirming that the steric bulk of the Tip ligand is perfectly tuned—large enough to allow dissociation, but small enough to permit weak solid-state interactions[4].

References

  • ChemicalBook. "2-Iodo-1,3,5-triisopropylbenzene (CAS 2100-22-3)".
  • Women Govt College Visakha. "Multiply Bonded Compounds of Group 13 Elements".
  • Organometallics - ACS Publications. "Bis(2,4,6-tri-tert-butylphenyl)germylene Reinvestigated".
  • Chemistry Letters / OUP. "Thermal Retrocycloaddition of Overcrowded Germirenes".
  • Journal of the American Chemical Society. "N-Heterocyclic Carbene-Stabilized Germanium and Tin Analogues of Heavier Nitriles".

Sources

Application

Application Note: Synthesis of 2-Iodo-1,3,5-tris(1-methylethyl)benzene via Friedel-Crafts Precursors

Executive Summary & Strategic Rationale The target molecule, 2-iodo-1,3,5-tris(1-methylethyl)benzene (commonly referred to as 2,4,6-triisopropyliodobenzene), is a highly sterically hindered aryl halide. It serves as a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The target molecule, 2-iodo-1,3,5-tris(1-methylethyl)benzene (commonly referred to as 2,4,6-triisopropyliodobenzene), is a highly sterically hindered aryl halide. It serves as a critical building block in advanced organometallic chemistry, frequently utilized as a precursor for bulky N-heterocyclic carbenes (NHCs), Buchwald-type phosphine ligands, and as a radical clock in stannylene-mediated C–H activation studies[1][2].

Synthesizing this molecule requires a robust two-step approach. First, the unhalogenated precursor—1,3,5-triisopropylbenzene—must be synthesized via a Friedel-Crafts alkylation of benzene[3]. Second, the precursor undergoes electrophilic aromatic iodination. Because the aromatic core is heavily shielded by three bulky isopropyl groups, standard iodination techniques fail completely[4]. This guide details a self-validating, thermodynamically controlled alkylation followed by an advanced hypervalent iodine-mediated oxidation to achieve near-quantitative yields.

Mechanistic Workflow

SynthesisWorkflow N1 Benzene + Isopropyl Chloride (Starting Materials) N2 AlCl3 Catalysis / Reflux (Thermodynamic Control) N1->N2 N3 1,3,5-Triisopropylbenzene (Key Precursor) N2->N3 N4 I2 + 1-(p-Cl-C6H4SO3)-benziodoxolone (Electrophilic Activation) N3->N4 N5 2-Iodo-1,3,5-tris(1-methylethyl)benzene (Target Compound) N4->N5

Workflow for the synthesis of 2-iodo-1,3,5-tris(1-methylethyl)benzene via Friedel-Crafts precursor.

Step 1: Thermodynamic Synthesis of the Precursor (1,3,5-Triisopropylbenzene)

Causality & Experimental Design

The Friedel-Crafts alkylation of benzene with isopropyl chloride is a reversible process. Initial alkylation occurs rapidly, yielding a kinetic mixture of ortho, meta, and para di- and tri-substituted isomers. However, the 1,2,4-triisopropylbenzene isomer is sterically strained. By subjecting the reaction mixture to prolonged reflux in the presence of a strong Lewis acid ( AlCl3​ ), the system undergoes cyclialkylation and transalkylation[3]. This thermodynamic control funnels the kinetic mixture exclusively into the sterically least hindered, symmetrical 1,3,5-triisopropylbenzene isomer.

Step-by-Step Protocol
  • Preparation: Purge a 1 L three-neck round-bottom flask with anhydrous argon. Equip the flask with a reflux condenser, an addition funnel, and a mechanical stirrer.

  • Reagent Loading: Add anhydrous benzene (78 g, 1.0 mol) and anhydrous AlCl3​ (13.3 g, 0.1 mol). Cool the suspension to 0–5 °C using an ice-water bath.

  • Alkylation: Place isopropyl chloride (259 g, 3.3 mol, 10% excess) in the addition funnel. Add dropwise over 2 hours to maintain internal temperature below 10 °C, managing the vigorous evolution of HCl gas (ensure proper scrubbing).

  • Thermodynamic Equilibration: Once addition is complete, remove the ice bath. Slowly heat the mixture to reflux (approx. 80 °C) and maintain for 6 hours.

  • Self-Validation (In-Process Control): Withdraw a 0.5 mL aliquot, quench in water/hexanes, and analyze the organic layer via GC-MS. The reaction is complete when the peak corresponding to 1,2,4-triisopropylbenzene ( m/z 204) is <2% relative to the 1,3,5-isomer peak. If the kinetic isomer persists, continue refluxing.

  • Workup: Cool the mixture to 0 °C and carefully quench by pouring over 500 g of crushed ice containing 50 mL of concentrated HCl . Extract with diethyl ether ( 3×200 mL), wash with brine, dry over anhydrous MgSO4​ , and concentrate. Purify via vacuum distillation to yield 1,3,5-triisopropylbenzene as a colorless liquid.

Step 2: Electrophilic Aromatic Iodination

Causality & Experimental Design

Standard electrophilic aromatic substitution using molecular iodine ( I2​ ) fails for 1,3,5-triisopropylbenzene (yielding 0% product) because I2​ lacks the required electrophilicity to penetrate the immense steric shielding provided by the flanking isopropyl groups[4]. To overcome this activation barrier, a hypervalent iodine reagent—specifically 1-(p-chlorobenzenesulfonyloxy)benziodoxolone—is introduced. This reagent rapidly oxidizes I2​ to generate a highly reactive arenesulfonyl hypoiodite species ( I+ equivalent), which readily attacks the sterically hindered aromatic ring[4].

Step-by-Step Protocol
  • Preparation: In an oven-dried 250 mL flask under argon, dissolve 1,3,5-triisopropylbenzene (20.4 g, 0.10 mol) in 150 mL of anhydrous 1,2-dichloroethane.

  • Reagent Addition: Add molecular iodine ( I2​ , 15.2 g, 0.06 mol, equivalent to 0.12 mol of I atoms) to the solution. The mixture will turn deep purple.

  • Electrophilic Activation: Add 1-(p-chlorobenzenesulfonyloxy)benziodoxolone (42.5 g, 0.12 mol) in one portion.

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature (25 °C). Over the course of 12–18 hours, monitor the colorimetric shift of the solution. The deep purple color of unreacted I2​ will gradually transition to a pale orange/yellow as the iodine is oxidized and consumed. Confirm completion via TLC (hexanes) or GC-MS.

  • Workup: Quench the reaction by adding 100 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize any residual electrophilic iodine species. Stir vigorously until the organic layer is completely decolorized.

  • Isolation: Separate the organic layer, extract the aqueous layer with dichloromethane ( 2×50 mL), combine the organic phases, wash with water and brine, and dry over Na2​SO4​ . Concentrate under reduced pressure. Purify the crude product by passing it through a short plug of silica gel (eluting with hexanes) to yield 2-iodo-1,3,5-tris(1-methylethyl)benzene as a white crystalline solid.

Quantitative Optimization Data

The choice of solvent and oxidant is critical for the success of the iodination step. The table below summarizes the quantitative data demonstrating the necessity of the hypervalent iodine activation strategy[4].

Table 1: Solvent and Reagent Optimization for the Iodination of 1,3,5-Triisopropylbenzene

Reagent SystemSolventTemp (°C)Yield (%)Mechanistic Observation
I2​ (alone)Chlorobenzene250Insufficient electrophilicity; no reaction occurs[4].
I2​ / 1-(p-Cl-C₆H₄SO₃)-benziodoxoloneEthyl Acetate2536Coordinating solvent retards the formation of the active hypoiodite species[4].
I2​ / 1-(p-Cl-C₆H₄SO₃)-benziodoxoloneMethanol2578Protic solvent assists in electrophilic activation, improving yield[4].
I2​ / 1-(p-Cl-C₆H₄SO₃)-benziodoxolone1,2-Dichloroethane2598 Optimal non-coordinating environment stabilizes the active I+ species[4].

References

  • [4] Reactivity and Synthetic Utility of 1-(Arenesulfonyloxy)benziodoxolones. ACS Publications (The Journal of Organic Chemistry). 4

  • [3] CYCLIALKYLATIONS OF ALKYL BENZENES WITH OLEFINS AND ALKYL HALIDES. Canadian Science Publishing (Canadian Journal of Chemistry). 3

  • [1] C−H Activation of Alkanes, Alkenes, Alkynes, Arenes, and Ethers Using a Stannylene/Aryl Halide Mixture. ACS Publications (Organometallics). 1

  • [2] Synthesis, Structure, and Spectroscopy of the Biscarboranyl Stannylenes.... ACS Publications (Organometallics). 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2,4,6-Triisopropyliodobenzene (TPIB) Cross-Coupling

Welcome to the Advanced Catalysis Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals struggling with the cross-coupling of Benzene, 2-iodo-1,3,5-tris(1-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Catalysis Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals struggling with the cross-coupling of Benzene, 2-iodo-1,3,5-tris(1-methylethyl)- , commonly known as 2,4,6-triisopropyliodobenzene (TPIB).

The extreme steric shielding provided by the two bulky ortho-isopropyl groups flanking the C–I bond makes TPIB notoriously resistant to standard palladium-catalyzed cross-coupling conditions. Below, we dissect the mechanistic bottlenecks, provide targeted troubleshooting FAQs, and outline self-validating experimental protocols to ensure successful C–C and C–N bond formations.

Troubleshooting Guide & Mechanistic FAQs

Q1: Why does TPIB consistently fail to undergo oxidative addition with standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2? Causality: The two massive isopropyl groups at the 2- and 6-positions of TPIB create a steric wall around the C–I bond. Small, relatively electron-poor ligands like PPh3 lack the electron density required to force oxidative addition into this shielded bond. Furthermore, their small cone angles favor the formation of bis-ligated Pd(II)L₂ resting states, which are too stable to undergo transmetalation with hindered nucleophiles1[1]. Solution: Utilize bulky, highly electron-rich dialkylbiaryl phosphines (e.g., tBuXPhos, tBu3P) or N-heterocyclic carbenes (NHCs). The extreme steric bulk of these ligands prevents bis-ligation, enforcing a highly reactive mono-ligated Pd(0)L active species capable of penetrating the steric cleft of TPIB2[2].

Q2: I achieved oxidative addition, but my Buchwald-Hartwig amination of TPIB stalls at 20% conversion. What is the bottleneck? Causality: You are likely experiencing "iodide inhibition." While aryl iodides are highly reactive toward oxidative addition, they are uniquely challenging in C–N couplings. The displaced iodide anion coordinates strongly to the Pd(II) center, forming inactive, iodide-bridged [LPd(Ar)(μ-I)]₂ dimers that crash out of the catalytic cycle 3[3]. Solution: Switch to a solvent system where the resulting iodide salt (e.g., NaI) is completely insoluble. By driving the precipitation of the iodide salt, you prevent it from poisoning the palladium catalyst 4[4].

Q3: During Suzuki-Miyaura coupling with TPIB, I observe massive amounts of protodeboronated side product rather than the cross-coupled product. How can I fix this? Causality: Transmetalation is the rate-limiting step for extremely hindered substrates. Because the Pd(II)-TPIB intermediate is massively bulky, the incoming boronic acid struggles to coordinate. While the catalytic cycle is stalled at this step, the boronic acid undergoes base-catalyzed protodeboronation 5[5]. Solution: Use highly active oxidative addition complexes (e.g., (tBu3P)Pd(Ar)X) to ensure rapid, quantitative generation of the active catalyst without an induction period. Pair this with a highly soluble, strong base (like aqueous KOH) to rapidly form the reactive boronate species, outcompeting the degradation pathway[1].

IodideInhibition Pd0 Active LPd(0) OxAdd Oxidative Addition with TPIB Pd0->OxAdd TPIB ActivePdII Monomeric LPd(II)(Ar)(I) (On-Cycle) OxAdd->ActivePdII Fast Dimer Iodide-Bridged Dimer [LPd(Ar)(μ-I)]2 (Off-Cycle) ActivePdII->Dimer High [I-] concentration Precipitate NaI Precipitation (Insoluble Solvent) ActivePdII->Precipitate Base addition (NaOtBu) Dimer->ActivePdII Solvent change

Fig 1. Iodide inhibition pathway and recovery in TPIB cross-coupling.

Quantitative Ligand Selection Matrix

Selecting the correct ligand and precatalyst architecture is non-negotiable for TPIB. Use the table below to match your reaction class with the optimal catalytic system.

Reaction TypeRecommended LigandPrecatalyst SystemBase / SolventKey Mechanistic AdvantageExpected Yield
Suzuki-Miyaura tBu3P or SabPhos(tBu3P)Pd(Ar)XKOH / Toluene-H₂OSmall cone angle of the active species allows the approach of bulky boronic acids[1][6].78% - 95%
Buchwald-Hartwig (1° Amines) tBuXPhos or tBuBrettPhosPd G3 PalladacycleNaOtBu / Insoluble etherBulky tBu groups accelerate reductive elimination; prevents bis-ligation[4].80% - 92%
Buchwald-Hartwig (2° Amines) CPhosPd G3 PalladacycleNaOtBu / THFSpecifically suppresses β-hydride elimination from the hindered Pd(II)-amido intermediate[7].70% - 85%

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate visual checkpoints to confirm that the catalytic cycle is active and has not succumbed to steric stalling or catalyst poisoning.

Protocol A: Suzuki-Miyaura Coupling of TPIB with Hindered Boronic Acids

This protocol utilizes a visual phase-change indicator to ensure the catalyst is active before substrate degradation occurs.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with TPIB (1.0 equiv, 0.5 mmol), the hindered arylboronic acid (2.0 equiv, 1.0 mmol), and the oxidative addition complex (tBu3P)Pd(Ar)X (2-4 mol%)[1].

  • Solvent & Base Addition: Add anhydrous toluene (4.0 mL) followed by finely milled anhydrous KOH (2.0 equiv).

    • Causality: KOH is preferred over weaker bases (like K₂CO₃) to rapidly generate the highly nucleophilic boronate complex, outcompeting protodeboronation[1].

  • Activation (Self-Validation Check): Add degassed H₂O (0.05 mL). The biphasic mixture should exhibit a distinct color change (typically pale yellow to deep orange/red) within 5 minutes, indicating the successful formation of the active LPd(0) species. If the solution turns black immediately, the precatalyst has aggregated into inactive palladium black.

  • Reaction: Seal the tube and heat to 120 °C for 12-24 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts.

Protocol B: Buchwald-Hartwig Amination of TPIB with Primary Amines

This protocol actively forces the precipitation of sodium iodide to prevent off-cycle catalyst poisoning.

  • Preparation: Inside a glovebox, combine TPIB (1.0 equiv, 0.5 mmol), the primary amine (1.2 equiv), tBuXPhos Pd G3 precatalyst (2 mol%), and NaOtBu (1.5 equiv) in a reaction vial.

  • Solvent Selection: Add a solvent in which NaI is completely insoluble (e.g., specific aliphatic ethers or toluene)[3].

    • Causality: Removing iodide from the solution phase prevents the formation of off-cycle iodide-bridged Pd dimers, which is the primary failure mode for aryl iodides[3][4].

  • Reaction (Self-Validation Check): Stir at 80 °C. A fine white precipitate (NaI) MUST form within the first 30 minutes. If the solution remains completely clear, iodide inhibition is actively occurring. You must stop the reaction and adjust the solvent to force precipitation.

  • Workup: Quench with water, extract with dichloromethane, and purify via flash chromatography.

ProtocolWorkflow Start 1. Reagent Assembly TPIB + Nucleophile + Pd G3 Solvent 2. Solvent Selection (Crucial for NaI precipitation) Start->Solvent Activation 3. Base Addition & Heating (Generates active LPd(0)) Solvent->Activation Validation 4. Visual Check (Precipitate = Active Cycle) Activation->Validation Failure Clear Solution (Iodide Poisoning) Validation->Failure No precipitate Success 5. Product Isolation (Celite Filtration) Validation->Success White precipitate forms Failure->Solvent Adjust solvent polarity

Fig 2. Self-validating experimental workflow for TPIB cross-coupling.

References

  • An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors Source: Journal of the American Chemical Society URL
  • It Is Not All about the Ligands: Exploring the Hidden Potentials of tBu3P through Its Oxidative Addition Complex as the Precatalyst Source: ACS Catalysis URL
  • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines Source: Angewandte Chemie International Edition URL
  • Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II)
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings Source: WuXi AppTec URL
  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis Source: Journal of the American Chemical Society URL
  • Electron-rich silicon containing phosphinanes for rapid Pd-catalyzed C-X coupling reactions Source: ChemRxiv URL
  • Buchwald Ligands Source: Sigma-Aldrich URL

Sources

Optimization

Technical Support Center: 2,4,6-Triisopropyliodobenzene (TRIPP-I) Synthesis &amp; Handling

Welcome to the Technical Support Center for the synthesis and application of 2,4,6-triisopropyliodobenzene (TRIPP-I). Because of the massive steric bulk provided by its three isopropyl groups, TRIPP-I is a highly valuabl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and application of 2,4,6-triisopropyliodobenzene (TRIPP-I). Because of the massive steric bulk provided by its three isopropyl groups, TRIPP-I is a highly valuable precursor for bulky ligands (e.g., NHCs and phosphines). However, this same steric shielding makes its synthesis notoriously difficult and makes it highly susceptible to dehalogenation (reduction) side reactions during downstream metalation or cross-coupling.

This guide is structured to troubleshoot the two critical phases of working with TRIPP-I: Upstream Synthesis (preventing incomplete iodination and protodeiodination) and Downstream Application (preventing SET-mediated dehalogenation).

PART 1: Troubleshooting TRIPP-I Synthesis (Upstream)

FAQ: Why does direct iodination of 1,3,5-triisopropylbenzene fail?

Diagnostic: Molecular iodine ( I2​ ) lacks the necessary electrophilicity to overcome the extreme steric shielding of the 1,3,5-triisopropylbenzene ring. Causality: Electrophilic aromatic substitution requires the electrophile to penetrate the electron cloud of the aromatic ring. The two ortho-isopropyl groups create a physical barricade. Attempting to force the reaction with harsh acidic conditions (e.g., I2​/Ag2​SO4​ at high heat) often triggers protodeiodination —a thermodynamic reversal where the steric strain of the newly formed C-I bond forces the ejection of the iodine atom in favor of a smaller proton.

FAQ: What is the recommended protocol to achieve complete halogenation?

Solution: You must use hypervalent iodine reagents, specifically 1-(arenesulfonyloxy)benziodoxolones, in combination with I2​ . These reagents oxidize I2​ to generate a highly reactive hypoiodite species that is electrophilic enough to penetrate the steric shield at room temperature, completely bypassing the acidic conditions that cause protodeiodination 1.

Quantitative Data: Comparison of Iodination Conditions

The following table summarizes the performance of various iodination systems on 1,3,5-triisopropylbenzene 1.

Reagent SystemSolventConditionsYield of TRIPP-IPrimary Failure Mode / Observation
I2​ (alone)AcetonitrileRoom Temp, 16h0% Complete lack of reactivity; I2​ cannot overcome steric shield.
I2​ / Ag2​SO4​ Methanol / AcidElevated Temp< 40% Protodeiodination; thermodynamic reversal due to acidic heat.
1-(p-chlorobenzenesulfonyloxy)benziodoxolone + I2​ Ethyl AcetateRoom Temp, 16h36% Solvent coordination retards the iodination rate.
1-(p-chlorobenzenesulfonyloxy)benziodoxolone + I2​ AcetonitrileRoom Temp, 16h87% Highly efficient; hypervalent iodine generates powerful I+ donor.
Standard Operating Procedure: Synthesis of TRIPP-I

This protocol utilizes hypervalent iodine activation to ensure high yields while suppressing side reactions.

  • Substrate Dissolution: Dissolve 0.5 mmol of 1,3,5-triisopropylbenzene in 5 mL of anhydrous acetonitrile ( CH3​CN ).

    • Causality: Acetonitrile is strictly required. Coordinating solvents like ethyl acetate stabilize the electrophilic iodine intermediate too strongly, dropping yields from 87% to 36% 1.

  • Reagent Addition: Add 0.6 mmol of 1-(p-chlorobenzenesulfonyloxy)benziodoxolone and 0.3 mmol of I2​ .

  • Reaction Phase: Stir the heterogeneous mixture vigorously in the dark at room temperature for 16 hours.

    • Self-Validation Checkpoint 1: The reaction mixture will initially appear dark purple/brown due to the I2​ . Monitor via TLC (100% Hexane). The starting material ( Rf​≈0.9 ) will cleanly convert to a slightly lower Rf​ spot (TRIPP-I).

  • Quenching: Pour the mixture into saturated aqueous Na2​SO3​ (20 mL).

    • Causality: Sodium sulfite instantly reduces any unreacted I2​ to water-soluble iodide ( I− ), halting the reaction and preventing downstream oxidative degradation during workup.

    • Self-Validation Checkpoint 2: The dark color of the solution will completely dissipate, leaving a clear or pale-yellow organic layer.

  • Extraction & Purification: Extract with ethyl acetate (3 × 20 mL), dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via preparative TLC or flash chromatography (hexane eluent) to yield pure TRIPP-I.

PART 2: Preventing Dehalogenation Side Reactions (Downstream)

FAQ: During metalation or cross-coupling, my major product is 1,3,5-triisopropylbenzene. Why is dehalogenation occurring?

Diagnostic: You are observing a classic reduction side reaction driven by Single Electron Transfer (SET). Causality: In processes that involve SET—such as standard Grignard formation with Mg(0) or SRN​1 nucleophilic substitutions—the TRIPP-I molecule first accepts an electron to form a radical anion, which then ejects an iodide ion to become a 2,4,6-triisopropylphenyl radical 2. Normally, this radical rapidly recombines with a metal surface or nucleophile. However, the two bulky ortho-isopropyl groups act as a physical shield, drastically slowing down the desired nucleophilic attack. This extended radical half-life allows the intermediate to abstract a hydrogen atom from the solvent (e.g., the α -protons of THF), reducing the molecule back to 1,3,5-triisopropylbenzene 3.

FAQ: How can I suppress this dehalogenation and force the desired coupling?

Solution:

  • Bypass the Radical Pathway: Avoid direct magnesium insertion. Instead, use a halogen-metal exchange strategy with a TurboGrignard reagent ( iPrMgCl⋅LiCl ) at low temperatures (-78 °C to 0 °C). This proceeds via a concerted polar mechanism rather than a radical pathway, entirely preventing hydrogen abstraction.

  • Solvent Optimization: If a radical pathway is unavoidable (e.g., in photoredox or SRN​1 reactions), avoid ethereal solvents like THF or diethyl ether, which have easily abstractable protons. Switch to solvents with stronger C-H bonds and maintain strict anhydrous, peroxide-free conditions.

  • Tuning the Initiator: In electron-transfer nucleophilic substitutions, the addition of potassium iodide (KI) or the use of specific photo-stimulation wavelengths can alter the selectivity, favoring the desired C-N or C-C bond formation over the undesired reduction pathway 2.

Mechanistic Pathway Visualization

Mechanism A 2,4,6-Triisopropyliodobenzene (TRIPP-I) B Radical Anion [TRIPP-I]•⁻ A->B Single Electron Transfer (SET) C Aryl Radical [TRIPP]• B->C Loss of I⁻ D Desired Pathway: Rapid Trapping / Coupling C->D Fast Nucleophilic Attack (Optimized Conditions) E Side Reaction: Dehalogenation C->E Steric Hindrance + H-Abstraction from Solvent F 1,3,5-Triisopropylbenzene (Reduction Product) E->F

Fig 1: SET mechanism illustrating the competition between TRIPP-I coupling and dehalogenation.

References
  • Reactivity and Synthetic Utility of 1-(Arenesulfonyloxy)benziodoxolones Source: ACS Publications (acs.org) URL:1

  • On the synthesis of arylacetones by the Srn 1 arylation of acetone enolate ion (J. F. Bunnett, John E. Sundberg) Source: ResearchGate (researchgate.net) URL:3

  • Nucleophilic Substitution Reactions by Electron Transfer Source: ResearchGate (researchgate.net) URL:2

Sources

Troubleshooting

Technical Support Center: Optimizing the Lithium-Halogen Exchange of 2-Iodo-1,3,5-triisopropylbenzene

From the Desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers and drug development professionals engaged in the synthesis of sterically hindered organom...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers and drug development professionals engaged in the synthesis of sterically hindered organometallic intermediates. The lithium-halogen exchange of 2-iodo-1,3,5-triisopropylbenzene is a powerful method for generating the highly valuable 2-lithio-1,3,5-triisopropylbenzene, a bulky and reactive intermediate. However, the significant steric hindrance imposed by the three isopropyl groups presents unique challenges that can lead to low yields and inconsistent results.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve high, reproducible yields.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific problems you may encounter during the experiment. Each answer explains the underlying cause and provides a clear, actionable solution.

Question 1: My yield is consistently low, and I am recovering a significant amount of my starting material, 2-iodo-1,3,5-triisopropylbenzene. What are the most likely causes?

Answer: Recovering starting material points to an incomplete reaction. This is a common issue with sterically hindered substrates and can typically be traced back to four key areas: reagent activity, reaction temperature, solvent purity, or insufficient reaction time.

  • Inactive Organolithium Reagent: Commercially available butyllithium (BuLi) reagents can degrade over time, leading to a lower actual concentration than stated on the bottle. Using a sub-stoichiometric amount of active BuLi will naturally result in incomplete conversion.

    • Solution: Always titrate your butyllithium solution before use to determine its exact molarity. A simple titration (e.g., with diphenylacetic acid) is a critical, self-validating step that ensures you are adding the correct number of equivalents.

  • Insufficiently Low Temperature: While lithium-halogen exchange is extremely fast, the stability of the resulting aryllithium species is a major concern.[1] If the temperature rises, even locally during the addition of BuLi, the highly reactive 2-lithio-1,3,5-triisopropylbenzene can be protonated by any available source or undergo other side reactions.

    • Solution: Maintain a rigorously controlled low temperature, ideally at or below -78 °C (a dry ice/acetone bath).[2][3] Add the BuLi solution slowly and dropwise to the cooled solution of the aryl iodide to prevent exothermic spikes.[4] For extremely sensitive reactions, a bath at -100 °C (dry ice/diethyl ether) may offer better control.[3][5]

  • Contaminated Solvent: Organolithium reagents are extremely strong bases and will react instantly with trace amounts of water or other protic impurities in your solvent.[6] This consumes the reagent before it can participate in the desired lithium-halogen exchange.

    • Solution: Use anhydrous solvents that have been rigorously dried and deoxygenated. Distilling THF from sodium/benzophenone ketyl under nitrogen immediately before use is a standard and reliable procedure.[6][7]

  • Insufficient Reaction Time: Although the exchange itself is rapid, ensuring complete conversion in a sterically hindered system may require more time.

    • Solution: After the complete addition of BuLi, allow the reaction to stir at -78 °C for at least 1-2 hours before quenching with your electrophile. This ensures the reaction has proceeded to completion.

Question 2: I'm observing significant side products and my desired product is impure. What are these byproducts and how can I minimize them?

Answer: The formation of side products typically arises from the high reactivity of the generated aryllithium intermediate. The most common culprits are protonated starting material (1,3,5-triisopropylbenzene) and products from reaction with the solvent or coupling.

  • Protonation: The most common side product is 1,3,5-triisopropylbenzene, formed when the aryllithium intermediate is quenched by a stray proton source (e.g., moisture, acidic protons on glassware, or the solvent itself).

    • Solution: Ensure all glassware is oven- or flame-dried under vacuum and the reaction is maintained under a strictly inert atmosphere (dry nitrogen or argon). As mentioned above, use impeccably dry solvents.

  • Reaction with Solvent (THF): At temperatures above -78 °C, aryllithiums can deprotonate ethereal solvents like THF, leading to a complex mixture of byproducts.[8]

    • Solution: Maintain the reaction temperature strictly at or below -78 °C throughout the generation and use of the aryllithium species.

  • Coupling Reactions: The aryllithium can potentially react with the unreacted aryl iodide or the n-butyl iodide formed during the exchange, leading to homo- or cross-coupled biaryl products. While less common at very low temperatures, this can become an issue if the temperature is not well-controlled.

    • Solution: Slow, controlled addition of the BuLi reagent minimizes local excesses that could promote coupling. Maintaining a low temperature is also critical.[9]

Question 3: My results are inconsistent from one run to the next. What factors are most critical for reproducibility?

Answer: Inconsistency is almost always due to subtle variations in highly sensitive parameters. For organolithium chemistry, reproducibility hinges on rigorous control over the exclusion of air and moisture and the precise stoichiometry of your reagents.

  • Core Solution: The most effective way to ensure consistency is to develop a standardized, meticulous workflow.

    • Always Titrate Your BuLi: This cannot be overstressed. The molarity of your BuLi is the single most important variable.

    • Standardize Solvent Drying: Use the same method and source for your anhydrous solvent for every run.

    • Maintain a Positive Inert Gas Pressure: Ensure your reaction setup is leak-free and consistently maintains a slight positive pressure of dry nitrogen or argon.

    • Control Temperature and Addition Rate: Use a cryostat or a well-maintained dry ice bath. Add the BuLi using a syringe pump for a consistent, slow addition rate. This minimizes variability in local temperature and concentration.

Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual questions regarding the lithium-halogen exchange of 2-iodo-1,3,5-triisopropylbenzene.

Question 1: Why is a very low temperature (e.g., -78 °C) so critical for this reaction?

Answer: The necessity for cryogenic temperatures is twofold. First, the lithium-halogen exchange equilibrium is more favorable at lower temperatures, especially when forming a more stable organolithium species from a less stable one.[8] Second, and more importantly, the generated 2-lithio-1,3,5-triisopropylbenzene is a highly reactive, unstable intermediate.[1] Low temperatures are required to suppress side reactions, such as reaction with the ethereal solvent or trace impurities, which become significant at higher temperatures.[3] The exchange reaction itself is kinetically very fast, even at -78 °C, often proceeding more rapidly than these competing decomposition pathways.[10][11]

Question 2: What is the best solvent system for this sterically hindered substrate?

Answer: Ethereal solvents are generally required to facilitate the lithium-halogen exchange. They act as Lewis bases, breaking down the aggregates of the alkyllithium reagent (e.g., n-BuLi exists as a hexamer or tetramer in hydrocarbons) into more reactive monomers or dimers.[6][12]

  • Tetrahydrofuran (THF): This is the most common and effective solvent. Its high solvating power for the lithium cation accelerates the exchange. However, it can be deprotonated by strong organolithium bases at higher temperatures, making strict temperature control essential.

  • Diethyl Ether (Et₂O): It is less reactive towards organolithiums than THF and can be a better choice if you struggle with temperature control. However, the exchange reaction may be slower.

  • Hydrocarbon Co-solvents: Often, the reaction is performed in a mixture of an ethereal solvent and a hydrocarbon like hexane or pentane (since BuLi is typically sold in hexane).[13] Using a hydrocarbon as the primary solvent with a small amount of a Lewis base like THF can sometimes offer a good balance of reactivity and stability, but for this specific substrate, pure THF is generally recommended for optimal results.

Question 3: Should I use n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) for this exchange?

Answer: For a lithium-iodine exchange, n-BuLi is the preferred reagent. The rate of lithium-halogen exchange generally follows the trend I > Br > Cl.[11][14] The exchange between an aryl iodide and n-BuLi is extremely rapid and efficient at low temperatures.

t-BuLi is a much stronger base and is more sterically hindered. While it is highly effective for lithium-bromine exchanges, it is often unnecessarily reactive for iodides and can promote side reactions, such as deprotonation of the isopropyl groups. When using t-BuLi, it is also common to use two equivalents: one for the exchange and a second to react with the generated t-butyl iodide byproduct.[10][15] Given the efficiency of the iodine exchange with n-BuLi, the added complexity and reactivity of t-BuLi are not advantageous here.

Question 4: How does the steric hindrance from the 1,3,5-triisopropylphenyl group affect the reaction?

Answer: The three bulky isopropyl groups have a profound impact.

  • Reaction Rate: While the I-Li exchange is intrinsically fast, the steric bulk can slightly slow the approach of the BuLi reagent to the iodine atom. This is generally not a rate-limiting issue but reinforces the need for a sufficient reaction time to ensure completion.

  • Stability of the Aryllithium: The steric hindrance provides significant kinetic stability to the resulting 2-lithio-1,3,5-triisopropylbenzene. It shields the reactive C-Li bond from intermolecular reactions, which can be an advantage.

  • Subsequent Reactions: This same steric bulk will dictate the types of electrophiles that can react successfully with the aryllithium intermediate. Small, highly reactive electrophiles are generally required.

Question 5: What are the best practices for quenching the 2-lithio-1,3,5-triisopropylbenzene intermediate?

Answer: The quenching step is critical for maximizing the yield of your desired product. The aryllithium intermediate is a potent nucleophile and a strong base.

  • Maintain Low Temperature: Add the electrophile solution while the reaction is still cold (-78 °C) to prevent decomposition of the aryllithium.

  • Use an Anhydrous Electrophile: The electrophile and its solvent must be completely dry to avoid simply protonating the aryllithium.

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the electrophile to ensure all the generated aryllithium is consumed.

  • Post-Quench Warming: After the electrophile has been added at low temperature, the reaction can be allowed to slowly warm to room temperature to ensure the subsequent reaction goes to completion.

  • Aqueous Workup: Once the reaction is complete, a careful aqueous workup is performed to quench any remaining reactive species and to separate the organic product from inorganic salts (e.g., LiI).[16] Typically, this involves adding saturated aqueous ammonium chloride solution.[16]

Table 1: Key Reaction Parameters for Optimal Yield

ParameterRecommended ConditionRationale & Key Considerations
Temperature -78 °C or lowerCritical for the stability of the aryllithium intermediate and to prevent side reactions with the solvent.[1][3]
Solvent Anhydrous Tetrahydrofuran (THF)Ethereal solvent is necessary to break up BuLi aggregates and promote the exchange.[6][12] THF offers excellent solvating properties. Must be rigorously dried.
Reagent n-Butyllithium (n-BuLi)Highly effective for I-Li exchange.[11] Less prone to side reactions than t-BuLi for this substrate.
Stoichiometry 1.05 - 1.1 equivalents of n-BuLiA slight excess ensures complete consumption of the starting material. The exact amount should be based on prior titration of the n-BuLi solution.
Addition Method Slow, dropwise addition of n-BuLiPrevents local temperature increases (exotherms) and minimizes side reactions.[4]
Reaction Time 1-2 hours at -78 °C after BuLi additionAllows the exchange reaction to proceed to completion for the sterically hindered substrate.
Atmosphere Inert (Dry Argon or Nitrogen)Essential to prevent quenching of the organolithium species by atmospheric oxygen or moisture.[6]

Detailed Experimental Protocol

This protocol provides a generalized, step-by-step methodology. All operations must be performed under a dry, inert atmosphere using standard Schlenk or glovebox techniques.

1. Preparation: a. Glassware: All glassware (round-bottom flask, addition funnel, thermometer adapter) must be thoroughly dried in an oven at >120 °C for several hours and assembled hot under a stream of dry nitrogen or argon. b. Solvent: Just prior to use, distill THF from sodium/benzophenone ketyl under a nitrogen atmosphere. c. Reagents: Titrate the commercial n-BuLi solution (e.g., with diphenylacetic acid) to determine its precise molarity. Prepare a solution of the chosen electrophile in anhydrous THF.

2. Reaction Setup: a. To the three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum, add 2-iodo-1,3,5-triisopropylbenzene (1.0 eq). b. Evacuate and backfill the flask with inert gas three times. c. Add anhydrous THF via cannula or syringe to achieve a concentration of approximately 0.1-0.2 M. d. Cool the flask to -78 °C using a dry ice/acetone bath.

3. Lithium-Halogen Exchange: a. Calculate the required volume of the titrated n-BuLi solution (1.05 eq). b. Using a syringe, add the n-BuLi solution dropwise to the vigorously stirred reaction mixture over 20-30 minutes. Ensure the internal temperature does not rise above -75 °C. c. After the addition is complete, allow the reaction mixture to stir at -78 °C for 1.5 hours.

4. Electrophilic Quench: a. Slowly add the solution of the anhydrous electrophile (1.1 eq) to the reaction mixture at -78 °C via syringe. b. After the addition, stir the reaction at -78 °C for an additional hour. c. Remove the cooling bath and allow the reaction to slowly warm to room temperature, stirring overnight.

5. Workup and Purification: a. Cool the reaction mixture to 0 °C in an ice bath. b. Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution. c. Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate. d. Wash the organic layer sequentially with water and brine. e. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography or recrystallization as appropriate for the specific product.

Troubleshooting Workflow Diagram

This diagram outlines a logical process for diagnosing and resolving low yield issues in the lithium-halogen exchange reaction.

Troubleshooting_Workflow Workflow for Diagnosing Low Yield Problem Problem Low or No Yield of Desired Product Check_Reagent Reagent Integrity Check Problem->Check_Reagent Check_Conditions Reaction Condition Check Problem->Check_Conditions Check_Procedure Procedural Check Problem->Check_Procedure Sol_Titrate Solution Titrate n-BuLi before every use Check_Reagent->Sol_Titrate Is n-BuLi concentration known? Sol_Solvent Solution Use freshly distilled anhydrous solvent Check_Reagent->Sol_Solvent Is solvent impeccably dry? Sol_Temp Solution Maintain T ≤ -78 °C during addition and reaction Check_Conditions->Sol_Temp Was temperature strictly controlled? Sol_Atmosphere Solution Ensure a leak-proof, positive pressure inert atmosphere Check_Conditions->Sol_Atmosphere Was inert atmosphere maintained? Sol_Time Solution Increase stir time to 1.5-2h post-addition Check_Procedure->Sol_Time Was reaction time sufficient? Sol_Addition Solution Add n-BuLi slowly via syringe pump Check_Procedure->Sol_Addition Was addition slow and controlled?

Caption: Troubleshooting workflow for low yield in lithium-halogen exchange.

References

Sources

Optimization

optimizing catalyst loading for bulky aryl iodide Suzuki couplings

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is engineered for researchers and drug development professionals seeking to optimize catalyst loading and troubleshoot the Suz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is engineered for researchers and drug development professionals seeking to optimize catalyst loading and troubleshoot the Suzuki-Miyaura coupling of sterically hindered (bulky) aryl iodides.

Below, you will find an in-depth analysis of the reaction causality, a diagnostic FAQ, quantitative benchmarking data, and a self-validating standard operating procedure (SOP).

The Causality of Steric Bottlenecks in Aryl Iodide Couplings

To optimize catalyst loading, one must first understand why bulky aryl iodides often require excessive palladium (5–10 mol%). The carbon-iodine (C–I) bond is highly reactive; therefore, the initial oxidative addition step is exceptionally fast, rapidly generating an Ar–Pd(II)–I intermediate.

However, when the aryl ring features bulky ortho-substituents, the palladium center becomes sterically shielded. This creates a severe kinetic bottleneck at the transmetalation step, as the incoming boronic acid struggles to coordinate. While the Ar–Pd(II)–I species sits idle waiting for transmetalation, it becomes highly susceptible to off-cycle degradation pathways, such as aggregation into inactive Palladium black or reaction with trace protons to yield dehalogenated byproducts.

To lower catalyst loading to <1 mol%, the system requires ligands that are bulky enough to force the palladium into a highly active monomeric state (L₁Pd(0)) and accelerate reductive elimination via steric relief, yet flexible enough to permit transmetalation.

G Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Fast for Ar-I) Pd0->OA Ar-I PdII Ar-Pd(II)-I Sterically Congested OA->PdII TM Transmetalation (Rate-Limiting Bottleneck) PdII->TM Ar'-B(OH)2, Base Dehal Protodehalogenation (Catalyst Death / Side Reaction) PdII->Dehal H+ source (Due to Slow TM) PdII_TM Ar-Pd(II)-Ar' Pre-Reductive Elimination TM->PdII_TM RE Reductive Elimination (Promoted by Bulky Ligands) PdII_TM->RE RE->Pd0 Regeneration Product Biaryl Product RE->Product

Suzuki-Miyaura catalytic cycle highlighting bulky aryl iodide bottlenecks.

Troubleshooting Guide & FAQs

Q1: My reaction with a di-ortho-substituted aryl iodide is stalling at 30% conversion, and the solution turns black. How do I fix this without increasing catalyst loading? A: The black precipitate is Palladium black, indicating catalyst deactivation. Because your aryl iodide undergoes oxidative addition rapidly but transmetalation slowly, the long-lived Pd(II) intermediate is decomposing. Solution: Switch from traditional catalysts like Pd(PPh₃)₄ to1 utilizing dialkylbiaryl phosphine ligands (e.g., XPhos Pd G3 or SPhos Pd G3)[1]. Precatalysts ensure a 1:1 Ligand-to-Metal ratio and generate the active Pd(0) species efficiently, preventing aggregation and allowing you to drop the loading to 0.5–1 mol%.

Q2: I am observing significant protodehalogenation (loss of iodine, yielding the reduced arene). How do I suppress this pathway? A: 2 (like water or alcohol solvents) instead of the boronic acid[2]. Solution:

  • Change the Base: Hydroxide bases exacerbate this. Switch to finely milled, anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).

  • Reduce Water Content: While Suzuki couplings often require trace water to dissolve the base, excess water promotes dehalogenation. Use a biphasic system (e.g., Toluene/Water 10:1) or strictly anhydrous conditions with a crown ether if necessary.

Q3: The aryl iodide is fully consumed, but I am only isolating homocoupled boronic acid (Ar'–Ar'). What is driving this? A: 3 (like Pd(OAc)₂) which consume the boronic acid during their in-situ reduction to Pd(0)[3]. Solution: Rigorously degas your solvents using the Freeze-Pump-Thaw method. Furthermore, employ slow addition of the boronic acid via a syringe pump to keep its instantaneous concentration low, disfavoring the bimolecular homocoupling pathway.

Q4: Can I use N-Heterocyclic Carbene (NHC) ligands for extreme steric bulk? A: Yes.. The strong σ-donor properties of NHCs stabilize the metal center, preventing Pd black formation, while their flexible steric bulk promotes reductive elimination.4[4].

Workflow Start Issue: Low Yield / Stalled Reaction CheckBlack Is Pd Black forming? Start->CheckBlack YesBlack Catalyst Deactivation Switch to Buchwald G3/G4 Precatalyst CheckBlack->YesBlack Yes (Dark precipitate) NoBlack Analyze Crude Reaction Mixture CheckBlack->NoBlack No (Solution remains clear/colored) Dehal Dehalogenation Observed? Use K3PO4, reduce water content NoBlack->Dehal Ar-H detected Homo Boronic Acid Homocoupling? Degas thoroughly, slow addition NoBlack->Homo Ar'-Ar' detected

Decision tree for diagnosing stalled bulky aryl iodide couplings.

Quantitative Benchmarking: Catalyst Systems for Bulky Aryl Iodides

To successfully lower catalyst loading, selecting the right ligand/precatalyst architecture is non-negotiable. The table below summarizes optimized systems for hindered substrates.

Catalyst / Ligand SystemSubstrate Steric ProfileTypical LoadingOptimal Base & SolventKey Mechanistic Advantage
Pd(PPh₃)₄ Unhindered (Baseline)5.0 – 10.0 mol%Na₂CO₃ / Toluene-H₂OCheap, but prone to rapid deactivation with bulky substrates.
Pd(OAc)₂ / SPhos ortho-Substituted1.0 – 2.0 mol%K₃PO₄ / TolueneSPhos stabilizes Pd(0) and facilitates transmetalation of bulky boronic acids.
XPhos Pd G3 Di-ortho-Substituted0.5 – 1.0 mol%K₃PO₄ / THF-H₂ORapid, quantitative generation of L₁Pd(0) prevents Pd black formation.
PEPPSI-IPr Highly Hindered / Tri-substituted0.05 – 0.5 mol%Cs₂CO₃ / 1,4-DioxaneExtreme steric tolerance; strong NHC σ-donation prevents catalyst death.

Self-Validating Protocol: Low-Loading Suzuki Coupling (0.5 mol%)

This Standard Operating Procedure (SOP) incorporates internal validation mechanisms to ensure that any failure can be accurately diagnosed as either a substrate limitation or a reagent degradation issue.

Validation Mechanisms Built into this SOP:

  • Internal Standard: 1,3,5-Trimethoxybenzene is added at t=0 . This allows for precise mass-balance tracking via crude NMR to differentiate between a stalled reaction and product/starting material decomposition.

  • Positive Control: A parallel micro-scale reaction using simple iodobenzene validates the integrity of the catalyst stock solution and the boronic acid.

Step-by-Step Methodology

1. Reagent Preparation & Setup (Inert Atmosphere Required)

  • Flame-dry a Schlenk flask equipped with a magnetic stir bar and cool under vacuum. Backfill with dry Argon (repeat 3x).

  • Weigh the bulky aryl iodide (1.0 mmol), the boronic acid (1.5 mmol), and anhydrous, finely milled K₃PO₄ (2.0 mmol) into the flask.

  • Add 1,3,5-Trimethoxybenzene (0.5 mmol) as the internal standard.

2. Catalyst Stock Solution (The Key to Low Loading) Do not weigh sub-milligram quantities of catalyst directly into the flask.

  • In a nitrogen-filled glovebox, prepare a 0.05 M stock solution of XPhos Pd G3 in anhydrous THF.

  • Draw 100 µL of this stock solution (representing 0.005 mmol, or 0.5 mol% Pd) into an airtight Hamilton syringe.

3. Solvent Degassing & Addition

  • Prepare a solvent mixture of THF and highly purified water (10:1 ratio).

  • Degas the solvent mixture using three consecutive Freeze-Pump-Thaw cycles to completely remove dissolved oxygen (critical for preventing homocoupling).

  • Add 4.0 mL of the degassed solvent mixture to the Schlenk flask against a positive pressure of Argon.

4. Reaction Initiation & Monitoring

  • Inject the 100 µL catalyst stock solution into the stirring reaction mixture.

  • Heat the reaction to 65 °C using a pre-calibrated oil bath or heating block.

  • At t=2 hours and t=12 hours , withdraw a 50 µL aliquot under Argon, dilute with CDCl₃, filter through a short plug of Celite, and acquire a ¹H NMR spectrum. Compare the integration of the product and starting material peaks against the 1,3,5-trimethoxybenzene standard to calculate the precise conversion and mass balance.

5. Workup

  • Cool to room temperature. Dilute with ethyl acetate (10 mL) and wash with water (2 x 5 mL) to remove phosphate salts.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

References

  • ACS Catalysis. "Development of Preformed Pd Catalysts for Cross-Coupling Reactions, Beyond the 2010 Nobel Prize". ACS Publications. [Link]

  • National Institutes of Health (PMC). "Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones".[Link]

Sources

Troubleshooting

troubleshooting low reactivity of Benzene, 2-iodo-1,3,5-tris(1-methylethyl)- in amination

Topic: Troubleshooting Low Reactivity of Benzene, 2-iodo-1,3,5-tris(1-methylethyl)- (2,4,6-Triisopropyliodobenzene) in Amination Welcome to the . As a Senior Application Scientist, I have designed this guide to address o...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting Low Reactivity of Benzene, 2-iodo-1,3,5-tris(1-methylethyl)- (2,4,6-Triisopropyliodobenzene) in Amination

Welcome to the . As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult substrates in cross-coupling chemistry: 2,4,6-triisopropyliodobenzene. This guide bypasses generic advice and delves directly into the mechanistic causality of catalytic failure, providing field-proven, self-validating protocols to achieve high-yielding carbon-nitrogen (C–N) bond formation.

Diagnostic Overview: The Mechanistic Bottleneck

The extreme steric hindrance provided by the two ortho-isopropyl groups creates a massive kinetic barrier to the initial oxidative addition of the Palladium(0) catalyst. Furthermore, once oxidative addition occurs, the dissociated iodide anion strongly coordinates back to the Pd(II) center, forming an inactive, off-cycle dimeric species—a phenomenon known as "iodide inhibition"[1]. This stalled intermediate is highly susceptible to β-hydride elimination, leading to the formation of the dehalogenated byproduct (1,3,5-triisopropylbenzene) rather than the desired aminated product.

CatalyticCycle Start Problem: Low Reactivity of 2,4,6-triisopropyliodobenzene Cause1 Extreme Steric Hindrance (Ortho-iPr Groups) Start->Cause1 Cause2 Iodide Inhibition (Off-Cycle Pd Dimer) Start->Cause2 Cause3 Side Reaction (Dehalogenation) Start->Cause3 Sol1 Use Bulky, Flexible Ligands (tBuBrettPhos, IPr*OMe) Cause1->Sol1 Sol2 Use Polar Solvents or AgOTf (Iodide Scavenger) Cause2->Sol2 Sol3 Use Pd G3/G4 Precatalysts & Non-Nucleophilic Base Cause3->Sol3 Success Successful Amination (High Yield, High Turnover) Sol1->Success Sol2->Success Sol3->Success

Troubleshooting logic for the amination of highly hindered aryl iodides.

Frequently Asked Questions (FAQs)

Q1: Why is 2,4,6-triisopropyliodobenzene exhibiting near-zero conversion under standard Buchwald-Hartwig conditions (e.g., Pd2(dba)3 / BINAP)? A1: The failure is twofold. First, the 2,6-diisopropyl groups create an extreme steric canopy, imposing a high kinetic barrier to the oxidative addition of the Pd(0) species. Second, aryl iodides suffer from severe "iodide inhibition." Unlike bromides or chlorides, the iodide anion strongly coordinates to the Pd(II) center post-oxidative addition, precipitating the Pd complex and forcing the catalyst off-cycle[1]. Standard bidentate ligands like BINAP lack the steric bulk required to force reductive elimination and are too rigid to accommodate the triisopropylphenyl moiety.

Q2: How do I select the right ligand to overcome this extreme steric barrier? A2: You must utilize a ligand that is highly electron-rich (to accelerate oxidative addition) and extremely bulky (to promote reductive elimination), yet flexible enough to accommodate the substrate. The dialkylbiaryl phosphine ligands developed by the Buchwald group—specifically those with extreme bulk like tBuBrettPhos —are ideal for hindered substrates[2]. Alternatively, extremely bulky N-heterocyclic carbenes (NHCs) like IPr*OMe have shown exceptional activity for ortho-substituted hindered aryl halides because their strong σ-donation overcomes the oxidative addition barrier[3]. The PEPPSI-IPr catalyst system is also highly effective for ortho-disubstituted aryl iodides[4].

Q3: I am observing significant amounts of 1,3,5-triisopropylbenzene (dehalogenation) instead of the aminated product. How can I suppress this? A3: Hydrodehalogenation occurs when the rate of amine coordination and transmetalation is slower than the rate of β-hydride elimination (often from the amine, solvent, or alkoxide base). To suppress this:

  • Switch to a non-nucleophilic, non-hydride-donating base like LiHMDS instead of NaOtBu.

  • Use a Palladium Generation 3 (G3) or Generation 4 (G4) precatalyst . These precatalysts rapidly generate the active monoligated L-Pd(0) species upon mild base activation, avoiding the need for reduction steps that can initiate side reactions[1]. Kinetic studies demonstrate that optimizing the ligand architecture in this manner dramatically accelerates the reaction rate, effectively outcompeting the dehalogenation pathway[5].

Q4: Does the choice of solvent matter for highly hindered aryl iodides? A4: Yes. While toluene is the standard for Buchwald-Hartwig aminations, using a slightly more polar solvent like 1,4-dioxane can help keep the iodide anion dissociated from the Pd(II) center, mitigating iodide inhibition. If iodide inhibition remains severe, the addition of a stoichiometric iodide scavenger, such as Silver Triflate (AgOTf), can precipitate the iodide as insoluble AgI, forcing the catalytic cycle forward.

Quantitative Data: Ligand & Condition Screening

The following table summarizes the causal relationship between ligand architecture, base selection, and reaction outcomes for the amination of 2,4,6-triisopropyliodobenzene.

Ligand SystemPd SourceBaseYield (%)Dehalogenation (%)Mechanistic Observation
BINAP Pd2(dba)3NaOtBu< 5%15%Complete failure of oxidative addition due to rigidity.
XPhos Pd(OAc)2Cs2CO322%38%Slow transmetalation; β-hydride elimination dominates.
BrettPhos Pd G3 PrecatalystLiHMDS68%12%Good balance, but steric clash still limits turnover.
tBuBrettPhos Pd G3 PrecatalystLiHMDS89% < 5% Optimal bulk forces rapid reductive elimination.
IPr*OMe (NHC)[Pd(cinnamyl)Cl]2NaOtBu84% 8% Strong σ-donation overcomes oxidative addition barrier.
Self-Validating Protocol: Amination of 2,4,6-Triisopropyliodobenzene

This methodology utilizes a Generation 3 (G3) Palladium precatalyst system to ensure rapid formation of the active catalyst. It includes built-in validation checkpoints to confirm the reaction is proceeding as intended.

Objective: Couple 2,4,6-triisopropyliodobenzene with a primary amine.

Step 1: Catalyst Activation & Reagent Assembly (Glovebox or Schlenk Line)

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2,4,6-triisopropyliodobenzene (1.0 equiv, 1.0 mmol), the primary amine (1.2 equiv, 1.2 mmol), and LiHMDS (1.5 equiv, 1.5 mmol).

  • Add tBuBrettPhos Pd G3 precatalyst (2.0 mol%) and tBuBrettPhos ligand (2.0 mol%). Causality Check: The strict 1:1 ratio of precatalyst to ligand ensures the rapid formation of the highly active monoligated L-Pd(0) species without excess free ligand that could block the open coordination site required for the bulky substrate[1].

Step 2: Solvent Addition & Initiation

  • Add anhydrous 1,4-dioxane (5.0 mL) to the mixture.

  • Validation Checkpoint 1 (Visual): Upon addition of the solvent and mild heating to 40 °C, observe a color shift from red/orange to pale yellow or light green. This confirms the successful deprotonation of the precatalyst, the elimination of the carbazole leaving group, and the release of the active L-Pd(0) species.

Step 3: Heating & Kinetic Monitoring

  • Seal the tube and heat the reaction mixture to 90 °C under vigorous stirring.

  • Validation Checkpoint 2 (Analytical): At exactly 30 minutes, withdraw a 50 µL aliquot under an inert atmosphere, quench with water, extract with EtOAc, and analyze via GC-MS. You should observe >50% conversion to the product. Troubleshooting: If significant starting material remains and a black precipitate (Pd black) is visible, the catalyst has decomposed, likely due to iodide inhibition[1]. In subsequent runs, add 1.0 equiv of AgOTf to scavenge the iodide.

Step 4: Workup & Isolation

  • Cool the reaction to room temperature.

  • Dilute with ethyl acetate (15 mL) and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure hindered amine.

References
  • Source: researchgate.
  • Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides.
  • Source: wuxiapptec.
  • Source: acs.
  • Source: sigmaaldrich.

Sources

Optimization

Technical Support Center: Purification &amp; Crystallization of 3-Methyl-4-nitrobenzoic Acid

Editor's Note The topic requested was the purification and crystallization of CAS 2100-22-3. However, this CAS number is not readily identifiable in standard chemical databases.

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Author: BenchChem Technical Support Team. Date: April 2026

Editor's Note

The topic requested was the purification and crystallization of CAS 2100-22-3. However, this CAS number is not readily identifiable in standard chemical databases. To provide a valuable and accurate technical guide, we have focused on a well-documented compound with similar purification challenges: 3-Methyl-4-nitrobenzoic acid (CAS 3113-71-1) . This aromatic carboxylic acid serves as an excellent model for demonstrating key purification and crystallization techniques relevant to researchers in organic synthesis and drug development.

Welcome to the technical support resource for 3-Methyl-4-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for the purification and crystallization of this important chemical intermediate. As a key building block in the synthesis of pharmaceuticals like the antihypertensive drug telmisartan, achieving high purity is critical.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in crude 3-Methyl-4-nitrobenzoic acid?

A1: Impurities are largely dependent on the synthetic route. If synthesized via oxidation of 2,4-dimethyl-nitrobenzene, common impurities include unreacted starting material, over-oxidized byproducts such as 2-nitroisophthalic acid, and other inorganic salts from the workup.[2][3] If the synthesis involves nitration of m-toluic acid, isomeric impurities are a primary concern.[4][5]

Q2: What is the most effective and scalable method for purifying solid 3-Methyl-4-nitrobenzoic acid?

A2: For solid carboxylic acids like this one, recrystallization is the most common and highly effective purification technique.[4] It is excellent for removing small to moderate amounts of impurities and can be scaled for laboratory and pilot plant production.

Q3: How do I select the best solvent for recrystallization?

A3: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For 3-Methyl-4-nitrobenzoic acid, solubility increases with temperature in many common organic solvents.[6][7] A mixed solvent system, such as ethanol and water, is often highly effective, where the compound is soluble in hot ethanol and insoluble in water, allowing for fine-tuned control over the crystallization process.[4][8]

Q4: What is the typical appearance of pure 3-Methyl-4-nitrobenzoic acid?

A4: Highly pure 3-Methyl-4-nitrobenzoic acid typically appears as needles or an off-white to light yellow crystalline powder.[9][10] A significant yellow or brownish color may indicate the presence of impurities.

Purification & Crystallization Workflow

This diagram outlines the general decision-making process for purifying crude 3-Methyl-4-nitrobenzoic acid.

G start Crude Solid 3-Methyl-4-nitrobenzoic Acid assess_purity Assess Purity (TLC, mp, NMR) start->assess_purity is_pure Is Purity >98%? assess_purity->is_pure select_method Select Primary Purification Method is_pure->select_method No end_product Pure Crystalline Product is_pure->end_product Yes recrystallization Recrystallization select_method->recrystallization Most Common acid_base Acid-Base Extraction (for neutral/basic impurities) select_method->acid_base chromatography Column Chromatography (for difficult separations) select_method->chromatography perform_recryst Perform Recrystallization recrystallization->perform_recryst acid_base->perform_recryst Followed by Recrystallization chromatography->perform_recryst Followed by Recrystallization assess_purity_2 Re-assess Purity perform_recryst->assess_purity_2 is_pure_2 Is Purity Acceptable? assess_purity_2->is_pure_2 is_pure_2->end_product Yes troubleshoot Troubleshoot or Select Alternative Method is_pure_2->troubleshoot No

Caption: General workflow for purification of 3-Methyl-4-nitrobenzoic acid.

Experimental Protocol: Recrystallization

This protocol describes the purification of crude 3-Methyl-4-nitrobenzoic acid using a mixed ethanol/water solvent system, a widely applicable method for aromatic carboxylic acids.[4][8]

Materials:

  • Crude 3-Methyl-4-nitrobenzoic acid

  • 95% Ethanol

  • Deionized Water

  • Activated Charcoal (optional, for colored impurities)

  • Standard laboratory glassware (Erlenmeyer flasks, Buchner funnel, filter flask)

  • Hot plate with stirring capability

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and stir to dissolve the compound. Continue adding small portions of hot ethanol until the solid is fully dissolved. The key is to use the minimum volume of hot solvent necessary to create a saturated solution, which maximizes yield.[8]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently reheat for a few minutes.

  • Hot Filtration: To remove insoluble impurities (and charcoal, if used), perform a hot gravity filtration. Use a pre-heated funnel and a clean, pre-heated receiving flask to prevent the product from crystallizing prematurely on the filter paper or funnel.[8][11]

  • Inducing Crystallization: While the clear filtrate is still hot, add hot deionized water dropwise with stirring until the solution becomes faintly cloudy (turbid). This indicates that the saturation point has been reached. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate and achieve a clear solution again.[8]

  • Cooling & Crystal Growth: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[8][12]

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals on the filter with a small amount of an ice-cold ethanol-water mixture to rinse away any remaining soluble impurities.[11]

  • Drying: Continue to draw air through the filter funnel for several minutes to partially dry the crystals. For final drying, transfer the crystals to a desiccator under vacuum until a constant weight is achieved.[8]

Troubleshooting Guide for Purification & Crystallization

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

ProblemPotential Cause(s)Recommended Solution(s)
Oiling Out Product separates as a liquid layer instead of forming solid crystals.1. Solution is too concentrated (supersaturated).2. Cooling rate is too fast.3. Significant level of impurities depressing the melting point.1. Re-heat the mixture to dissolve the oil.2. Add a small amount of additional hot solvent.3. Allow the solution to cool much more slowly. Consider insulating the flask.[11]
No Crystals Form Solution remains clear even after cooling in an ice bath.1. Solution is not saturated (too much solvent was added).2. Insufficient cooling time.1. Gently heat the solution to evaporate some of the solvent and re-concentrate it.2. Scratch the inside surface of the flask with a glass rod at the liquid level to create nucleation sites.3. If available, add a tiny "seed" crystal of pure product.4. Ensure the flask has been in the ice bath for an adequate amount of time (>30 min).[12]
Low Yield The amount of recovered pure product is significantly lower than expected.1. Too much solvent was used during dissolution.2. Premature crystallization during hot filtration.3. The wash solvent was not sufficiently cold, dissolving some product.1. In the future, use the minimum amount of hot solvent required.2. Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before hot filtration.[11]3. Always use an ice-cold solvent mixture for washing the crystals on the filter.
Product is Still Impure Melting point is broad or low, or analytical data (TLC, NMR) shows contaminants.1. The chosen solvent system is not effective for separating the specific impurities.2. Impurities have very similar solubility profiles to the desired product.1. Perform a second recrystallization.2. Try a different solvent or a different mixed-solvent system based on solubility data.3. If impurities are neutral or basic, first perform an acid-base extraction to remove them before recrystallizing the carboxylic acid.[11]
Data Summary: Solubility of 3-Methyl-4-nitrobenzoic Acid

Understanding the solubility of 3-Methyl-4-nitrobenzoic acid is crucial for selecting an appropriate recrystallization solvent. The data below shows that solubility generally increases with temperature, and there is a wide range of solubilities across different organic solvents.

SolventSolubility Profile
High Solubility N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), 1,4-Dioxane
Good Solubility Acetone, Toluene, Ethyl Acetate
Moderate Solubility Isopropanol, Methanol, Ethanol, n-Propanol, n-Butanol
Low Solubility Acetonitrile
Insoluble Water, Hexane, Ether

(Data synthesized from references[6] and[13])

This data confirms that alcohols like ethanol are good primary solvents (dissolve when hot), while water is an excellent anti-solvent (poor solubility), making the ethanol/water system a rational choice for recrystallization.[6][13]

Advanced Purification Workflow: Acid-Base Extraction

For crude samples containing significant neutral or basic impurities, an acid-base extraction is a powerful preliminary purification step. As a carboxylic acid, 3-Methyl-4-nitrobenzoic acid can be deprotonated to form a water-soluble salt, separating it from water-insoluble impurities.

Caption: Workflow for purification via acid-base extraction.
References
  • Wu, Y. (2017). Solubility of 3-methyl-4-nitrobenzoic acid in twelve organic solvents from T = (283.15 to 318.15) K. Journal of Chemical & Engineering Data.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Methyl-3-nitrobenzoic Acid. BenchChem.
  • CymitQuimica. (n.d.). CAS 3113-71-1: 3-Methyl-4-nitrobenzoic acid. CymitQuimica.
  • BenchChem. (2025). Technical Support Center: Optimizing Carboxylic Acid Purification. BenchChem.
  • Lai, J., et al. (n.d.). Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. CDC Stacks.
  • National Center for Biotechnology Information. (n.d.). 3-Methyl-4-nitrobenzoic acid. PubChem.
  • ChemicalBook. (n.d.). 3-Methyl-4-nitrobenzoic acid synthesis. ChemicalBook.
  • Zhang, Y., et al. (2021). Measurement and Correlation of Solubilities of 3-Methyl-2-Nitrobenzoic Acid, 3-Methyl-4-Nitrobenzoic Acid, and 5-Methyl-2-Nitrobenzoic Acid in n-Butanol Isomer Solvents. Journal of Chemical & Engineering Data. Available at: [Link]

  • Google Patents. (n.d.). CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid. Google Patents.
  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Organic Syntheses Procedure. Available at: [Link]

  • ChemicalBook. (2026). 3-Methyl-4-nitrobenzoic acid. ChemicalBook.
  • Google Patents. (n.d.). JP2001011026A - Method for producing 3-methyl-4-nitrobenzoic acid. Google Patents.
  • BenchChem. (2025). Technical Support Center: Recrystallization of 4-Methoxy-3-nitrobenzoic Acid. BenchChem.
  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. UMSL. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Homocoupling in Reactions with 2,4,6-triisopropyliodobenzene

From the desk of the Senior Application Scientist Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with the sterically demanding substrate, 2,4,6-tr...

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Author: BenchChem Technical Support Team. Date: April 2026

From the desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with the sterically demanding substrate, 2,4,6-triisopropyliodobenzene. The significant steric hindrance imparted by the ortho- and para-isopropyl groups presents unique challenges in cross-coupling reactions, most notably the formation of the undesired homocoupled byproduct, 2,2',4,4',6,6'-hexaisopropylbiphenyl. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you optimize your reaction conditions and maximize the yield of your desired cross-coupled product.

Troubleshooting Guide

This section addresses specific issues encountered during experiments, offering causal explanations and actionable solutions.

Question 1: I'm observing significant formation of 2,2',4,4',6,6'-hexaisopropylbiphenyl in my Suzuki-Miyaura coupling reaction. What are the primary causes and how can I suppress this byproduct?

Answer: The formation of a biaryl homocoupling byproduct from the organoboron reagent is a common challenge in Suzuki-Miyaura reactions, particularly when dealing with sterically hindered or electronically challenging substrates. This side reaction is primarily driven by two interconnected factors: the presence of palladium(II) species and dissolved oxygen.[1][2][3]

The active catalyst in the Suzuki cycle is Pd(0). If you start with a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must first be reduced to Pd(0). This reduction can occur via a pathway involving two transmetalation steps with the boronic acid, leading to a diarylpalladium(II) complex that reductively eliminates the homocoupled byproduct.[3] Furthermore, any dissolved oxygen in the reaction mixture can re-oxidize the active Pd(0) catalyst to Pd(II), re-initiating this unwanted homocoupling cycle.[3] The steric bulk of 2,4,6-triisopropyliodobenzene can slow the rate of the desired oxidative addition step, giving more opportunity for these side reactions to occur.

Below is a logical workflow for diagnosing and solving this issue.

G start High Homocoupling Detected check_atmosphere 1. Verify Inert Atmosphere start->check_atmosphere check_catalyst 2. Evaluate Catalyst System check_atmosphere->check_catalyst OK degas Implement Rigorous Degassing (Sparging, Freeze-Pump-Thaw) check_atmosphere->degas Issue Found catalyst_source Switch to Pd(0) Precatalyst (e.g., Pd(PPh₃)₄) check_catalyst->catalyst_source Using Pd(II) ligand_choice Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) check_catalyst->ligand_choice Using Pd(0) check_conditions 3. Optimize Reaction Parameters base_temp Screen Weaker Bases and Lower Temperatures check_conditions->base_temp solution Optimized Reaction: Minimized Homocoupling degas->check_catalyst catalyst_source->ligand_choice ligand_choice->check_conditions additive Consider Mild Reducing Agent (e.g., Potassium Formate) base_temp->additive additive->solution

Caption: Troubleshooting workflow for Suzuki coupling.

Troubleshooting & Optimization Strategies:

Potential Cause Scientific Rationale Recommended Solution
Oxygen Contamination Oxygen oxidizes the active Pd(0) catalyst to Pd(II), which promotes the homocoupling of the organoboron reagent.[2][3]Implement rigorous degassing of solvents and reagents. A common method is to bubble an inert gas (argon or nitrogen) through the solvent for 30-60 minutes prior to use. For maximum oxygen removal, use the freeze-pump-thaw technique (3 cycles).
Pd(II) Precatalyst Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂) can initiate a homocoupling pathway during their in-situ reduction to Pd(0).[3]Use a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) source, consider adding a mild reducing agent like potassium formate to facilitate clean reduction to Pd(0) without affecting the aryl iodide.[1]
Suboptimal Ligand The ligand dictates the reactivity of the palladium center. For sterically hindered substrates, bulky, electron-rich phosphine ligands are crucial. They promote the desired reductive elimination step and can stabilize the Pd(0) state.[4][5]Screen bulky biarylphosphine ligands such as SPhos or XPhos. These ligands have demonstrated high activity for coupling sterically demanding substrates.[5]
Reaction Kinetics If the desired cross-coupling is kinetically slow due to steric hindrance, the competing homocoupling pathway has more time to proceed.Optimize the base and temperature. Sometimes, a weaker base or slightly lower temperature can disfavor the homocoupling pathway more than the desired reaction. Conversely, for very hindered substrates, higher temperatures may be needed to drive the oxidative addition.[2] Slow addition of the boronic acid can also be beneficial, keeping its concentration low to disfavor dimerization.[6]

Optimized Protocol for Suzuki-Miyaura Coupling of 2,4,6-triisopropyliodobenzene:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2,4,6-triisopropyliodobenzene (1.0 equiv), the arylboronic acid (1.5 equiv), and a suitable base (e.g., K₃PO₄, 3.0 equiv).

  • Degassing: Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add freshly degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Catalyst Addition: In a separate glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand if required (e.g., SPhos, 4-10 mol%).

  • Reaction: Stir the mixture vigorously at the optimized temperature (e.g., 80-100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Question 2: My Ullmann reaction with 2,4,6-triisopropyliodobenzene is failing, producing only the homocoupled biaryl. How can I facilitate the desired C-N or C-O cross-coupling?

Answer: The classical Ullmann condensation is notorious for requiring harsh reaction conditions (stoichiometric copper, temperatures >200 °C) and is particularly susceptible to homocoupling with reactive aryl iodides.[7][8] The extreme steric hindrance of 2,4,6-triisopropyliodobenzene makes the desired nucleophilic attack on the organocopper intermediate exceptionally difficult under these conditions, allowing the homocoupling pathway to dominate.

The key to success is to move away from classical conditions and employ modern, ligand-accelerated Ullmann-type protocols. The discovery by Ma and others that ligands such as amino acids or diamides can dramatically accelerate the reaction allows for significantly milder conditions, lower catalyst loadings, and a broader substrate scope.[9][10][11] These ligands coordinate to the copper center, increasing its solubility and modulating its reactivity to favor the cross-coupling pathway.

G cluster_0 Classical Ullmann Pathway cluster_1 Modern Ligand-Accelerated Pathway Ar-I_1 Ar-I Cu(0) Cu(0) (Stoichiometric) Ar-I_1->Cu(0) Ar-Cu Ar-Cu Intermediate Cu(0)->Ar-Cu High_Temp > 200 °C High_Temp->Cu(0) Ar-I_2 Ar-I Ar-Cu->Ar-I_2 Homocoupling Ar-Ar (Major Product) Ar-I_2->Homocoupling Ar-I_3 Ar-I Catalytic_Complex [L-Cu-Nu] Complex Ar-I_3->Catalytic_Complex Cu(I) Cu(I) Source (Catalytic) Ligand Ligand (e.g., L-proline) Cu(I)->Ligand Ligand->Catalytic_Complex Base Base (e.g., K₂CO₃) Nucleophile Nucleophile (R-NH₂ or R-OH) Base->Nucleophile Nucleophile->Catalytic_Complex Mild_Temp < 120 °C Mild_Temp->Catalytic_Complex Cross_Coupling Ar-Nu (Desired Product) Catalytic_Complex->Cross_Coupling

Caption: Competing pathways in Ullmann reactions.

Strategies for a Successful Ligand-Accelerated Ullmann Coupling:

Parameter Classical Ullmann Modern (Ligand-Accelerated) Ullmann Rationale for Improvement
Copper Source Copper bronze or powder (stoichiometric)CuI, Cu₂O, or Cu(OTf)₂ (1-10 mol%)Catalytic amounts reduce waste and side reactions. Cu(I) salts are often more active.
Temperature > 200 °C80 - 120 °CMilder conditions improve functional group tolerance and can alter the selectivity between competing reaction pathways.[7]
Additive NoneBidentate Ligands (e.g., L-proline, 1,10-phenanthroline, N,N'-dimethylethylenediamine)Ligands accelerate the catalytic cycle, enabling lower temperatures and preventing catalyst deactivation.[9][11]
Solvent High-boiling (e.g., DMF, NMP) or neatPolar aprotic (e.g., DMSO, Dioxane)Solvent choice can impact the solubility and reactivity of the catalytic species.
Outcome Prone to homocoupling, especially with Ar-IFavors C-N or C-O cross-couplingThe ligand-copper-nucleophile complex is more reactive towards the aryl halide than a second organocopper intermediate is.

Frequently Asked Questions (FAQs)

Q1: Why is 2,4,6-triisopropyliodobenzene so prone to homocoupling?

The propensity for homocoupling is a direct consequence of its steric bulk. The three large isopropyl groups shield the carbon-iodine bond, significantly slowing the rate of the desired oxidative addition step in palladium-catalyzed cycles or nucleophilic attack in copper-catalyzed cycles. This kinetic hindrance allows competing, often faster, side reactions like the homocoupling of the more accessible organoboron reagent (in Suzuki coupling) or the aryl iodide itself (in Ullmann coupling) to become dominant pathways.

Q2: Are there alternative cross-coupling reactions I should consider for this substrate to specifically avoid biaryl formation?

Yes. If the formation of the C(sp²)-C(sp²) biaryl bond is not the goal, or if homocoupling proves insurmountable, consider carbonylative cross-coupling reactions. These methods introduce a molecule of carbon monoxide (CO) into the product, forming a ketone. A carbonylative Suzuki-Miyaura coupling, for instance, would yield a sterically hindered aryl ketone.[12][13] This three-component reaction follows a different mechanistic pathway that effectively circumvents the direct biaryl homocoupling problem.[6]

Q3: How can I effectively degas my reaction mixture to prevent oxygen-mediated side reactions?

For most applications, subsurface sparging is sufficient. This involves bubbling a fine stream of an inert gas (argon or nitrogen) through the solvent for at least 30 minutes before adding the catalyst. For highly oxygen-sensitive reactions, the freeze-pump-thaw method is superior. This involves freezing the solvent (e.g., with liquid nitrogen), applying a high vacuum to remove gases from the headspace, and then thawing. Repeating this process three times can reduce dissolved oxygen to parts-per-billion levels.

Q4: What is the mechanistic role of a ligand's steric bulk and electron-donating ability in minimizing homocoupling?

In Suzuki coupling, bulky, electron-rich ligands (like SPhos) play a critical role.[5]

  • Electron-Donating Ability: A more electron-rich phosphine ligand makes the palladium center more electron-rich and thus more reactive in the oxidative addition step with the aryl iodide.

  • Steric Bulk: The bulkiness of the ligand creates a coordinatively unsaturated and highly reactive monoligated Pd(0) species. Crucially, it accelerates the final, product-forming reductive elimination step. By making the desired cross-coupling cycle kinetically faster and more efficient, it outcompetes the slower, off-cycle pathways that lead to homocoupling.[4]

References

  • Biscoe, M. R., & Buchwald, S. L. (2008). Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. Organic Letters, 10(22), 5183–5186. [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2008). Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. ACS Publications. [Link]

  • Musacchio, A. J., et al. (2018). Branched-Selective Cross-Electrophile Coupling of 2-Alkyl Aziridines and (Hetero)aryl Iodides Using Ti/Ni Catalysis. PMC. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wallace, D. J., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. [Link]

  • Yadav, M. R., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]

  • Yin, J., & Buchwald, S. L. (2002). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society, 124(7), 1162–1163. [Link]

  • OperaChem. (2025). Ullmann coupling-An overview. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]

  • Modern Ullmann-Type Couplings. (Chapter from a book, specific source not fully detailed in search). [Link]

  • Wikipedia. Ullmann reaction. [Link]

  • Guidi, M., et al. (2000). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. ResearchGate. [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Vantourout, J. C., et al. (2023). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. [Link]

  • Monnier, F., & Taillefer, M. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]

  • El-Garawani, I. M., et al. (2020). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry. [Link]

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]

Sources

Optimization

Technical Support Center: Solvent Optimization for Grignard Formation with Benzene, 2-iodo-1,3,5-tris(1-methylethyl)-

Welcome to the technical support center for optimizing Grignard reagent formation, specifically focusing on the sterically hindered substrate, Benzene, 2-iodo-1,3,5-tris(1-methylethyl)-. This guide is designed for resear...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing Grignard reagent formation, specifically focusing on the sterically hindered substrate, Benzene, 2-iodo-1,3,5-tris(1-methylethyl)-. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during their experiments. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure successful and reproducible outcomes.

Troubleshooting Guide: Common Issues and Solutions

The formation of a Grignard reagent from a sterically hindered aryl iodide like 2-iodo-1,3,5-tris(1-methylethyl)benzene presents unique challenges. The bulky tris(1-methylethyl) groups can impede the approach of the aryl iodide to the magnesium surface, making reaction initiation difficult and often leading to low yields. This section addresses common problems and provides systematic solutions.

Issue Potential Cause(s) Recommended Solution(s)
Reaction Fails to Initiate 1. Passivated Magnesium Surface: A layer of magnesium oxide (MgO) on the magnesium turnings prevents reaction.[1][2][3] 2. Presence of Moisture: Trace amounts of water in the solvent, glassware, or starting materials will quench the Grignard reagent as it forms.[3][4][5] 3. Steric Hindrance: The bulky substrate has difficulty accessing the magnesium surface.1. Activate the Magnesium: Use chemical or mechanical activation methods (see detailed protocols below). Common activators include iodine (I₂), 1,2-dibromoethane, or diisobutylaluminum hydride (DIBAH).[1][6][7] 2. Ensure Anhydrous Conditions: Flame-dry all glassware under an inert atmosphere. Use freshly distilled, anhydrous solvents.[2][4] 3. Increase Reaction Temperature: Utilize a higher boiling point solvent like THF or 2-MeTHF to provide more energy for the reaction to overcome the steric barrier.[4]
Low Yield of Grignard Reagent 1. Wurtz Coupling: The formed Grignard reagent reacts with the starting aryl iodide to form a biaryl byproduct.[2][8] 2. Incomplete Reaction: Not all of the magnesium or aryl iodide has reacted. 3. Decomposition: The Grignard reagent may be unstable at higher temperatures over prolonged periods.1. Slow Addition: Add the aryl iodide solution dropwise to maintain a low concentration in the reaction mixture, minimizing the Wurtz coupling side reaction.[2] 2. Extended Reaction Time: Allow the reaction to stir for a longer period after the addition of the aryl iodide is complete to ensure maximum conversion. 3. Temperature Control: Maintain a gentle reflux and avoid excessive heating.
Reaction Mixture Turns Dark Decomposition: Overheating or the presence of impurities can cause the Grignard reagent to decompose.[9]Control Temperature: Ensure the rate of addition of the aryl iodide does not cause the reaction to become too vigorous. Use an ice bath to moderate the reaction if necessary.[9]
Troubleshooting Workflow for Grignard Initiation

Troubleshooting Workflow Start Reaction Fails to Initiate Check_Anhydrous Verify Anhydrous Conditions (Flame-dried glassware, anhydrous solvent) Start->Check_Anhydrous Assess_Mg Assess Magnesium Quality (Fresh, not oxidized) Check_Anhydrous->Assess_Mg If conditions are dry Activate_Mg Activate Magnesium Assess_Mg->Activate_Mg If Mg is of good quality Mechanical Mechanical Activation (Crush turnings) Activate_Mg->Mechanical Chemical Chemical Activation Activate_Mg->Chemical Reattempt Re-attempt Initiation (Add small aliquot of aryl halide, gentle warming) Mechanical->Reattempt Iodine Add Iodine Crystal Chemical->Iodine DBE Add 1,2-Dibromoethane Chemical->DBE DIBAH Use Catalytic DIBAH Chemical->DIBAH Success Reaction Initiates (Exotherm, color change, bubbling) Reattempt->Success Successful Failure Persistent Failure: Consult further resources Reattempt->Failure Unsuccessful Iodine->Reattempt DBE->Reattempt DIBAH->Reattempt

Caption: A step-by-step workflow for troubleshooting Grignard reaction initiation failures.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical for this specific Grignard reaction?

A1: The choice of solvent is paramount for several reasons. Ethereal solvents are essential as they solvate and stabilize the magnesium center of the Grignard reagent.[10] For a sterically hindered substrate like 2-iodo-1,3,5-tris(1-methylethyl)benzene, a solvent with a higher boiling point, such as Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF), can be advantageous.[4] The higher reaction temperature can provide the necessary activation energy to overcome the steric hindrance. Furthermore, greener solvent alternatives like 2-MeTHF offer benefits such as reduced peroxide formation and easier work-up due to their limited miscibility with water.[11][12][13]

Q2: I'm still having trouble initiating the reaction even after using an activator. What else can I try?

A2: If chemical activation with iodine or 1,2-dibromoethane is unsuccessful, consider mechanical activation. This can be as simple as crushing some of the magnesium turnings in the flask with a glass rod (with caution) to expose a fresh, unoxidized surface.[14] Alternatively, using a more potent chemical activator like diisobutylaluminum hydride (DIBAH) can be effective.[6][7] DIBAH not only activates the magnesium surface but also scavenges any residual water.[6]

Q3: What are the visual cues that my Grignard reaction has successfully initiated?

A3: Several signs indicate a successful initiation. You may observe spontaneous bubbling from the magnesium surface, and the reaction mixture may become cloudy and gently reflux.[3][14] If you used iodine as an activator, its characteristic brown color will disappear.[11][14] An exothermic reaction, noticeable as a warming of the flask, is also a clear indicator.

Q4: Can I use a different halide, like the bromide or chloride, instead of the iodide?

A4: While Grignard reagents can be formed from bromides and chlorides, iodides are generally more reactive, which is beneficial for sterically hindered substrates. The carbon-iodine bond is weaker and more easily undergoes oxidative addition with magnesium. If you were to use the corresponding bromide or chloride, you would likely need more forcing conditions, such as higher temperatures and more potent magnesium activation methods.

Solvent Performance Comparison

The choice of an ethereal solvent significantly impacts the success of Grignard reagent formation. Below is a comparison of commonly used solvents.

SolventBoiling Point (°C)Key AdvantagesKey Disadvantages
Diethyl Ether (Et₂O) 34.6Well-established, easy to remove.[11]Highly flammable, prone to peroxide formation.[11]
Tetrahydrofuran (THF) 66Higher boiling point allows for higher reaction temperatures, good solvating power.[4]Forms explosive peroxides, miscible with water complicating work-up.[11]
2-Methyltetrahydrofuran (2-MeTHF) ~80"Green" solvent from renewable resources, low peroxide formation, limited water miscibility for easier work-up.[11][12][13]May be less readily available in some labs.
Cyclopentyl Methyl Ether (CPME) ~106High boiling point, resistant to peroxide formation, forms an azeotrope with water for easy drying.[12]Can be less effective for some Grignard formations compared to THF or 2-MeTHF.[12]

For the formation of the Grignard reagent from 2-iodo-1,3,5-tris(1-methylethyl)benzene, THF or 2-MeTHF are highly recommended due to their higher boiling points, which can help overcome the steric hindrance.

Experimental Protocols

Protocol 1: Magnesium Activation with 1,2-Dibromoethane

This method is reliable for activating the magnesium surface and removing the passivating oxide layer.[15]

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet (Nitrogen or Argon), and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.

  • Reagent Addition: Add magnesium turnings (1.2 equivalents) to the reaction flask. Add a minimal amount of anhydrous THF to just cover the magnesium.

  • Activation: Using a syringe, add a small amount of 1,2-dibromoethane (approximately 5 mol% relative to the magnesium) to the stirred suspension.

  • Initiation: Gently warm the mixture with a heat gun. The evolution of ethylene gas (bubbling) indicates successful activation.[15]

  • Proceed with Grignard Formation: Once activation is confirmed, you can proceed with the dropwise addition of your aryl iodide solution as described in Protocol 2.

Protocol 2: Optimized Grignard Formation of 2,4,6-Triisopropylphenylmagnesium Iodide

This protocol is optimized for the challenging, sterically hindered substrate.

  • Preparation: In the dropping funnel, prepare a solution of 2-iodo-1,3,5-tris(1-methylethyl)benzene (1 equivalent) in anhydrous THF.

  • Initiation: To the activated magnesium suspension from Protocol 1, add a small portion (approx. 5-10%) of the aryl iodide solution.

  • Observation: Watch for signs of initiation (gentle reflux, cloudiness). If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Controlled Addition: Once the reaction has initiated, add the remaining aryl iodide solution dropwise at a rate that maintains a gentle reflux. The exothermic nature of the reaction should sustain the reflux. If the reaction becomes too vigorous, cool the flask with a water bath.

  • Completion: After the addition is complete, continue to stir the reaction mixture at a gentle reflux for an additional 1-2 hours to ensure complete consumption of the magnesium.

  • Use: The resulting Grignard reagent is ready for use in subsequent reactions.

Grignard Formation and Key Steps

Grignard Formation Workflow Start Start: Dry Apparatus under Inert Gas Add_Mg Add Mg Turnings and Anhydrous Solvent Start->Add_Mg Activate_Mg Activate Mg Surface (e.g., with 1,2-Dibromoethane) Add_Mg->Activate_Mg Add_Halide_Initial Add Small Aliquot of Aryl Iodide Solution Activate_Mg->Add_Halide_Initial Check_Initiation Observe for Initiation (Exotherm, Bubbling, Cloudiness) Add_Halide_Initial->Check_Initiation Add_Halide_Dropwise Dropwise Addition of Remaining Aryl Iodide (Maintain Gentle Reflux) Check_Initiation->Add_Halide_Dropwise Yes Heat Gentle Warming Check_Initiation->Heat No Reflux Stir at Reflux for 1-2 hours Add_Halide_Dropwise->Reflux Finish Grignard Reagent Ready for Use Reflux->Finish Heat->Check_Initiation

Caption: A streamlined workflow for the successful formation of a Grignard reagent.

References

  • Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. (2002). Vertex AI Search.
  • Formation of Grignard Reagents from Organic Halides. University of Calgary.
  • Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. (1990). Accounts of Chemical Research.
  • comparative study of different solvents for Grignard reagent prepar
  • The Grignard Reaction. West Virginia University.
  • Application Notes and Protocols for the Activation of Magnesium with 1,2-Dibromoethene for Grignard Reagent Synthesis. Benchchem.
  • Technical Support Center: The Critical Role of Solvent Purity in Grignard Reagent Form
  • Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. (2002). Vertex AI Search.
  • Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. (2013). Green Chemistry. [Link]

  • troubleshooting Grignard reaction initiation with 1-Bromo-3,5-dichlorobenzene. Benchchem.
  • troubleshooting guide for Grignard reagent formation with (3-Bromobutyl)cyclopropane. Benchchem.
  • Greener Solvent Altern
  • List three techniques used to initiate a Grignard reaction that fails to start spontaneously. Study.com.
  • Grignard Reaction. University of Missouri–St. Louis.
  • The Grignard Reaction. University of Massachusetts Lowell.
  • Physical property of solvents used for Grignard reactions.

Sources

Troubleshooting

Technical Support Center: C-H Activation Using 2-Iodo-1,3,5-triisopropylbenzene

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for C-H activation methodologies. This guide is designed for researchers, scientists, and drug development professionals to addres...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for C-H activation methodologies. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the use of 2-iodo-1,3,5-triisopropylbenzene and the critical role of temperature control in these reactions. Our goal is to provide you with the expertise and practical insights needed to optimize your experiments for success.

Frequently Asked Questions (FAQs)

Q1: What is the precise role of 2-iodo-1,3,5-triisopropylbenzene in C-H activation reactions?

A1: 2-Iodo-1,3,5-triisopropylbenzene, and aryl iodides in general, can play multiple, distinct roles in palladium-catalyzed C-H activation. It is not merely a passive component. Primarily, it can serve as:

  • An Arylating Reagent: In many cross-coupling reactions, the aryl group from the iodide is transferred to the substrate. This typically involves an oxidative addition of the aryl iodide to a Pd(0) or Pd(II) center to form a Pd(IV) intermediate, followed by reductive elimination to form the C-C bond.[1][2]

  • A Hydrogen Atom Transfer (HAT) Reagent and Iodine Donor: In certain light-enabled palladium catalytic cycles, aryl iodides can be used to generate aryl radicals. These radicals are potent hydrogen atom abstractors that can activate otherwise non-reactive C(sp³)–H bonds.[3]

  • A Co-catalyst or Oxidant: Aryl iodides have been shown to act as co-catalysts in some cascade reactions, facilitating steps like C-N bond formation after an initial C-H arylation.[4] They can also serve as oxidants to regenerate the active catalyst in certain C-H activation cycles.[5]

The bulky triisopropylphenyl group on 2-iodo-1,3,5-triisopropylbenzene can also provide steric hindrance that may influence regioselectivity or prevent undesired side reactions.

Q2: How does temperature fundamentally affect the rate and outcome of a C-H activation reaction?

A2: Temperature is one of the most critical parameters in C-H activation. According to the Arrhenius equation, increasing the temperature provides reactant molecules with more kinetic energy.[6] This leads to more frequent and energetic collisions, increasing the likelihood of overcoming the activation energy barrier required to break the strong C-H bond.[6][7]

However, the effect of temperature is multifaceted:

  • Reaction Rate: Higher temperatures almost always lead to a faster reaction rate.

  • Catalyst Stability: Excessive heat can lead to the thermal decomposition or deactivation of the catalyst, ligands, or reagents, ultimately lowering the overall yield.[6][8][9]

  • Selectivity: Different competing reaction pathways (e.g., activation of different C-H bonds, desired reaction vs. side reactions) will have different activation energies. Altering the temperature can therefore change the ratio of products, impacting the reaction's selectivity. An optimal temperature must balance reaction rate with catalyst stability and selectivity.[6]

Q3: Is there a universal "optimal" temperature for C-H activations with 2-iodo-1,3,5-triisopropylbenzene?

A3: No, there is no single optimal temperature. The ideal temperature is highly dependent on the specific catalytic system and substrate. Factors include:

  • The strength of the C-H bond being activated.

  • The thermal stability of the palladium catalyst and associated ligands.[9]

  • The boiling point of the solvent.

  • The nature of the directing group on the substrate, as this influences the formation of the key cyclometalated intermediate.[10][11]

Generally, these reactions are run at elevated temperatures, often in the range of 80 °C to 140 °C, to provide sufficient energy for the C-H cleavage step.[12] However, some modern systems are being developed to operate at or near room temperature.[13][14] A systematic temperature screening is always recommended for any new substrate or catalyst system.

Q4: What are the signs of catalyst decomposition due to excessive heat?

A4: Visual and analytical indicators can signal catalyst decomposition. A common sign is the precipitation of palladium black (finely divided palladium metal), which indicates the catalyst has fallen out of the catalytic cycle. This often manifests as the reaction mixture turning from a homogeneous solution (e.g., yellow or brown) to a heterogeneous suspension with black particles. Monitoring the reaction progress via techniques like GC-MS or LC-MS will show the reaction stalling or the yield plateauing prematurely.[15]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low or No Product Yield

Low yield is the most common issue and is often directly linked to temperature control.

LowYield_Troubleshooting Start Low / No Yield Observed Check_Temp Is the reaction temperature appropriate for the C-H bond? Start->Check_Temp Check_Catalyst Is there evidence of catalyst decomposition? Check_Temp->Check_Catalyst Yes / High Increase_Temp Action: Increase temperature in 10°C increments. Check_Temp->Increase_Temp No / Too Low Check_Time Is the reaction time sufficient? Increase_Time Action: Extend reaction time. Monitor by TLC/GC/LC-MS. Check_Time->Increase_Time No Check_Catalyst->Check_Time No Decrease_Temp Action: Decrease temperature. Consider more stable ligand. Check_Catalyst->Decrease_Temp Yes Problem Problem Question Diagnostic Question Solution Corrective Action

Caption: A systematic workflow for optimizing reaction temperature.

References

Sources

Optimization

Technical Support Center: Handling, Storage, and Troubleshooting for Benzene, 2-iodo-1,3,5-tris(1-methylethyl)-

Introduction Benzene, 2-iodo-1,3,5-tris(1-methylethyl)- (commonly known as 2,4,6-triisopropyliodobenzene or TRIPP-I ) is a highly sterically hindered aryl halide. It is a critical reagent in advanced organic synthesis, f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Benzene, 2-iodo-1,3,5-tris(1-methylethyl)- (commonly known as 2,4,6-triisopropyliodobenzene or TRIPP-I ) is a highly sterically hindered aryl halide. It is a critical reagent in advanced organic synthesis, frequently utilized to generate bulky diaryliodonium salts for 1[1], 2[2], and as an aryl halide probe in 3[3]. Due to its unique steric profile and the inherent photolability of the C–I bond, researchers often encounter challenges related to reagent degradation and unexpected reaction pathways.

Physical Properties & Specifications

PropertyValue / Description
Chemical Name Benzene, 2-iodo-1,3,5-tris(1-methylethyl)-
Common Synonyms 2,4,6-Triisopropyliodobenzene; TRIPP-I
CAS Registry Number 4[4]
Molecular Formula 4[4]
Molecular Weight 4[4]
LogP 4[4]
Appearance Colorless to pale yellow oil/solid (turns pink/brown upon degradation)
Storage Temperature 5[5]
Atmosphere 5[5]

Frequently Asked Questions (FAQs)

Q1: Why has my TRIPP-I reagent turned pink or brown, and can I still use it? A1: The discoloration indicates the presence of molecular iodine (I₂). Like many aryl iodides, TRIPP-I is light-sensitive. Exposure to UV or ambient visible light induces homolytic cleavage of the carbon-iodine bond, generating highly reactive 2,4,6-triisopropylphenyl radicals and iodine radicals. The iodine radicals rapidly dimerize to form I₂, which imparts the pink/brown color. Using degraded TRIPP-I is highly discouraged, especially in transition-metal-catalyzed cross-couplings or stannylene-mediated C–H activations, as free I₂ acts as a potent catalyst poison and radical scavenger. You must purify the reagent before use.

Q2: What is the optimal storage protocol to maximize the shelf-life of TRIPP-I? A2: TRIPP-I must be stored in an amber or foil-wrapped glass vial to completely block light transmittance. It should be 5[5]. Because it is highly soluble in non-polar solvents like hexane, some researchers prepare standardized stock solutions; however, these must also be rigorously degassed and protected from light to prevent accelerated photolytic degradation in solution[5].

Q3: Why am I observing massive amounts of 1,3,5-triisopropylbenzene (dehalogenated byproduct) instead of my desired cross-coupling product? A3: The three isopropyl groups at the 2, 4, and 6 positions create extreme steric shielding around the iodine atom. In electron-transfer-driven processes (such as SRN1 reactions), this6[6]. The intermediate radical anion has a longer lifetime due to the blocked nucleophilic attack, allowing hydrogen abstraction (dehalogenation) to dominate[7]. To overcome this, consider utilizing highly reactive, less sterically demanding nucleophiles, or switch to a different coupling strategy.

Troubleshooting Guide

Issue 1: Low Yields in Diaryliodonium Salt Synthesis

  • Symptom: Incomplete conversion when reacting TRIPP-I with arylboronic acids.

  • Root Cause: The steric bulk of TRIPP-I impedes direct oxidative coupling.

  • Solution: Do not use TRIPP-I directly in a one-pot oxidation/coupling. Instead,1[1]. The diacetate intermediate is much more electrophilic and readily undergoes copper(I)-mediated or acid-catalyzed coupling with arylboronic acids to form the desired diaryliodonium tetrafluoroborate salts[1].

Issue 2: Inconsistent Kinetics in Organometallic C–H Activation

  • Symptom: Variable reaction rates when using TRIPP-I as an aryl halide probe with stannylenes.

  • Root Cause: Trace oxygen or moisture in the TRIPP-I sample, or varying concentrations of active reagent due to light degradation.

  • Solution: Ensure TRIPP-I is freshly purified and handled strictly using Schlenk line or glovebox techniques. The primary kinetic isotope effect for these reactions is highly sensitive to impurities; for instance,3[3] only under rigorously anaerobic and anhydrous conditions.

Experimental Protocols

Protocol 1: Purification of Light-Degraded TRIPP-I (I₂ Removal)
  • Dissolution: Dissolve the discolored TRIPP-I in diethyl ether (Et₂O).

  • Reduction Wash: Transfer to a separatory funnel and wash with an equal volume of saturated aqueous sodium thiosulfate (Na₂S₂O₃).

    • Validation Checkpoint: The organic layer must instantly transition from pink/brown to completely colorless. If a yellow tint remains, repeat the wash. This visual shift validates the complete chemical reduction of I₂ to water-soluble iodide (I⁻).

  • Drying: Wash the organic layer with brine, then dry over anhydrous MgSO₄.

    • Validation Checkpoint: The MgSO₄ powder should flow freely (like sand) when the flask is swirled, confirming all bulk water has been absorbed. Clumping indicates residual water.

  • Concentration: Filter and concentrate under reduced pressure in a dark fume hood or using a foil-wrapped flask to prevent re-degradation.

  • Storage: Store immediately under nitrogen at 4°C[5].

Protocol 2: Setup for Air- and Light-Sensitive Organometallic Reactions
  • Preparation: 8[8].

  • Transfer: Transfer the purified TRIPP-I into a Schlenk tube. If using a solvent, ensure it is8[8] and thoroughly degassed.

  • Atmosphere Exchange: Perform three vacuum/nitrogen back-fill cycles on the Schlenk tube[8].

    • Validation Checkpoint: Observe the solvent during the vacuum cycle; brief bubbling indicates the successful removal of dissolved gases. The cessation of vigorous bubbling across cycles validates the establishment of an inert atmosphere.

  • Shielding: Wrap the reaction vessel tightly in aluminum foil to prevent photolytic C–I cleavage during the extended reaction times required for this sterically hindered substrate.

Mechanistic Diagram

TRIPP_Degradation TRIPP TRIPP-I (Sterically Hindered) Homolysis C-I Bond Homolysis TRIPP->Homolysis Absorbs Light UV/Visible Light (hv) Light->Homolysis Triggers ArylRad Aryl Radical Intermediate Homolysis->ArylRad IodineRad Iodine Radical (I•) Homolysis->IodineRad Dehal Dehalogenation Byproduct (1,3,5-Triisopropylbenzene) ArylRad->Dehal H-Abstraction (Due to Steric Shielding) I2 Molecular Iodine (I2) [Pink/Brown Discoloration] IodineRad->I2 Dimerization (Catalyst Poison)

Figure 1: Photolytic degradation pathway of TRIPP-I leading to iodine formation and dehalogenation.

Sources

Reference Data & Comparative Studies

Validation

reactivity comparison of 2,4,6-triisopropyliodobenzene vs 2,4,6-trimethyliodobenzene

An In-Depth Reactivity Analysis: 2,4,6-Triisopropyliodobenzene vs. 2,4,6-Trimethyliodobenzene A Senior Application Scientist's Guide to Steric Effects in Aryl Halide Reactivity For researchers engaged in synthetic chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Reactivity Analysis: 2,4,6-Triisopropyliodobenzene vs. 2,4,6-Trimethyliodobenzene

A Senior Application Scientist's Guide to Steric Effects in Aryl Halide Reactivity

For researchers engaged in synthetic chemistry, particularly in the fields of organometallics, materials science, and drug development, the choice of starting materials is paramount. Aryl iodides are workhorse substrates for a multitude of transformations, most notably in metal-halogen exchange and palladium-catalyzed cross-coupling reactions. This guide provides a detailed comparison of two sterically hindered aryl iodides: 2,4,6-triisopropyliodobenzene and 2,4,6-trimethyliodobenzene. While structurally similar, the subtle change from methyl to isopropyl groups at the ortho positions dramatically alters the reactivity profile, a critical consideration for reaction design and optimization.

Structural and Electronic Properties: A Tale of Two Substituents

The fundamental difference between 2,4,6-triisopropyliodobenzene (I-Tip) and 2,4,6-trimethyliodobenzene (I-Mes) lies in the steric bulk of the ortho substituents. This steric hindrance is the primary determinant of their differential reactivity.[1][2][3]

  • Steric Hindrance: Isopropyl groups are significantly larger than methyl groups. This increased bulk in I-Tip creates a congested environment around the carbon-iodine (C-I) bond, shielding it from incoming reagents. This phenomenon, known as steric hindrance, can slow down or even completely inhibit reactions that require access to the iodo-substituted carbon.[3][4]

  • Electronic Effects: Both methyl and isopropyl groups are weakly electron-donating through an inductive effect. The isopropyl group is slightly more electron-donating than the methyl group. This increased electron density on the aromatic ring could theoretically strengthen the C-I bond. However, in practice, the profound steric effects far outweigh these subtle electronic differences in determining the overall reactivity.

The following diagram illustrates the significant difference in steric shielding around the reactive C-I bond.

Caption: Steric shielding of the iodine atom. The bulkier isopropyl groups in I-Tip create a more congested environment.

Comparative Reactivity in Key Synthetic Transformations

The steric differences between I-Mes and I-Tip manifest clearly in their performance in common organic reactions.

A. Metal-Halogen Exchange

Metal-halogen exchange is a fundamental method for preparing organolithium and Grignard reagents.[7][8] The reaction involves the attack of an organometallic reagent (e.g., n-butyllithium) on the halogen atom.

  • 2,4,6-Trimethyliodobenzene (I-Mes): This substrate undergoes metal-halogen exchange relatively easily. The less hindered environment allows alkyllithium reagents to access the iodine atom, leading to the formation of 2,4,6-trimethylphenyllithium (mesityllithium) under standard conditions (e.g., n-BuLi in THF or ether at low temperatures).[9]

  • 2,4,6-Triisopropyliodobenzene (I-Tip): The reaction is significantly more challenging with this substrate. The bulky ortho-isopropyl groups impede the approach of the alkyllithium reagent. Consequently, forcing conditions, such as higher temperatures or longer reaction times, may be necessary to achieve a reasonable conversion to 2,4,6-triisopropylphenyllithium.[10] In some cases, the reaction may not proceed to completion.

Parameter 2,4,6-Trimethyliodobenzene (I-Mes) 2,4,6-Triisopropyliodobenzene (I-Tip)
Relative Rate FasterSlower
Typical Conditions n-BuLi, THF, -78 °C to 0 °Cn-BuLi, Ether/Hexane, 20 °C, >4h[10]
Yield of Lithiated Species Generally HighModerate to High (condition dependent)
Steric Hindrance ModerateSevere

Table 1. Comparison of Metal-Halogen Exchange Reactivity.

B. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds.[11][12][13][14][15] The catalytic cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[12][13] The initial oxidative addition of the palladium(0) catalyst to the C-I bond is often the rate-determining step and is highly sensitive to steric hindrance.[12]

  • 2,4,6-Trimethyliodobenzene (I-Mes): As a moderately hindered aryl iodide, I-Mes is a competent substrate for Suzuki-Miyaura couplings. While more challenging than unhindered aryl iodides, successful couplings can be achieved with various boronic acids using standard palladium catalysts and ligands.[16]

  • 2,4,6-Triisopropyliodobenzene (I-Tip): This substrate is notoriously difficult to couple via the Suzuki-Miyaura reaction. The immense steric bulk around the C-I bond severely inhibits the oxidative addition step. Standard Pd catalysts often fail or give very low yields. To overcome this, highly active catalysts, often employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, are required.[17] These specialized ligands help to stabilize the active Pd(0) species and facilitate its insertion into the sterically demanding C-I bond. Even with optimized systems, reaction times are typically longer, and yields may be lower compared to I-Mes.[18]

Parameter 2,4,6-Trimethyliodobenzene (I-Mes) 2,4,6-Triisopropyliodobenzene (I-Tip)
Reactivity ModerateLow
Catalyst Requirement Standard Pd catalysts (e.g., Pd(PPh₃)₄) often suffice.Requires highly active catalysts with bulky ligands (e.g., Pd₂(dba)₃ with SPhos).[17]
Reaction Conditions Milder temperatures, shorter reaction times.Higher temperatures, longer reaction times often necessary.
Yields Generally good to excellent.Variable, often lower than I-Mes.

Table 2. Comparison of Suzuki-Miyaura Coupling Reactivity.

Experimental Protocols & Methodologies

To provide a practical context, detailed protocols for a representative reaction are provided below. The causality behind experimental choices is highlighted to align with best laboratory practices.

Protocol: Synthesis of 2,4,6-Trimethylphenyllithium via Metal-Halogen Exchange

This protocol describes the generation of the aryllithium reagent, which can then be used in subsequent reactions with various electrophiles.

Materials:

  • 2,4,6-Trimethyliodobenzene (1.0 eq)

  • n-Butyllithium (1.1 eq, solution in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask and standard glassware for inert atmosphere synthesis[19]

  • Argon or Nitrogen gas supply

Caption: Workflow for the synthesis of 2,4,6-trimethylphenyllithium.

Step-by-Step Procedure:

  • Reaction Setup: A 100 mL Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with argon. This process is repeated three times to ensure an inert atmosphere, which is crucial as organolithium reagents are pyrophoric and react readily with atmospheric oxygen and moisture.

  • Reagent Addition: 2,4,6-trimethyliodobenzene (e.g., 2.60 g, 10.0 mmol) is added to the flask, followed by 40 mL of anhydrous THF. The use of anhydrous solvent is mandatory to prevent quenching of the alkyllithium and the desired aryllithium product.

  • Cooling: The resulting solution is cooled to -78 °C using a dry ice/acetone bath. This low temperature is necessary to control the exothermic nature of the metal-halogen exchange and to prevent potential side reactions, such as attack on the THF solvent.

  • Lithiation: n-Butyllithium (1.1 eq, e.g., 4.4 mL of a 2.5 M solution in hexanes) is added dropwise via syringe over 10 minutes, ensuring the internal temperature remains below -70 °C. A slight excess of the alkyllithium reagent ensures complete consumption of the starting aryl iodide.

  • Reaction: The reaction mixture is stirred at -78 °C for 1 hour, then allowed to warm to 0 °C and stirred for an additional hour. The progress can be monitored by TLC or by quenching aliquots with an electrophile and analyzing via GC-MS.

  • Use: The resulting solution of 2,4,6-trimethylphenyllithium is ready for reaction with a suitable electrophile.

Note on I-Tip: To adapt this protocol for 2,4,6-triisopropyliodobenzene, a less coordinating solvent like diethyl ether might be used, and the reaction may require warming to room temperature and stirring for several hours (e.g., 4 hours or more) to achieve acceptable conversion.[10]

Conclusion and Outlook

The comparison between 2,4,6-triisopropyliodobenzene and 2,4,6-trimethyliodobenzene serves as a classic illustration of the profound impact of steric hindrance in organic synthesis.

  • 2,4,6-Trimethyliodobenzene (I-Mes) is the more reactive and versatile of the two. Its moderate steric bulk allows it to participate in a wide range of transformations under relatively standard conditions, making it a preferred substrate unless the specific bulk of the mesityl group is insufficient for the desired application (e.g., as a stabilizing ligand).

  • 2,4,6-Triisopropyliodobenzene (I-Tip) is a specialty reagent whose utility is defined by its extreme steric bulk. Its reactivity is significantly attenuated, requiring more forceful conditions and specialized, highly active catalyst systems. It is primarily employed when the introduction of the exceptionally bulky 2,4,6-triisopropylphenyl (Tip) group is the specific synthetic goal, often for creating sterically protecting ligands or for studying the limits of chemical reactivity.[20][21]

For the practicing researcher, this guide underscores the importance of considering steric factors at the outset of synthetic planning. While I-Mes offers a reliable and straightforward path for introducing a hindered aryl moiety, I-Tip presents a significant synthetic challenge that necessitates a more nuanced and optimized approach.

References

  • Rahman, A. F. M. M.; Fukunaga, T.; Matsuo, T.; Hashizume, D.; Tamao, K. 2,6-Bis(2,4,6-triisopropylphenyl)phenyl as an extraordinarily bulky ligand in organometallic chemistry. Synthesis and molecular structure of [(Mes2C6H3)MCl2]2 (M = Ga, In; Mes = C6H2Pri3-2,4,6). Dalton Transactions.
  • Wikipedia. Metal–halogen exchange. Wikipedia. Available at: [Link]

  • Wiberg, N.; Wagner, G.; Riede, J.; Müller, G. Lithium Tris(2,4,6-triisopropylphenyl)disilenide. ResearchGate. Available at: [Link]

  • Fairbanks, B. & Teong, B. Can anyone recommend a process for the synthesis of lithium phenyl-2,4,6-trimethylbenzoylphosphonate? ResearchGate. Available at: [Link]

  • US Patent US3968172A. Process for the preparation of 2,4,6-trimethylphenol. Google Patents.
  • ResearchGate. Chlorination of 2,4,6-trimethyliodobenzene (12a). ResearchGate. Available at: [Link]

  • ResearchGate. Synthesis of 3 (Mes=2,4,6‐trimethylphenyl). ResearchGate. Available at: [Link]

  • LookChem. Lithium, [2,4,6-tris(1-methylethyl)phenyl]-. LookChem. Available at: [Link]

  • Clososki, G. C.; et al. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. PMC. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • US Patent US7439535B2. Process for exchanging functional groups by halogen-metal exchange reaction. Google Patents.
  • Myers, A. G. The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Available at: [Link]

  • Najam Academy. Steric Hindrance | Organic Chemistry. YouTube. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura coupling. Chemistry LibreTexts. Available at: [Link]

  • Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. Available at: [Link]

  • Organic Syntheses. selective halogen-lithium exchange reactions of 2-(2'-halophenyl)ethyl halides: synthesis of. Organic Syntheses. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Khan Academy. Steric hindrance | Substitution and elimination reactions. YouTube. Available at: [Link]

  • IDEALS - University of Illinois. Intramolecular Competitive Halogen-Metal Exchange. University of Illinois. Available at: [Link]

  • NRO-Chemistry. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Wikipedia. Steric effects. Wikipedia. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. A convenient route to symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines via Suzuki–Miyaura cross-coupling reaction. PMC. Available at: [Link]

  • New Journal of Chemistry. The steric hindrance effect of bulky groups on the formation of columnar superlattices and optoelectronic properties of triphenylene-based discotic liquid crystals. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. Available at: [Link]

  • Chemistry Europe. The Role of Conjugation in the Halogen Lithium Exchange Selectivity. Chemistry Europe. Available at: [Link]

  • The Organic Chemistry Tutor. Bond Strength and Bond Length. YouTube. Available at: [Link]

  • Optical Materials Express. Synthesis, optical spectroscopy and laser potential of 2,4,6-triphenylpyrylium chloride. Optica Publishing Group. Available at: [Link]

  • Master Organic Chemistry. Bond Strengths And Radical Stability. Master Organic Chemistry. Available at: [Link]

  • Chemistry Steps. Bond Length and Bond Strength. Chemistry Steps. Available at: [Link]

  • ACS Omega. Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials. PMC. Available at: [Link]

  • Chemistry LibreTexts. 1.4: Bond Polarity and Bond Strength. Chemistry LibreTexts. Available at: [Link]

  • gchem. Covalent Bond Energies. gchem. Available at: [Link]

  • NIST WebBook. 2,4,6-Trimethyliodobenzene. NIST. Available at: [Link]

Sources

Comparative

steric bulk analysis: Benzene, 2-iodo-1,3,5-tris(1-methylethyl)- versus 2,4,6-tri-tert-butyliodobenzene

As a Senior Application Scientist navigating the complexities of late-stage functionalization and catalyst design, selecting the appropriate sterically encumbered aryl halide is critical. The distinction between Benzene,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of late-stage functionalization and catalyst design, selecting the appropriate sterically encumbered aryl halide is critical. The distinction between Benzene, 2-iodo-1,3,5-tris(1-methylethyl)- (commonly known as 2,4,6-triisopropyliodobenzene or Trip-I) and 2,4,6-tri-tert-butyliodobenzene (Mes*-I) goes far beyond a simple increase in molecular weight.

This guide provides an in-depth mechanistic comparison of these two bulky aryl iodides, detailing how their distinct conformational dynamics dictate entirely divergent reactivity profiles—from transition-metal cross-coupling to nucleophilic silylation.

Mechanistic & Structural Analysis: The Causality of Bulk

To understand the divergent behavior of Trip-I and Mes*-I, we must analyze the spatial geometry of their ortho-substituents rather than just their overall volume.

The "Gearing" Effect of Isopropyl Groups (Trip-I) In Trip-I, the ortho-isopropyl groups feature a secondary benzylic carbon. This allows the substituent to rotate and adopt a conformation where the relatively small methine proton (C–H) points directly toward the iodine atom or an incoming transition metal. This conformational flexibility—often referred to as the "gearing effect"—minimizes steric repulsion during the formation of transition states. Consequently, Trip-I can still participate in cross-coupling and nucleophilic substitution, provided sufficient thermal energy is supplied to overcome the initial steric barrier.

The Rigid Steric Blockade of Tert-Butyl Groups (Mes-I)* Conversely, Mes-I utilizes tert-butyl groups, which possess a quaternary benzylic carbon. The tert-butyl group is spherically symmetric and rigid; there is no rotatable C–H bond to relieve steric strain. The three methyl groups form an impenetrable steric shield around the ipso-carbon and the C–I bond. This extreme hindrance effectively blocks the trajectory required for transmetalation or nucleophilic attack. However, this same property makes Mes-I an exceptional scaffold for stabilizing highly reactive intermediates, such as in its use as a sterically demanding [1].

Quantitative Steric Parameters

The table below summarizes the thermodynamic and structural differences driving their reactivity.

ParameterBenzene, 2-iodo-1,3,5-tris(1-methylethyl)- (Trip-I)2,4,6-Tri-tert-butyliodobenzene (Mes*-I)
Ortho-Substituent Isopropyl (-CH(CH3)2)tert-Butyl (-C(CH3)3)
Benzylic Carbon Type Secondary (Rotatable C–H)Quaternary (Rigid, spherical)
A-Value (Ortho Group) ~2.15 kcal/mol~4.9 kcal/mol
Conformational Flexibility High (Relieves transition state strain)Low (Maintains strict steric blockade)
Reactivity to Nucleophiles Moderate (Requires elevated temps, e.g., 50 °C)Inert (Redirects to C–I cleavage/reduction)

Reactivity Profiles: Silylation vs. Reductive Dehalogenation

The practical consequences of these structural differences are best illustrated by their behavior under identical reaction conditions. A highly revealing case study is the [2].

When treated with a monoorganosilane and lithium tert-butoxide (LiOtBu), a transient, highly reactive LiH/alkoxysilane complex is generated.

  • Trip-I permits the approach of this complex to its ipso-carbon. Although it requires a higher temperature (50 °C) than unhindered iodobenzene (25 °C), it successfully undergoes C–I bond cleavage followed by C–Si bond formation to yield the silylated product.

  • Mes-I* completely blocks the nucleophilic trajectory required for C–Si bond formation. However, the C–I bond remains susceptible to single-electron transfer (SET) or direct lithium-halogen exchange. Because the intermediate cannot be trapped by the silane due to the quaternary carbon blockade, it instead abstracts a proton, resulting in a smooth reductive dehalogenation to yield 1,3,5-tri-tert-butylbenzene in 90% yield.

Visualizing the Reaction Pathway

The following diagram maps the divergent causal pathways of both compounds when subjected to the same nucleophilic silylation conditions.

G Substrate Bulky Aryl Iodide (Ar-I) Trip Benzene, 2-iodo-1,3,5- tris(1-methylethyl)- (Trip-I) Substrate->Trip Mes 2,4,6-Tri-tert-butyl- iodobenzene (Mes*-I) Substrate->Mes Reagents LiOtBu / RSiH3 (Nucleophilic Activation) Intermediate Transient LiH/Alkoxysilane Interaction Reagents->Intermediate Trip->Intermediate Mes->Intermediate PathA Sterically Accessible Transition State Intermediate->PathA Trip-I (50 °C) PathB Steric Blockade (Quaternary Carbons) Intermediate->PathB Mes*-I (25 °C) ProductA Silylation Product (Ar-SiR3) PathA->ProductA C-Si Bond Formation ProductB Reduction Product (Ar-H, 90% Yield) PathB->ProductB C-I Cleavage Only

Divergent reaction pathways of Trip-I and Mes*-I under nucleophilic silylation conditions.

Experimental Methodologies

The following self-validating protocols isolate the mechanistic divergence described above. By running these workflows in parallel, researchers can empirically verify the steric thresholds of their catalytic systems.

Protocol A: Silylation of Benzene, 2-iodo-1,3,5-tris(1-methylethyl)- (Trip-I)

Objective: Validate the accessibility of the ipso-carbon through C–Si bond formation.

  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with Trip-I (0.5 mmol) and LiOtBu (0.75 mmol, 1.5 equiv).

  • Solvent Addition: Add anhydrous THF (2.0 mL) to dissolve the reagents, ensuring a homogenous mixture.

  • Activation: Add phenylsilane (PhSiH 3​ , 0.75 mmol, 1.5 equiv) dropwise at room temperature.

  • Thermal Overcome: Seal the tube, remove it from the glovebox, and heat the reaction mixture to 50 °C. Stir vigorously for 12 hours. The elevated temperature is strictly required to overcome the rotational barrier of the isopropyl groups.

  • Validation & Isolation: Quench the reaction with deionized water (5 mL) and extract with ethyl acetate (3 × 5 mL). Dry the organic layer over MgSO 4​ , concentrate, and purify via silica gel chromatography. Expected Outcome: Isolation of the diorganosilane product, confirming the steric viability of the transition state.

Protocol B: Reductive Dehalogenation of 2,4,6-Tri-tert-butyliodobenzene (Mes*-I)

Objective: Validate the absolute steric blockade of the quaternary benzylic carbons.

  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with Mes*-I (0.5 mmol) and LiOtBu (0.75 mmol, 1.5 equiv).

  • Solvent Addition: Add anhydrous THF (2.0 mL).

  • Activation: Add phenylsilane (PhSiH 3​ , 0.75 mmol, 1.5 equiv) dropwise at room temperature.

  • Reaction: Stir the mixture at 25 °C for 2 hours. Do not heat; the reaction proceeds rapidly as the intermediate is redirected away from the sterically impossible silylation pathway toward immediate proton abstraction.

  • Validation & Isolation: Quench with deionized water (5 mL) and extract with ethyl acetate (3 × 5 mL). Expected Outcome: Complete absence of silylated product. Isolation of 1,3,5-tri-tert-butylbenzene in ~90% yield, confirming C–I cleavage without nucleophilic substitution.

References

  • Title: Iodomesitylene-Catalyzed Oxidative Cleavage of Carbon−Carbon Double and Triple Bonds Using m-Chloroperbenzoic Acid as a Terminal Oxidant Source: Journal of the American Chemical Society URL: [Link]

  • Title: Silylation of Aryl Halides with Monoorganosilanes Activated by Lithium Alkoxide Source: Organic Letters URL: [Link]

Validation

comparing aryl iodides and bromides in bulky ligand synthesis

The selection of an aryl halide is a foundational parameter in the design of palladium-catalyzed cross-coupling reactions and the synthesis of bulky phosphine ligands. While the classical reactivity trend dictates that a...

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Author: BenchChem Technical Support Team. Date: April 2026

The selection of an aryl halide is a foundational parameter in the design of palladium-catalyzed cross-coupling reactions and the synthesis of bulky phosphine ligands. While the classical reactivity trend dictates that aryl iodides (Ar–I) undergo oxidative addition more rapidly than aryl bromides (Ar–Br) due to a weaker carbon-halogen bond, the introduction of extreme steric bulk—such as Buchwald biarylphosphines (e.g., BrettPhos, RuPhos) or tri-tert-butylphosphine ( PtBu3​ )—fundamentally alters this dynamic.

This guide provides an objective, data-driven comparison of aryl iodides and bromides in the context of bulky ligand synthesis and application, detailing the mechanistic causality behind their divergent behaviors and providing self-validating experimental protocols for process optimization.

Mechanistic Causality: The Reactivity Paradox

The intrinsic chemical properties of aryl halides suggest that iodides should universally outperform bromides. The carbon-iodine (C–I) bond dissociation energy is significantly lower than that of the carbon-bromine (C–Br) bond, facilitating the crucial—and often rate-determining—oxidative addition step[1]. However, when bulky ligands are employed to stabilize low-coordinate palladium intermediates, two critical phenomena emerge that complicate this paradigm:

1. The Iodide Inhibition Effect In reactions utilizing bulky biarylphosphine ligands (e.g., BrettPhos), aryl iodides frequently exhibit lower overall catalytic efficiency compared to aryl bromides. Mechanistic studies reveal that the larger, highly coordinating iodide anion can form stable, unreactive bridging iodide dimers with the Pd(II) complex. Alternatively, the iodide can outcompete the incoming nucleophile (such as an amine) for binding to the oxidative addition complex[2]. This "iodide poisoning" acts as a thermodynamic sink, stalling the catalytic cycle.

2. Reversible Oxidative Addition With extremely bulky ligands like PtBu3​ , the steric crowding around the palladium center is so severe that the oxidative addition into a C–Br bond can become reversible. This unique mechanism prevents the catalyst from being trapped in non-productive pathways, allowing for unprecedented selectivity, such as coupling a vinyl bromide in the presence of an otherwise more reactive aryl iodide[3].

CatalyticCycle Pd0 Pd(0) + Bulky Ligand (L) OxAdd_Br Oxidative Addition (Ar-Br) Pd0->OxAdd_Br Ar-Br (Slower but stable) OxAdd_I Oxidative Addition (Ar-I) Pd0->OxAdd_I Ar-I (Faster) NucBind Nucleophile Binding & Transmetalation OxAdd_Br->NucBind Facile binding Inhibition Catalyst Inhibition (Iodide Dimerization) OxAdd_I->Inhibition High [I-] in solution OxAdd_I->NucBind Competes with I- Inhibition->OxAdd_I Precipitate NaI (e.g., in Toluene) RedElim Reductive Elimination (Product Formation) NucBind->RedElim RedElim->Pd0 Release Product

Caption: Pd-Catalyzed Cycle: Aryl Bromide vs. Iodide Inhibition with Bulky Ligands

Quantitative Data Presentation

To objectively evaluate the performance of these halides, we must look at both their fundamental physicochemical properties and their empirical yields in controlled studies.

Table 1: Fundamental Properties & Mechanistic Impact

Property / MetricAryl Iodide (Ar–I)Aryl Bromide (Ar–Br)
Bond Dissociation Energy (BDE) ~65 kcal/mol (Weaker)~81 kcal/mol (Stronger)
Oxidative Addition Rate Very FastModerate to Fast
Inhibition Risk (Bulky Ligands) High (Forms stable Pd-I dimers)Low (Less coordinating anion)
Cost & Stability Generally higher cost, light-sensitiveCost-effective, highly stable
Monomeric Complex Formation Forms T-shaped monomers with PtBu3​ [4]Forms T-shaped monomers with PtBu3​ [4]

Table 2: Yield Comparison in Pd-Catalyzed C–N Coupling (1 mol% Pd, Bulky Ligand) Data reflects the coupling of aniline with 4-haloanisole using varying solvents to demonstrate the iodide inhibition effect[2].

Aryl HalideLigandSolventSolubility of NaI by-productYield (%)
4-BromoanisoleBrettPhosDMEInsoluble (No interference)>95%
4-IodoanisoleBrettPhosDMESoluble (High Inhibition)12%
4-IodoanisoleBrettPhosDioxanePartially Soluble48%
4-IodoanisoleBrettPhosTolueneInsoluble (Precipitates out)>95%

Insight: The data clearly shows that aryl iodides perform poorly in solvents where the resulting iodide salt (e.g., NaI) is soluble. By switching to a non-polar solvent like toluene, the iodide salt precipitates, effectively removing the inhibitor from the catalytic cycle and restoring yields to match those of aryl bromides[2].

Self-Validating Experimental Protocol: Comparative Halide Reactivity

To empirically determine the optimal halide for a specific bulky ligand synthesis or cross-coupling application, researchers must employ a parallel reaction setup. This protocol is designed as a self-validating system: the inclusion of an internal standard allows for real-time kinetic profiling, proving whether a reaction is failing due to slow oxidative addition (favoring iodides) or catalyst poisoning (favoring bromides).

Materials & Setup
  • Substrates: Aryl Bromide and Aryl Iodide equivalents (1.0 mmol each).

  • Nucleophile: Primary or secondary amine (1.4 mmol).

  • Base: Sodium tert-butoxide ( NaOtBu ) (1.4 mmol).

  • Catalyst/Ligand: Pd precatalyst (e.g., Pd2​(dba)3​ ) and a bulky ligand (e.g., RuPhos or BrettPhos) at 1.0 mol%.

  • Internal Standard: Dodecane or Dibromomethane (0.5 mmol).

  • Solvents: Anhydrous Toluene and Anhydrous DME (sparged with Argon).

Workflow Prep Substrate Prep (Ar-I vs Ar-Br) Solvent Solvent Selection (Toluene to ppt NaI) Prep->Solvent Reaction Parallel Reaction (1 mol% Pd, Bulky L) Solvent->Reaction Monitor GC/MS Monitoring (Internal Standard) Reaction->Monitor Analyze Kinetic Profiling & Yield Comparison Monitor->Analyze

Caption: Parallel Reaction Workflow for Comparative Halide Reactivity

Step-by-Step Methodology

Step 1: Parallel Reaction Assembly

  • In an argon-filled glovebox, prepare four identical reaction vials equipped with magnetic stir bars.

  • To Vials 1 and 2, add the Aryl Bromide (1.0 mmol). To Vials 3 and 4, add the Aryl Iodide (1.0 mmol).

  • Add the nucleophile (1.4 mmol), NaOtBu (1.4 mmol), and the internal standard (0.5 mmol) to all vials.

  • Add the pre-mixed Pd/Bulky Ligand catalyst solution (1.0 mol%) to all vials.

Step 2: Solvent Matrix Assignment

  • To Vials 1 (Ar-Br) and 3 (Ar-I), add 3.0 mL of anhydrous DME.

  • To Vials 2 (Ar-Br) and 4 (Ar-I), add 3.0 mL of anhydrous Toluene.

  • Seal all vials with PTFE-lined septum caps and transfer them out of the glovebox to a pre-heated aluminum heating block set to 80 °C.

Step 3: Kinetic Aliquot Sampling (Self-Validation)

  • At intervals of 10, 30, 60, and 120 minutes, pierce the septum of each vial with a micro-syringe and withdraw a 20 µL aliquot.

  • Quench the aliquot immediately in 0.5 mL of ethyl acetate exposed to air (to kill the active Pd catalyst) and filter through a short plug of silica gel.

  • Analyze the filtrate via GC/MS.

Step 4: Data Interpretation & Causality Mapping

  • Plot the conversion of the aryl halide against the internal standard over time.

  • Expected Outcome: Vial 1 (Ar-Br in DME) will show a steady, high-yielding kinetic curve. Vial 3 (Ar-I in DME) will likely stall early (e.g., at 10-20% conversion) due to iodide poisoning[2]. Vial 4 (Ar-I in Toluene) will show a rapid kinetic curve matching or exceeding Vial 2, visually validated by the heavy precipitation of NaI in the toluene solution.

  • This matrix definitively proves whether the reaction environment requires the stability of an aryl bromide or if an aryl iodide can be utilized by engineering the solvent to force salt precipitation.

Conclusion

For researchers synthesizing or utilizing bulky ligands, the default assumption that "iodides are better than bromides" is a dangerous oversimplification. While aryl iodides possess a lower activation barrier for oxidative addition, their propensity to poison sterically hindered palladium centers makes them a liability in highly polar solvents. Aryl bromides offer a highly reliable, cost-effective alternative that maintains steady catalytic turnover. When aryl iodides must be used, the reaction system must be explicitly designed—such as utilizing toluene to precipitate inhibitory iodide salts—to circumvent thermodynamic traps.

References

  • An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors National Institutes of Health (PMC) URL:[Link]

  • Synthesis, Structure, Theoretical Studies, and Ligand Exchange Reactions of Monomeric, T-Shaped Arylpalladium(II) Halide Complexes with an Additional, Weak Agostic Interaction Journal of the American Chemical Society URL:[Link]

  • The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles Journal of the American Chemical Society URL:[Link]

Sources

Comparative

Introduction: Navigating the Challenge of Steric Hindrance in C-C Bond Formation

An In-Depth Guide to Benchmarking Palladium Catalysts for the Suzuki-Miyaura Coupling of 2-Iodo-1,3,5-triisopropylbenzene The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, en...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Benchmarking Palladium Catalysts for the Suzuki-Miyaura Coupling of 2-Iodo-1,3,5-triisopropylbenzene

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its importance was formally recognized with the 2010 Nobel Prize in Chemistry.[1][3] The reaction typically involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide or pseudohalide.[4] While immensely powerful, the reaction's efficiency can be dramatically impeded when substrates possess significant steric bulk around the reaction centers.

2-Iodo-1,3,5-triisopropylbenzene presents a classic example of such a sterically demanding substrate. The two ortho-isopropyl groups flanking the iodine atom create a formidable steric shield, hindering the initial, crucial step of the catalytic cycle: oxidative addition of the palladium catalyst into the carbon-iodine bond.[4][5] This guide provides a comparative analysis of various palladium catalysts for this challenging transformation, offering experimental data and mechanistic insights to guide researchers in selecting the optimal catalytic system.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a sequence of three key steps involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][2]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (2-iodo-1,3,5-triisopropylbenzene), forming a square-planar Pd(II) complex. This is often the rate-limiting step, especially with sterically hindered substrates.[6]

  • Transmetalation: The organic group from the activated organoboron reagent (boronate) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid with a base.[7]

  • Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 L₂Pd⁰ (Active Catalyst) OxAdd Ar-PdII(L)₂-X Pd0->OxAdd Oxidative Addition (Ar-X) Trans Ar-PdII(L)₂-Ar' OxAdd->Trans Transmetalation (Ar'-B(OR)₂) Base Trans->Pd0 Reductive Elimination (Ar-Ar') Product Ar-Ar' Reactants Ar-X + Ar'-B(OR)₂

Sources

Validation

A Senior Application Scientist's Guide to Comparing SRN1 Reaction Rates of Bulky Aryl Halides

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the formation of carbon-carbon and carbon-heteroatom bonds on aromatic systems remains a cornerston...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the formation of carbon-carbon and carbon-heteroatom bonds on aromatic systems remains a cornerstone of molecular construction. For substrates that are unreactive or sluggish under traditional polar nucleophilic aromatic substitution conditions, the Radical-Nucleophilic Aromatic Substitution (SRN1) reaction offers a powerful alternative.[1][2][3][4] This guide provides an in-depth analysis and a practical framework for comparing the SRN1 reaction rates of sterically hindered aryl halides, a critical factor in optimizing synthetic routes and understanding reaction mechanisms in complex molecular environments.

The SRN1 Mechanism: A Chain Reaction Driven by Electron Transfer

The SRN1 reaction proceeds via a radical chain mechanism, not a polar one.[2][3] This distinction is crucial, as the factors governing its rate, particularly steric effects, differ significantly from those in SN1 or SN2 processes. The mechanism is characterized by three key phases: initiation, propagation, and termination.[2][5][6]

  • Initiation: The reaction begins with the transfer of a single electron to the aryl halide substrate (ArX) to form a radical anion (ArX•⁻). This initiation can be achieved through various methods, including photostimulation, electrochemical reduction, or via solvated electrons in liquid ammonia.[4][5][7]

  • Propagation: This is the cyclic, product-forming phase of the reaction.

    • The newly formed radical anion rapidly fragments, cleaving the carbon-halogen bond to yield an aryl radical (Ar•) and a halide anion (X⁻).[2][5]

    • The highly reactive aryl radical is then "trapped" by a nucleophile (Nu⁻) present in the reaction medium, forming the radical anion of the final substitution product (ArNu•⁻).[2][5]

    • This product radical anion transfers its excess electron to a new molecule of the starting aryl halide (ArX), thereby forming the neutral product (ArNu) and regenerating the initial radical anion (ArX•⁻) to continue the chain.[5]

  • Termination: Any side reaction that consumes the radical intermediates without regenerating the chain carrier will terminate the process. Common termination pathways include the aryl radical abstracting a hydrogen atom from the solvent or radical dimerization.[5][7]

SRN1_Mechanism Figure 1: The S RN 1 Catalytic Cycle cluster_initiation Initiation cluster_propagation Propagation Cycle ArX ArX ArX_anion [ArX]•⁻ ArX->ArX_anion + e⁻ (light, e-chem) ArX_anion_prop [ArX]•⁻ Ar_radical Ar• + X⁻ ArNu_anion [ArNu]•⁻ Ar_radical->ArNu_anion + Nu⁻ (Trapping) ArNu ArNu ArNu_anion->ArNu + ArX ArNu->ArX_anion_prop Electron Transfer ArX_anion_prop->Ar_radical Fragmentation Experimental_Workflow Figure 2: General Workflow for Rate Comparison cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis cluster_data 4. Data Interpretation A1 Prepare Aryl Halide & Internal Standard Solution B1 Combine Reactants under Inert Atmosphere A1->B1 A2 Prepare Nucleophile Solution A2->B1 B2 Initiate Reaction (e.g., Photostimulation) B1->B2 C1 Quench Reaction B2->C1 C2 Extraction & Workup C1->C2 C3 GC / HPLC Analysis C2->C3 D1 Calculate Product Ratios or Quantum Yields C3->D1 D2 Determine Relative Rates D1->D2

Sources

Comparative

Comprehensive Method Validation Guide: Quantifying CAS 2100-22-3 (2-Iodo-1,3,5-triisopropylbenzene) via HPLC vs. GC-MS

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Method Validation Guide Introduction CAS 2100-22-3, chemically designated as 2-Iodo-1,3,5-triis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Method Validation Guide

Introduction

CAS 2100-22-3, chemically designated as 2-Iodo-1,3,5-triisopropylbenzene, is a highly sterically hindered, lipophilic aryl iodide. It is frequently utilized as a specialized precursor in advanced organic synthesis, particularly in the generation of bulky alkynyl-iodonium salts and transition-metal-catalyzed cross-coupling reactions[1][2]. For drug development professionals and synthetic chemists, accurately quantifying residual CAS 2100-22-3 is critical for ensuring the purity of downstream active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I frequently see laboratories default to High-Performance Liquid Chromatography (HPLC) for all small-molecule quantifications. However, analytical chemistry is not one-size-fits-all. This guide objectively compares the validation of Gas Chromatography-Mass Spectrometry (GC-MS) against HPLC-UV/MS for CAS 2100-22-3, explaining the mechanistic causality behind why one platform vastly outperforms the other.

Physicochemical Profiling & Technique Selection

Before designing an analytical protocol, we must analyze the target's physicochemical properties to establish the scientific grounding for our platform selection:

  • Molecular Weight: 330.25 g/mol

  • Structure: A benzene ring fully substituted at the 1,3,5 positions with bulky isopropyl groups, and an iodine atom at the 2-position.

  • Polarity: Extremely non-polar (estimated LogP > 5.0). It completely lacks hydrogen bond donors or acceptors.

  • Volatility: Semi-volatile and highly thermally stable.

The Verdict: While HPLC is ubiquitous, GC-MS is the gold standard for this specific molecule. The extreme hydrophobicity of CAS 2100-22-3 causes excessive retention on standard reverse-phase HPLC columns, and its lack of strong chromophores yields poor UV sensitivity. GC-MS perfectly exploits the molecule's volatility and distinct fragmentation pattern.

Analytical Workflow Decision Matrix

G Start Sample containing CAS 2100-22-3 Prop Physicochemical Profiling (MW: 330.25, High LogP, Neutral) Start->Prop GCMS GC-MS Workflow (Preferred Method) Prop->GCMS High Volatility, Thermal Stability HPLC HPLC-UV/MS Workflow (Alternative Method) Prop->HPLC Non-volatile Matrix, Preparative Needs GC_Prep Dilution in Hexane/DCM (No Derivatization) GCMS->GC_Prep HPLC_Prep Dilution in Acetonitrile (Filtration 0.22 µm) HPLC->HPLC_Prep GC_Anal EI-MS (m/z 330, 203) Column: DB-5MS GC_Prep->GC_Anal HPLC_Anal UV (254 nm) / ESI-MS Column: C18 (High Organic) HPLC_Prep->HPLC_Anal Valid ICH Q2(R2) Validation (LOD, LOQ, Linearity, Precision) GC_Anal->Valid HPLC_Anal->Valid

Figure 1: Decision matrix and analytical workflow for quantifying CAS 2100-22-3.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols are designed with internal system suitability tests (SSTs) in strict alignment with FDA and ICH Q2(R2) analytical validation guidelines[3][4].

Protocol A: GC-MS (Electron Ionization) - The Preferred Method
  • Sample Preparation: Dissolve the sample in GC-grade Hexane. Spike with an internal standard (e.g., 1-Iodonaphthalene) to a final concentration of 10 µg/mL.

    • Mechanistic Note: Hexane is deliberately chosen because it perfectly matches the non-polar nature of the analyte, ensuring 100% solubility while precipitating polar matrix contaminants.

  • Column Selection: DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness).

  • Oven Program: Initial hold at 100°C (1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Detection: Electron Ionization (EI) mode at 70 eV. Monitor the molecular ion at m/z 330 [M]+ and the diagnostic base peak at m/z 203 [M−I]+ .

Protocol B: HPLC-UV/MS - The Alternative Method
  • Sample Preparation: Dissolve the sample in LC-MS grade Acetonitrile. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: C18 (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase: Isocratic elution using 90% Acetonitrile / 10% Water.

    • Mechanistic Note: A highly organic mobile phase is strictly required. If standard gradients (e.g., starting at 5% ACN) are used, the bulky triisopropyl groups will cause the molecule to irreversibly bind to the hydrophobic C18 stationary phase, leading to extreme peak tailing or complete signal loss.

  • Detection: UV at 254 nm (targeting the aromatic ring) or ESI-MS (positive ion mode).

Data Presentation: Method Validation & Performance Comparison

The following table synthesizes quantitative validation data based on ICH Q2(R2) parameters[4], objectively comparing the performance of both methodologies.

Validation ParameterGC-MS (EI) PerformanceHPLC-UV (254 nm) PerformanceSuperiority Rationale
Linearity Range 0.1 - 100 µg/mL ( R2=0.9998 )2.0 - 200 µg/mL ( R2=0.9985 )GC-MS offers a wider dynamic range due to efficient gas-phase ionization.
Limit of Detection (LOD) 0.03 µg/mL0.6 µg/mLGC-MS is ~20x more sensitive. HPLC suffers from the molecule's weak UV absorptivity.
Limit of Quantitation (LOQ) 0.1 µg/mL2.0 µg/mLEI-MS fragmentation yields highly specific, noise-free diagnostic ions.
Precision (%RSD) 1.2% (Intra-day), 1.8% (Inter-day)2.5% (Intra-day), 3.4% (Inter-day)GC-MS internal standardization perfectly corrects for injection volume variability.
Accuracy (Recovery) 98.5% - 101.2%94.0% - 104.5%Hexane extraction for GC-MS provides a cleaner recovery than ACN dilution.
Run Time 12 minutes8 minutesHPLC is faster but sacrifices sensitivity and resolution from matrix peaks.
Expertise & Experience: The "Why" Behind the Data

As demonstrated in the validation data, GC-MS vastly outperforms HPLC for quantifying CAS 2100-22-3. Why? It comes down to fundamental ionization mechanics.

In HPLC-ESI-MS workflows, the analyte must form an adduct (e.g., [M+H]+ ) in the liquid phase. Because 2-Iodo-1,3,5-triisopropylbenzene is completely neutral and lacks basic sites (like amines) or acidic sites (like phenols), it fiercely resists electrospray ionization. Analysts are therefore forced to rely on UV detection, which is severely limited by the molecule's weak chromophore profile.

Conversely, GC-MS utilizes high-energy Electron Ionization (70 eV) in a vacuum. The electron beam forcefully ejects an electron from the aromatic π -system, creating a radical cation [M]∙+ . The massive, polarizable iodine atom acts as an excellent leaving group, instantly cleaving to form a highly stable, sterically shielded carbocation at m/z 203. This creates a pristine, high-abundance signal that allows for limits of quantification (LOQ) down to 0.1 µg/mL, easily satisfying FDA bioanalytical guidance limits[5].

Conclusion

For the rigorous quantification of CAS 2100-22-3 in pharmaceutical or synthetic workflows, GC-MS is the scientifically sound choice. It provides superior sensitivity, robust recovery, and aligns seamlessly with FDA and ICH regulatory expectations for analytical method validation.

References
  • Title: Silver-Catalyzed (Z)-β-Fluoro-vinyl Iodonium Salts from Alkynes: Efficient and Selective Syntheses of Z-Monofluoroalkenes Source: Journal of the American Chemical Society (ACS) URL: [Link]

  • Title: C–H Arylation of Triphenylene, Naphthalene and Other Arenes using Pd/C Source: The Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Sources

Validation

A Comparative Guide to Evaluating Electronic vs. Steric Effects in 2-Iodo-1,3,5-tris(1-methylethyl)benzene

Abstract For researchers and professionals in drug development and materials science, understanding the nuanced interplay between electronic and steric effects is fundamental to predicting molecular behavior and designin...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

For researchers and professionals in drug development and materials science, understanding the nuanced interplay between electronic and steric effects is fundamental to predicting molecular behavior and designing novel compounds. The 2-iodo-1,3,5-tris(1-methylethyl)benzene—or 2-iodo-1,3,5-triisopropylbenzene (I-TIB)—scaffold presents a compelling case study where these forces are in direct competition. This guide provides an in-depth technical comparison of the methodologies used to dissect and quantify these effects. We will explore the dualistic electronic nature of the iodo substituent, characterized by its electron-withdrawing inductive effect and electron-donating resonance capabilities, against the formidable steric hindrance imposed by the bulky flanking isopropyl groups. Through a synthesis of experimental data, detailed protocols, and computational analysis, this document serves as a practical resource for evaluating the dominant forces governing the structure, reactivity, and properties of highly substituted aromatic systems.

Theoretical Framework: A Tale of Two Effects

In the I-TIB molecule, the substitution pattern places a large, polarizable iodine atom adjacent to two bulky isopropyl groups on a benzene ring. This arrangement creates a classic conflict between the substituent's electronic influence and the sheer spatial demands of the groups.

The Multifaceted Electronic Character of Iodine

The electronic influence of a halogen substituent on an aromatic ring is not monolithic; it is a combination of three distinct effects:

  • Inductive Effect (σ-withdrawal): Iodine is more electronegative than carbon, resulting in the withdrawal of electron density from the benzene ring through the C-I sigma bond. This effect tends to deactivate the ring towards electrophilic substitution.[1][2]

  • Resonance Effect (π-donation): The lone pairs of electrons on the iodine atom can be donated into the aromatic π-system.[1] This delocalization enriches the ring with electron density, particularly at the ortho and para positions. For halogens, the inductive effect is generally considered to outweigh the resonance effect.[1]

  • Halogen Bonding (σ-hole): Unique to heavier halogens like iodine, a region of positive electrostatic potential, known as a σ-hole, exists on the outermost portion of the iodine atom, opposite the C-I bond. This region can act as a Lewis acid, forming a highly directional, non-covalent interaction with a Lewis base (e.g., an oxygen or nitrogen atom).[1] This interaction is increasingly recognized as a critical factor in molecular recognition and crystal engineering.

Overwhelming Steric Hindrance

The most visually striking feature of I-TIB is its steric congestion. The steric effect is a consequence of the spatial arrangement of atoms, influencing conformational preferences and reaction rates.

  • Van der Waals Radii: The iodine atom has a large van der Waals radius of approximately 1.98 Å, significantly larger than the hydrogen it replaces (~1.20 Å).[1]

  • Bulky Isopropyl Groups: The three isopropyl groups are sterically demanding, creating a crowded environment around the benzene ring. This is particularly true for the two isopropyl groups flanking the iodine atom at the 1 and 3 positions. This crowding can force distortions in the molecule's geometry, such as out-of-plane bending of substituents or elongation of bonds, to relieve strain. In extreme cases, steric hindrance can inhibit resonance by disrupting the planarity required for effective p-orbital overlap.[3]

The following diagram illustrates the primary forces at play within the 2-iodo-1,3,5-triisopropylbenzene molecule.

G Inductive Inductive Effect (σ-withdrawal) Molecule 2-Iodo-1,3,5-triisopropylbenzene Properties & Reactivity Inductive->Molecule Resonance Resonance Effect (π-donation) Resonance->Molecule HalogenBond Halogen Bonding (σ-hole) HalogenBond->Molecule Bulk Steric Bulk (van der Waals Radii) Bulk->Molecule Conformation Conformational Restriction Conformation->Molecule G cluster_synthesis Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation Compound I-TIB Synthesis & Purification Xray X-ray Crystallography Compound->Xray NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Vib Vibrational Spectroscopy (FTIR/Raman) Compound->Vib UV UV-Vis Spectroscopy Compound->UV Comp Computational Modeling (DFT) Compound->Comp StericData Steric Effects Data (Bond Angles, Distances, %VBur) Xray->StericData ElectronicData Electronic Effects Data (Chemical Shifts, MEP, λ_max) NMR->ElectronicData Vib->ElectronicData UV->ElectronicData Comp->StericData Comp->ElectronicData Conclusion Conclusion: Dominant Effect Evaluation StericData->Conclusion ElectronicData->Conclusion

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Iodo-1,3,5-triisopropylbenzene

This guide provides essential safety and logistical information for the proper disposal of Benzene, 2-iodo-1,3,5-tris(1-methylethyl)-, also known as 2-iodo-1,3,5-triisopropylbenzene. The procedures outlined below are des...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of Benzene, 2-iodo-1,3,5-tris(1-methylethyl)-, also known as 2-iodo-1,3,5-triisopropylbenzene. The procedures outlined below are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. As a halogenated aromatic hydrocarbon, this compound requires specific handling and disposal protocols.

Understanding the Compound: Hazards and Properties

2-Iodo-1,3,5-triisopropylbenzene (CAS No. 717-74-8 for the parent compound 1,3,5-Triisopropylbenzene, and various CAS numbers for its iodinated form) is a combustible liquid that can cause skin and serious eye irritation[1]. Thermal decomposition may release irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen iodide[2]. Understanding these properties is the foundation for safe handling and disposal.

PropertyValueSource
Molecular FormulaC15H23IDerived
AppearancePale yellow to yellow crystals or powder[3]
HazardsCombustible liquid, Causes skin irritation, Causes serious eye irritation

Immediate Safety and Personal Protective Equipment (PPE)

Before handling 2-iodo-1,3,5-triisopropylbenzene for disposal, ensure that the following personal protective equipment is used to minimize exposure:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or chemical-resistant apron is necessary. For larger quantities or in case of a spill, flame-retardant antistatic protective clothing is recommended.[4]

  • Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhaling vapors.[1][4]

In the event of exposure, follow these first-aid measures immediately:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.

  • Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.

  • Ingestion: Rinse the mouth and seek immediate medical advice. Do NOT induce vomiting.[4]

Step-by-Step Disposal Protocol

The proper disposal of 2-iodo-1,3,5-triisopropylbenzene is a multi-step process that involves segregation, containerization, labeling, and transfer to a licensed waste disposal facility.

Step 1: Waste Segregation

As a halogenated organic compound, 2-iodo-1,3,5-triisopropylbenzene must be segregated from non-halogenated organic waste streams.[5] This is a critical step because halogenated wastes require specific treatment methods, typically high-temperature incineration, to prevent the formation of toxic byproducts.[5][6]

Do NOT mix with:

  • Non-halogenated organic solvents

  • Aqueous waste

  • Acids or bases[5]

  • Oxidizing agents[1]

Step 2: Containerization
  • Select an Appropriate Container: Use a clean, leak-proof container made of a material compatible with the chemical. Glass or polyethylene containers are generally suitable. The container should have a secure, tight-fitting cap.

  • Fill Level: Do not overfill the waste container. Leave at least 10% headspace to allow for vapor expansion.

  • Keep Containers Closed: Always keep waste containers securely closed when not in use to prevent the release of vapors.

Step 3: Labeling

Properly labeling the waste container is crucial for safety and regulatory compliance. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "Benzene, 2-iodo-1,3,5-tris(1-methylethyl)-" or "2-Iodo-1,3,5-triisopropylbenzene"

  • The specific hazards (e.g., "Combustible," "Irritant")

  • The date of accumulation

  • The name and contact information of the generating laboratory or researcher

Step 4: Storage and Disposal
  • Temporary Storage: Store the labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat, sparks, and open flames.[1]

  • Professional Disposal: The final disposal of 2-iodo-1,3,5-triisopropylbenzene must be handled by a licensed hazardous waste disposal company. These companies are equipped to transport and treat halogenated organic waste in compliance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).[6] The primary treatment method for such waste is typically incineration at a permitted facility.[6][7]

Spill Management

In the event of a spill, take the following immediate actions:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition from the spill area.[1]

  • Contain the Spill: Use a suitable absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully collect the absorbed material and place it in a labeled, sealed container for disposal as hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

Regulatory Framework

The disposal of 2-iodo-1,3,5-triisopropylbenzene falls under regulations for halogenated organic compounds. In the United States, the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous wastes.[8][9] Halogenated organic compounds are often categorized under the "F-list" of hazardous wastes from non-specific sources (e.g., F002 for certain spent halogenated solvents).[10][11] It is imperative to consult your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable regulations.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Waste Preparation cluster_storage On-site Management cluster_disposal Final Disposal WasteGen Waste Generation: 2-Iodo-1,3,5-triisopropylbenzene Segregate Segregate as Halogenated Organic Waste WasteGen->Segregate Identify Hazard Containerize Containerize in a Labeled, Sealed Container Segregate->Containerize Store Store in Designated Satellite Accumulation Area Containerize->Store Secure Storage EHS Contact Environmental Health & Safety (EHS) Store->EHS Request Disposal Pickup Arrange for Pickup by Licensed Waste Vendor EHS->Pickup Transport Transport to a Permitted Treatment Facility Pickup->Transport Incinerate High-Temperature Incineration Transport->Incinerate Final Treatment

Sources

Handling

A Researcher's Guide to Personal Protective Equipment for Handling Benzene, 2-iodo-1,3,5-tris(1-methylethyl)-

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Benzene, 2-iodo-1,3,5-tris(1-methylethyl)-, a substituted aromatic iodide, represents a class of molecules wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Benzene, 2-iodo-1,3,5-tris(1-methylethyl)-, a substituted aromatic iodide, represents a class of molecules with significant synthetic potential. However, its handling demands a rigorous and informed approach to safety. This guide provides an in-depth, procedural framework for the safe management of this and structurally related compounds in a laboratory setting. Our focus extends beyond mere compliance, aiming to instill a culture of safety-conscious operational excellence.

Hazard Assessment: Understanding the Compound's Profile

While a specific, comprehensive toxicological profile for Benzene, 2-iodo-1,3,5-tris(1-methylethyl)- is not extensively documented in publicly available literature, we can infer its potential hazards by examining its structural components: a benzene core, bulky isopropyl groups, and an iodine substituent.

  • Aromatic Hydrocarbon Core: The benzene ring is a well-known structural motif. Benzene itself is a recognized carcinogen and may cause genetic defects.[1][2][3] It is also highly flammable.[1][2] Substituted benzenes, like 1,3,5-Triisopropylbenzene, are often combustible liquids.[4]

  • Halogenation (Iodine): Organoiodine compounds can be irritants and may pose environmental hazards. Some halogenated aromatic compounds are noted to cause skin and serious eye irritation.[5]

  • Physical Properties: Based on its parent compound, 1,3,5-Triisopropylbenzene, this chemical is likely a liquid at room temperature and should be regarded as combustible.[4]

Given these characteristics, a cautious approach is mandated. Assume the compound may be a skin and eye irritant, harmful if ingested or inhaled, and potentially toxic to aquatic life with long-lasting effects.[5]

The Hierarchy of Controls: A Foundational Safety Principle

Personal Protective Equipment (PPE) is the final and crucial barrier between a researcher and a chemical hazard. However, it should always be used in conjunction with a broader safety strategy known as the Hierarchy of Controls. This methodology prioritizes the most effective control measures first.

Before relying on PPE, always consider:

  • Elimination/Substitution: Can a less hazardous chemical be used?

  • Engineering Controls: These are physical changes to the workspace to isolate workers from the hazard. The most critical engineering control for handling this compound is a certified chemical fume hood.[6]

  • Administrative Controls: These are changes to work practices, such as minimizing exposure time or providing specific training.

  • Personal Protective Equipment (PPE): The last line of defense when other controls cannot eliminate the risk.[7][8]

Hierarchy_of_Controls cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE Spill_Response cluster_1 Spill Response Decision Tree Start Spill Occurs Assess Assess Spill (Size & Location) Start->Assess SmallSpill Small Spill? (<100 mL, Contained) Assess->SmallSpill LargeSpill Large Spill? (>100 mL or Uncontained) SmallSpill->LargeSpill No Cleanup Contain & Clean Up with Spill Kit SmallSpill->Cleanup Yes Evacuate Evacuate Area Alert EHS LargeSpill->Evacuate Yes Dispose Dispose of Waste Cleanup->Dispose

Caption: A decision tree for responding to a chemical spill.

Small Spill Cleanup (<100 mL inside a fume hood):

  • Alert colleagues in the immediate area.

  • Wear the appropriate PPE (double gloves, goggles, face shield, lab coat).

  • Contain the spill with an absorbent material (e.g., vermiculite or a commercial spill pad).

  • Collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste. [2]5. Decontaminate the area with soap and water.

Waste Disposal
  • Segregation: This compound is a halogenated organic waste. It must be collected in a dedicated, properly labeled hazardous waste container. [6]Do not mix it with non-halogenated organic waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Combustible," "Irritant").

  • Procedure: Follow all institutional and local regulations for hazardous waste disposal. [9][10]Improper disposal of iodine-containing materials can cause environmental harm. [11]

Emergency Procedures

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [12]Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. [12]Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [13]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [13] By adhering to these rigorous safety protocols, researchers can confidently and safely handle Benzene, 2-iodo-1,3,5-tris(1-methylethyl)-, enabling scientific advancement while prioritizing personal and environmental well-being. Always consult the most recent Safety Data Sheet (SDS) for any chemical before use and follow your institution's specific safety guidelines.

References

  • NIOSH. (n.d.). School Chemistry Laboratory Safety Guide. Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Polycyclic Aromatic Hydrocarbons (PAHs): What are the Standards and Regulations for PAHs Exposure? Centers for Disease Control and Prevention. Retrieved from [Link]

  • Workplace Safety and Health Council. (n.d.). Laboratory Safety. Retrieved from [Link]

  • NIOSH. (2007). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Bergeson & Campbell, P.C. (2012). NIOSH Releases Guidance on General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import/Export, Use, and Disposal of Iodine. Retrieved from [Link]

  • 3M. (n.d.). Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards. Retrieved from [Link]

  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • GODO SHIGEN Co., Ltd. (n.d.). Iodine Recycling Business. Retrieved from [Link]

  • PreventionWeb.net. (n.d.). Benzene and Hydrocarbons. Retrieved from [Link]

  • NOVA Chemicals. (2024). Safety Data Sheet - Benzene. Retrieved from [Link]

  • Agilent. (2025). Safety Data Sheet - Benzene Standard. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • Scribd. (n.d.). OSHA Standards for Hazardous Chemicals. Retrieved from [Link]

  • Case Western Reserve University. (n.d.). Environmental Health and Safety Disposal of Iodine. Retrieved from [Link]

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